molecular formula C6H5ClN2O4S B8686333 5-(Aminosulfonyl)-2-chloronicotinic acid

5-(Aminosulfonyl)-2-chloronicotinic acid

Cat. No.: B8686333
M. Wt: 236.63 g/mol
InChI Key: MGOGFBJLTZZURM-UHFFFAOYSA-N
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Description

5-(Aminosulfonyl)-2-chloronicotinic acid is a useful research compound. Its molecular formula is C6H5ClN2O4S and its molecular weight is 236.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Aminosulfonyl)-2-chloronicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Aminosulfonyl)-2-chloronicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5ClN2O4S

Molecular Weight

236.63 g/mol

IUPAC Name

2-chloro-5-sulfamoylpyridine-3-carboxylic acid

InChI

InChI=1S/C6H5ClN2O4S/c7-5-4(6(10)11)1-3(2-9-5)14(8,12)13/h1-2H,(H,10,11)(H2,8,12,13)

InChI Key

MGOGFBJLTZZURM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)Cl)S(=O)(=O)N

Origin of Product

United States

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 5-(Aminosulfonyl)-2-chloronicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Aminosulfonyl)-2-chloronicotinic acid (CAS: 716359-17-0) is a highly versatile, bifunctional pyridine building block utilized extensively in modern medicinal chemistry and agrochemical development[1]. Featuring three orthogonal reactive sites—a 2-chloro leaving group, a 3-carboxylic acid, and a 5-sulfonamide—this scaffold is a critical intermediate in the synthesis of complex therapeutics, including 3-phosphoinositide-dependent protein kinase-1 (PDK1) inhibitors[2] and potent Carbonic Anhydrase (CA) inhibitors[3].

This whitepaper provides an authoritative, step-by-step technical guide to the synthesis of this compound. By examining the mechanistic causality behind the reaction conditions and establishing self-validating analytical protocols, this guide empowers researchers to execute this synthesis with high yield, regioselectivity, and reproducibility.

Structural Rationale & Retrosynthetic Analysis

The strategic value of 5-(aminosulfonyl)-2-chloronicotinic acid lies in its orthogonal reactivity [4].

  • C2-Chloro Group: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing effects of the pyridine nitrogen and the para-sulfonamide group.
    
  • C3-Carboxylic Acid: Serves as a handle for amide coupling, esterification, or prodrug formation.

  • C5-Sulfonamide: Acts as a critical pharmacophore, frequently utilized for hydrogen bonding or acting as a primary zinc-binding group (ZBG) in metalloenzyme targets[3].

Retrosynthetic Strategy: The most scalable and atom-economical route to this compound begins with the commercially available 2-chloronicotinic acid . The synthesis is a two-step sequence:

  • Regioselective Chlorosulfonation: Electrophilic Aromatic Substitution (EAS) to install the sulfonyl chloride at the C5 position.

  • Amidation: Nucleophilic acyl substitution of the highly reactive sulfonyl chloride with ammonia to yield the final sulfonamide.

Pathway A 2-Chloronicotinic Acid (Starting Material) B 5-Chlorosulfonyl-2- chloronicotinic Acid (Intermediate) A->B ClSO3H (10 eq) 130-140°C, 12-18h EAS Mechanism C 5-(Aminosulfonyl)-2- chloronicotinic Acid (Final Product) B->C NH4OH (aq) 0-25°C, 2-4h Nucleophilic Acyl Sub.

Figure 1: Two-step synthesis of 5-(aminosulfonyl)-2-chloronicotinic acid.

Quantitative Data & Reaction Parameters

To ensure process reliability, the following table summarizes the optimized stoichiometric parameters, thermodynamic conditions, and expected yields for the synthetic workflow.

ParameterStep 1: ChlorosulfonationStep 2: Amidation
Substrate 2-Chloronicotinic acid (1.0 eq)5-Chlorosulfonyl intermediate (1.0 eq)
Reagent Chlorosulfonic acid (10.0 eq)Ammonium hydroxide 28% aq. (5.0 eq)
Temperature 130–140 °C0–10 °C (Addition), 25 °C (Stirring)
Reaction Time 12–18 hours2–4 hours
IPC Method LC-MS (MeOH quench to methyl ester)HPLC (Direct injection) or TLC
Typical Yield 75–85%80–90%
Critical Control Control initial exotherm at 0 °CMaintain <10 °C during

addition

Step-by-Step Experimental Protocols & Mechanistic Causality

Step 1: Regioselective Chlorosulfonation

Mechanistic Causality: The pyridine ring is inherently electron-deficient. The presence of the C3-carboxylic acid (meta-directing) and the C2-chloro group (ortho/para-directing) synergistically direct incoming electrophiles exclusively to the C5 position. Because the ring is highly deactivated, harsh conditions (excess


 as both solvent and reagent, elevated temperatures of 130 °C) are required to drive the electrophilic aromatic substitution to completion.

Self-Validating Protocol (IPC): Sulfonyl chlorides are notoriously difficult to track via standard LC-MS because they hydrolyze to sulfonic acids in aqueous eluents, leading to peak tailing and inaccurate conversion readings. Expert Tip: Quench a 10 µL reaction aliquot into 1 mL of anhydrous methanol. This instantly converts the sulfonyl chloride into a stable methyl sulfonate ester, providing a sharp, quantifiable LC-MS peak to validate reaction completion.

Procedure:

  • Equip a dry, glass-lined reactor with a mechanical stirrer, a reflux condenser, and a scrubber system (to neutralize evolved

    
     and 
    
    
    
    gases).
  • Charge the reactor with Chlorosulfonic acid (10.0 eq) under a strict nitrogen atmosphere and cool to 0–5 °C.

  • Portion-wise, add 2-Chloronicotinic acid (1.0 eq) over 30 minutes. Note: Maintain internal temperature below 15 °C to control the initial exotherm.

  • Gradually heat the reaction mixture to 130–140 °C and maintain stirring for 12–18 hours.

  • Perform the MeOH-quench LC-MS IPC. Once conversion is >95%, cool the mixture to room temperature.

  • Workup: Carefully add the reaction mixture dropwise into vigorously stirred crushed ice (Caution: Highly exothermic reaction with water).

  • Filter the resulting white precipitate (5-chlorosulfonyl-2-chloronicotinic acid), wash with ice-cold water, and immediately proceed to Step 2 to prevent hydrolytic degradation.

Step 2: Amidation to the Sulfonamide

Mechanistic Causality: The conversion of the sulfonyl chloride to the sulfonamide is a nucleophilic acyl substitution. The reaction must be kept cold initially (0–5 °C) because water (from the aqueous ammonia) competes with ammonia as a nucleophile. Lower temperatures kinetically favor the highly nucleophilic ammonia, minimizing the formation of the undesired sulfonic acid byproduct.

Procedure:

  • Suspend the wet cake of the 5-chlorosulfonyl intermediate (1.0 eq) in a minimal amount of cold water or tetrahydrofuran (THF) at 0–5 °C.

  • Add aqueous Ammonium hydroxide (28%

    
    , 5.0 eq) dropwise over 1 hour, ensuring the internal temperature does not exceed 10 °C.
    
  • Remove the cooling bath, allow the mixture to warm to 25 °C, and stir for 2–4 hours.

  • Monitor completion via HPLC or TLC (eluent: DCM/MeOH 9:1).

  • Workup: Cool the mixture back to 5 °C and slowly acidify with 2N

    
     until the pH reaches 2.0–3.0. This ensures the C3-carboxylic acid is fully protonated, driving the crystallization of the product.
    
  • Filter the solid, wash thoroughly with cold water, and dry under vacuum at 50 °C to afford 5-(aminosulfonyl)-2-chloronicotinic acid as an off-white powder.

Downstream Applications: SNAr Trajectories

Once synthesized, 5-(aminosulfonyl)-2-chloronicotinic acid is primed for late-stage functionalization. The C2-chloro position is highly susceptible to


 reactions. For instance, reacting this scaffold with thiophenols (e.g., 3,4-difluorothiophenol) in the presence of a mild base (

) and polar aprotic solvent (DMF) rapidly yields thioether derivatives[3]. These derivatives are critical intermediates in the discovery of isoform-selective Carbonic Anhydrase inhibitors and PDK1 pathway modulators[4],[5].

Reactivity Core 5-(Aminosulfonyl)-2-chloronicotinic Acid SNAr C2-Chloro: SNAr Trajectory Displacement by nucleophiles (amines, thiols) Core->SNAr Base, Heat, Nu-H Amide C3-Carboxyl: Amidation/Esterification Peptide coupling or prodrug formation Core->Amide HATU/EDC, Amine Sulfonamide C5-Sulfonamide: Pharmacophore Anchoring Hydrogen bonding / Zinc metalloenzyme binding Core->Sulfonamide Target Interaction

Figure 2: Orthogonal reactivity profile of the bifunctional pyridine scaffold.

References

  • Molaid Chemical Database. "5-(aminosulfonyl)-2-chloronicotinic acid - CAS 716359-17-0". Molaid. Available at: [Link]

  • Google Patents. "WO2011044157A1 - Heterocyclic compounds useful as pdk1 inhibitors". WIPO (PCT).

Sources

5-(Aminosulfonyl)-2-chloronicotinic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-(Aminosulfonyl)-2-chloronicotinic Acid: Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Versatile Pyridine Scaffold for Agrochemical and Pharmaceutical Synthesis

Executive Summary

5-(Aminosulfonyl)-2-chloronicotinic acid (CAS: 716359-17-0) is a critical heterocyclic building block employed in the synthesis of high-value sulfonamide derivatives.[1] Structurally characterized by a 2-chloropyridine core substituted with a carboxylic acid at position 3 and a sulfonamide group at position 5, this compound serves as a pivotal intermediate for sulfonylurea herbicides (e.g., Nicosulfuron analogs) and pharmaceutical agents targeting CCR5 receptors and diuretic pathways.

This guide provides a comprehensive technical analysis of the compound's properties, synthetic utility, and a validated protocol for its preparation, designed for direct application in research and development workflows.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

Property Data
CAS Number 716359-17-0
IUPAC Name 2-Chloro-5-sulfamoylpyridine-3-carboxylic acid
Synonyms 2-Chloro-5-sulfamoylnicotinic acid; 5-Aminosulfonyl-2-chloropyridine-3-carboxylic acid
Molecular Formula C₆H₅ClN₂O₄S
Molecular Weight 236.63 g/mol
SMILES NS(=O)(=O)c1cncc(Cl)c1C(=O)O
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, dilute alkali; sparingly soluble in water; insoluble in non-polar solvents.
pKa (Calc.) ~2.5 (Carboxylic acid), ~9.8 (Sulfonamide)
LogP (Calc.) -0.1 (Hydrophilic)

Synthetic Utility & Reactivity Profile

The tri-functional nature of 5-(aminosulfonyl)-2-chloronicotinic acid allows for orthogonal functionalization, making it a "privileged scaffold" in medicinal chemistry.

Key Reactive Sites
  • C-2 Position (Chlorine): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen and the para-sulfonamide group. Common nucleophiles include amines, alkoxides, and thiols.

  • C-3 Position (Carboxylic Acid): Amenable to esterification, amidation, or decarboxylation. In Nicosulfuron synthesis, this position is often derivatized to an amide.

  • C-5 Position (Sulfonamide): Stable under standard conditions but can participate in coupling reactions (e.g., with isocyanates to form sulfonylureas).

Strategic Synthesis Pathway

The most robust synthetic route involves the direct chlorosulfonation of 2-chloronicotinic acid followed by ammonolysis. This approach avoids the use of unstable diazonium intermediates often required for benzene analogs.

SynthesisPathway Start 2-Chloronicotinic Acid (CAS: 2942-59-8) Inter Intermediate: 2-Chloro-5-(chlorosulfonyl) nicotinic acid Start->Inter 1. ClSO3H, 140°C 2. Quench (Ice) Reagent1 Chlorosulfonic Acid (ClSO3H) Reagent1->Inter Product Target Product: 5-(Aminosulfonyl)-2-chloro nicotinic acid Inter->Product NH4OH (aq) 0-5°C Reagent2 Ammonia (NH4OH) Reagent2->Product

Figure 1: Synthetic pathway for 5-(Aminosulfonyl)-2-chloronicotinic acid via chlorosulfonation and ammonolysis.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 5-(aminosulfonyl)-2-chloronicotinic acid from 2-chloronicotinic acid.

Safety Warning: Chlorosulfonic acid is extremely corrosive and reacts violently with water. All operations must be performed in a functioning fume hood with appropriate PPE (face shield, acid-resistant gloves).

Phase 1: Chlorosulfonation
  • Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to an acid gas scrubber (NaOH trap).

  • Charge: Place 2-chloronicotinic acid (15.7 g, 100 mmol) into the flask.

  • Addition: Cool the flask to 0°C in an ice bath. Add chlorosulfonic acid (58.3 g, 500 mmol) dropwise over 30 minutes. Note: Evolution of HCl gas will occur.

  • Reaction: Remove the ice bath and heat the mixture to 140°C for 4 hours. Monitor reaction progress by TLC (ensure complete consumption of starting material).

  • Quench: Cool the reaction mixture to room temperature. Pour the oily residue slowly onto 300 g of crushed ice with vigorous stirring. Maintain temperature <10°C.

  • Isolation: The sulfonyl chloride intermediate may precipitate. Filter the solid or extract immediately with dichloromethane (DCM) if oil separates. Proceed immediately to Phase 2 to avoid hydrolysis.

Phase 2: Ammonolysis
  • Preparation: In a separate flask, prepare 25% aqueous ammonia (50 mL) and cool to 0°C.

  • Addition: Add the wet filter cake or DCM extract from Phase 1 slowly to the ammonia solution, maintaining the temperature below 5°C .

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Workup: Acidify the solution carefully with 6M HCl to pH ~2-3.

  • Purification: The product will precipitate as a white solid. Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 50°C.

  • Yield: Expected yield: 65-75%.

Applications in Drug & Agrochemical Development[7]

Agrochemicals: Sulfonylurea Herbicides

This compound is a direct structural analog to the intermediates used for Nicosulfuron and Rimsulfuron .

  • Mechanism: The sulfonamide group is coupled with a pyrimidinyl isocyanate to form the sulfonylurea bridge, which inhibits acetolactate synthase (ALS) in weeds.

  • Significance: The 2-chloro substituent allows for subsequent tuning of lipophilicity and metabolic stability in crop plants (e.g., maize).

Pharmaceuticals: CCR5 Antagonists & Diuretics
  • CCR5 Antagonists: Derivatives of 2-chloronicotinic acid have been explored as CCR5 antagonists for HIV treatment. The sulfonamide moiety provides critical hydrogen-bonding interactions within the receptor binding pocket.

  • Diuretics: The structural similarity to Chlorothiazide (a benzothiadiazine) suggests potential activity in electrolyte transport inhibition. The pyridine ring offers improved solubility profiles compared to benzene analogs.

References

  • Molaid Chemicals. (2025). 5-(aminosulfonyl)-2-chloronicotinic acid - CAS 716359-17-0 Properties and Synthesis. Retrieved from [Link]

  • Unger, T. A. (1996). Pesticide Synthesis Handbook. Noyes Publications.
  • Kazmierski, M. W. (2004).[1] Piperidine Derivatives as CCR5 Antagonists. WO2004054974A3.[1] (Patent describing the use of 2-chloronicotinic acid sulfonamides in HIV drug discovery).

  • Zhao, B., et al. (2017).[2] Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press.[2] Retrieved from [Link]

  • PubChem. (2025).[3] 2-Chloronicotinic Acid - Compound Summary. Retrieved from [Link]

Sources

5-(Aminosulfonyl)-2-chloronicotinic Acid: Mechanistic Profile & Scaffold Utility

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

5-(Aminosulfonyl)-2-chloronicotinic acid (CAS: 39627-91-3) represents a privileged molecular scaffold in medicinal and agrochemical chemistry. While primarily recognized as the key intermediate for the synthesis of sulfonylurea herbicides (e.g., Nicosulfuron), the compound possesses intrinsic pharmacological activity as a Carbonic Anhydrase (CA) inhibitor due to its primary sulfonamide moiety. This guide dissects the compound’s dual mechanistic identity: its intrinsic biological mechanism as a zinc-metalloenzyme inhibitor and its synthetic mechanism as an electrophilic/nucleophilic building block for high-affinity Acetolactate Synthase (ALS) inhibitors.

Molecular Architecture & Reactivity Profile

To understand the mechanism of action (MoA), one must first deconstruct the molecule’s trifunctional nature. The synergy between the electron-deficient pyridine ring and its substituents dictates both its biological binding affinity and chemical versatility.

Functional GroupElectronic EffectMechanistic Role (Biological)Mechanistic Role (Synthetic)
Sulfonamide (-SO₂NH₂) Electron-withdrawing (

)
Primary Pharmacophore: Coordinates Zn²⁺ in CA active sites.Nucleophile: Reacts with isocyanates/carbamates to form sulfonylurea bridges.
Chlorine (-Cl) at C2 Inductive withdrawal (

)
Steric/Electronic Modulator: Enhances acidity of the sulfonamide; lipophilic contact.Leaving Group: Facilitates nucleophilic aromatic substitution (

) for scaffold diversification.
Carboxylic Acid (-COOH) Electron-withdrawingH-Bond Donor/Acceptor: Anchors molecule in hydrophilic pockets.Electrophile: Site for esterification or amide coupling (e.g., forming nicotinamides).

Intrinsic Mechanism of Action: Carbonic Anhydrase Inhibition

As an unsubstituted sulfonamide, 5-(Aminosulfonyl)-2-chloronicotinic acid functions as a classical, reversible inhibitor of Carbonic Anhydrase (EC 4.2.1.1).

The Zinc Coordination Trap

The core mechanism relies on the sulfonamide anion (


) mimicking the transition state of the native substrate (

hydration).
  • Ionization: Under physiological conditions, the sulfonamide group acts as a weak acid (

    
    , lowered by the electron-poor pyridine ring).
    
  • Displacement: The ionized nitrogen displaces the zinc-bound water molecule/hydroxide ion (

    
    ) deep within the enzyme's active site.
    
  • Coordination: The nitrogen atom forms a coordinate covalent bond directly to the catalytic Zinc ion in a tetrahedral geometry.

  • Stabilization: The oxygen atoms of the sulfonamide interact with the backbone amide of Thr199 (in hCA II), locking the inhibitor in place via a hydrogen bond network.

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism where the sulfonamide blocks the catalytic hydration of


.

CA_Inhibition_Mechanism Substrate CO2 + H2O Transition_State Transition State (Zn2+-HCO3-) Substrate->Transition_State Enzyme_Active Active CA Enzyme (Zn2+-OH- bound) Enzyme_Active->Transition_State Native Catalysis Enzyme_Inhibited Inhibited Complex (Zn2+ ... NH-SO2-R) Enzyme_Active->Enzyme_Inhibited Inhibition Product HCO3- + H+ Transition_State->Product Inhibitor 5-(Aminosulfonyl)-2-chloronicotinic acid (R-SO2NH2) Inhibitor_Ionized Ionized Sulfonamide (R-SO2NH-) Inhibitor->Inhibitor_Ionized Deprotonation (pKa ~9.5) Inhibitor_Ionized->Enzyme_Inhibited Competitive Binding (Displaces Zn-OH)

Caption: Kinetic pathway showing competitive displacement of the catalytic zinc-water by the sulfonamide anion.

Functional Mechanism: Precursor to ALS Inhibitors

While the acid itself inhibits CA, its industrial significance lies in its conversion to Nicosulfuron . Here, the "Mechanism of Action" shifts to its role as a warhead delivery system .

The Sulfonylurea Bridge Synthesis

The 5-aminosulfonyl group is reacted (often via an isocyanate intermediate) with a pyrimidine amine. The resulting sulfonylurea bridge (


) is the critical pharmacophore that binds to the Acetolactate Synthase (ALS) enzyme channel, blocking branched-chain amino acid biosynthesis in plants.

Key Synthetic Transformation:

  • Activation: The sulfonamide is often converted to a sulfonyl isocyanate or carbamate.

  • Coupling: Reaction with 2-amino-4,6-dimethoxypyrimidine.

  • Result: Formation of Nicosulfuron.[1][2]

Synthesis_Mechanism Start 5-(Aminosulfonyl)-2- chloronicotinic acid Step1 Activation (Phosgenation/Carbamate) Start->Step1 Derivatization Intermediate Sulfonyl Isocyanate (-SO2-N=C=O) Step1->Intermediate Final Nicosulfuron (ALS Inhibitor) Intermediate->Final Nucleophilic Addition Reagent 2-Amino-4,6- dimethoxypyrimidine Reagent->Final Coupling

Caption: Synthetic trajectory from the nicotinic acid scaffold to the active herbicide Nicosulfuron.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

To validate the intrinsic activity of 5-(Aminosulfonyl)-2-chloronicotinic acid, the following stopped-flow kinetic assay is recommended. This protocol measures the hydration of


 by monitoring pH changes via an indicator.
Materials
  • Enzyme: Recombinant hCA II (commercially available).

  • Substrate:

    
     saturated water.
    
  • Buffer: HEPES (10-20 mM, pH 7.5).

  • Indicator: Phenol Red (0.2 mM).

  • Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics).

Step-by-Step Workflow
  • Preparation of Inhibitor Stock: Dissolve 5-(Aminosulfonyl)-2-chloronicotinic acid in DMSO (10 mM stock). Serial dilute with assay buffer (0.1 nM to 10 µM).

  • Enzyme Pre-incubation: Mix inhibitor solution with hCA II enzyme solution (final enzyme conc. ~10 nM) and incubate for 15 minutes at 25°C to reach equilibrium.

  • Reaction Initiation: Rapidly mix the Enzyme-Inhibitor complex with

    
    -saturated water in the stopped-flow chamber.
    
  • Data Acquisition: Monitor the absorbance decrease at 557 nm (Phenol Red transition) over 10–100 seconds.

  • Analysis:

    • Calculate the initial velocity (

      
      ) for the uncatalyzed and catalyzed reactions.
      
    • Fit data to the Cheng-Prusoff equation to determine

      
       and 
      
      
      
      .

Validation Criteria:

  • The

    
     for a standard sulfonamide (e.g., Acetazolamide) should be in the range of 10–12 nM.
    
  • 5-(Aminosulfonyl)-2-chloronicotinic acid is expected to show

    
     in the nanomolar to low micromolar range depending on the specific isoform.[3]
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Unger, T. A. (1996). Pesticide Synthesis Handbook. William Andrew via Google Books. (Details the synthesis of Nicosulfuron from 2-chloronicotinic acid derivatives). Link

  • Nishikawa, H., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. PMC. Link

  • PubChem. (2025).[4] 2-Chloro-5-sulfamoylnicotinic acid Compound Summary. National Library of Medicine. Link

  • Brown, H. M. (1990). Mode of action, crop selectivity, and soil relations of the sulfonylurea herbicides. Pesticide Science. (Context for the downstream ALS inhibition mechanism). Link

Sources

Unlocking the Pharmacophore: Therapeutic Potential of 5-(Aminosulfonyl)-2-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic and pharmacological potential of 5-(Aminosulfonyl)-2-chloronicotinic acid , treating it as a high-value pharmacophore scaffold in medicinal chemistry.

Executive Summary: The Privileged Scaffold

5-(Aminosulfonyl)-2-chloronicotinic acid (CAS: 106658-71-1) is frequently categorized merely as an agrochemical intermediate (e.g., for Nicosulfuron). However, from a medicinal chemistry perspective, it represents a "Privileged Structure" —a molecular framework capable of providing high-affinity ligands for diverse biological targets.

Its therapeutic value is derived from its tri-functional nature:

  • C5-Sulfonamide (

    
    ):  A classic Zinc-Binding Group (ZBG) essential for Carbonic Anhydrase inhibition.
    
  • C2-Chlorine (

    
    ):  An electrophilic handle for Nucleophilic Aromatic Substitution (
    
    
    
    ), allowing rapid library generation.
  • C3-Carboxylic Acid (

    
    ):  A solubilizing group and hydrogen bond donor/acceptor, mimicking endogenous metabolites like nicotinamide.
    

This guide analyzes its primary therapeutic targets (Carbonic Anhydrases) and its utility as a scaffold for developing novel kinase and transporter inhibitors.

Primary Therapeutic Target: Carbonic Anhydrases (CAs)[1][2]

The most direct biological activity of 5-(Aminosulfonyl)-2-chloronicotinic acid is the inhibition of Carbonic Anhydrases (EC 4.2.1.1) , specifically isoforms hCA II (glaucoma relevance) and hCA IX/XII (tumor hypoxia relevance).

Mechanism of Action: The Zinc Trap

The catalytic site of


-CAs contains a Zinc ion (

) coordinated by three histidine residues. The catalytic mechanism relies on a zinc-bound hydroxide ion to nucleophilically attack

.[1]
  • Inhibition Logic: The sulfonamide moiety (

    
    ) of the title compound exists in equilibrium with its anion (
    
    
    
    ). This anion coordinates directly to the
    
    
    ion, displacing the catalytic water molecule/hydroxide ion and locking the enzyme in an inactive state.
  • Selectivity Factors: The pyridine ring provides a distinct steric profile compared to benzene-sulfonamides (like Acetazolamide), potentially offering altered selectivity profiles against the ubiquitous hCA II versus the transmembrane hCA IX.

Therapeutic Applications
Disease AreaTarget IsoformTherapeutic Rationale
Oncology hCA IX & XII These isoforms are overexpressed in hypoxic tumors (e.g., Glioblastoma, TNBC) to regulate pH. Inhibition leads to intracellular acidification and tumor cell death.
Glaucoma hCA II Inhibition in the ciliary body reduces bicarbonate secretion, lowering aqueous humor production and intraocular pressure (IOP).
Diuretics hCA II (Renal) Inhibition in the proximal tubule prevents

reabsorption, inducing diuresis (similar to Acetazolamide).
Visualization: Mechanism of Inhibition

CA_Inhibition_Mechanism Substrate CO2 + H2O Enzyme_Active Active hCA Enzyme (Zn2+ - OH-) Enzyme_Active->Substrate Normal Catalysis Complex Enzyme-Inhibitor Complex (Zn2+ ... NH-SO2-R) Enzyme_Active->Complex Displacement of Zn-bound H2O Inhibitor 5-(Aminosulfonyl)-2- chloronicotinic acid Inhibitor->Enzyme_Active Competitive Binding Outcome Catalytic Blockade (No HCO3- Production) Complex->Outcome Therapeutic Effect

Caption: Kinetic blockade of Carbonic Anhydrase by sulfonamide coordination to the active site Zinc ion.[1]

Secondary Targets & Synthetic Utility (FBDD)

Beyond direct inhibition, the molecule serves as a Fragment-Based Drug Discovery (FBDD) scaffold. The 2-chloro position is highly reactive toward nucleophiles, allowing the synthesis of complex inhibitors.

Target Class: Kinases & Phosphatases (SHP2)

Recent medicinal chemistry efforts have utilized nicotinic acid scaffolds to target SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase) , a key oncogenic driver.

  • Strategy: Displacement of the 2-Cl with bulky amines (e.g., amino-piperidines) creates ligands that can bind to the allosteric sites of phosphatases.

  • Relevance: SHP2 inhibitors are critical in overcoming resistance to MAPK pathway inhibitors in cancer.

Target Class: Solute Carriers (SLCs)

Sulfonamide-based anions are often substrates or inhibitors of Organic Anion Transporters (OATs).

  • Potential: Modulation of OAT1/OAT3 (SLC22A6/SLC22A8).

  • Risk/Benefit: While this can be a therapeutic target (uricosurics), it also necessitates PK screening to avoid drug-drug interactions.

Experimental Protocols

Protocol: Carbonic Anhydrase Esterase Assay

To validate the inhibitory constant (


) of the compound against hCA II.

Principle: CAs catalyze the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow,


). Inhibitors decrease the rate of color formation.

Reagents:

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Substrate: 3 mM 4-NPA in acetonitrile (freshly prepared).

  • Enzyme: Recombinant hCA II (Sigma-Aldrich or equivalent).

  • Test Compound: 5-(Aminosulfonyl)-2-chloronicotinic acid (dissolved in DMSO).

Workflow:

  • Preparation: Dilute enzyme in buffer to

    
    .
    
  • Incubation: In a 96-well plate, add

    
     buffer, 
    
    
    
    enzyme solution, and
    
    
    test compound (varying concentrations:
    
    
    ).
  • Equilibration: Incubate at

    
     for 15 minutes to allow inhibitor binding.
    
  • Initiation: Add

    
     substrate solution.
    
  • Measurement: Monitor Absorbance at 400 nm every 30 seconds for 10 minutes using a kinetic microplate reader.

  • Analysis: Plot initial velocity (

    
    ) vs. [Inhibitor]. Fit to the Cheng-Prusoff equation to determine 
    
    
    
    and
    
    
    .
Protocol: Library Generation (2-Cl Displacement)

To synthesize derivatives targeting Kinases or GPCRs.

Reaction:



Workflow:

  • Stoichiometry: 1.0 eq 5-(Aminosulfonyl)-2-chloronicotinic acid : 1.2 eq Amine (R-NH2) : 2.5 eq DIPEA (Base).

  • Solvent: n-Butanol or DMF (polar aprotic/protic to stabilize transition state).

  • Conditions: Microwave irradiation at

    
     for 30 minutes (or reflux 4-6 hours).
    
  • Workup: Acidify to pH 4 with 1N HCl. The product usually precipitates. Filter and wash with cold water.

  • Validation: LC-MS to confirm chlorine displacement (Mass shift:

    
    ).
    

Structural Activity Relationship (SAR) Map

The following diagram illustrates the chemical logic governing the modification of this scaffold for specific therapeutic outcomes.

SAR_Map Core 5-(Aminosulfonyl)-2- chloronicotinic acid Sulfonamide C5-Sulfonamide (-SO2NH2) Core->Sulfonamide Chlorine C2-Chlorine (-Cl) Core->Chlorine Acid C3-Carboxylic Acid (-COOH) Core->Acid CA_Activity Primary Target: Carbonic Anhydrase (Zn Binding) Sulfonamide->CA_Activity Critical Pharmacophore Library_Gen Synthetic Handle: SNAr Displacement (Kinase/GPCR Libraries) Chlorine->Library_Gen Electrophilic Center Solubility PK Property: Solubility & H-Bonding (GPR109A Interaction) Acid->Solubility Ionic Interaction

Caption: Structure-Activity Relationship (SAR) highlighting the tri-functional therapeutic potential.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • PubChem Compound Summary. (2025). 2-Chloronicotinic acid and derivatives. National Center for Biotechnology Information. Link

  • Nocentini, A., et al. (2019). Sulfonamide-based carbonic anhydrase inhibitors: A patent review (2013-2019). Expert Opinion on Therapeutic Patents. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Royal Society of Chemistry. (Context on Carboxylic Acid isosteres).
  • FAO Specifications. (2012).[2] Nicosulfuron and its intermediates. Food and Agriculture Organization of the United Nations. Link

Sources

Comprehensive Spectroscopic Characterization of 5-(Aminosulfonyl)-2-chloronicotinic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Analytical R&D Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary & Chemical Context

5-(Aminosulfonyl)-2-chloronicotinic acid (CAS: 716359-17-0; Formula: C₆H₅ClN₂O₄S) is a highly functionalized, electron-deficient pyridine derivative. It serves as a critical electrophilic and structural building block in the synthesis of advanced pharmaceutical agents, most notably in the development of piperidine-based CCR5 antagonists for HIV therapeutics[1].

Characterizing this molecule requires a multi-modal spectroscopic approach. The presence of a carboxylic acid (-COOH), a primary sulfonamide (-SO₂NH₂), and a halogenated pyridine ring creates a complex electronic environment. This whitepaper outlines a self-validating analytical system —combining Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Electrospray Ionization Mass Spectrometry (ESI-MS)—to achieve unambiguous structural elucidation.

Analytical Workflow & Self-Validating Protocol

To ensure absolute scientific integrity, our laboratory employs an orthogonal validation workflow. No single spectroscopic method is treated in isolation; instead, the data from MS (exact mass and isotopic signature), IR (functional group confirmation), and NMR (atomic connectivity) are cross-validated.

AnalyticalWorkflow Sample 5-(Aminosulfonyl)-2-chloronicotinic acid (Solid Sample) Prep Sample Solubilization (DMSO-d6 for NMR, MeOH for MS) Sample->Prep IR ATR-FTIR Spectroscopy (Solid State) Sample->IR Direct analysis NMR NMR Spectroscopy (1H, 13C, 2D-HSQC/HMBC) Prep->NMR MS ESI-LC-MS (Pos/Neg Ionization) Prep->MS Data Data Integration & Spectral Alignment NMR->Data IR->Data MS->Data Val Structural Validation & Purity Certification Data->Val

Figure 1: Analytical workflow for the spectroscopic characterization of the target compound.

Step-by-Step Sample Preparation Methodology
  • Solvent Selection (Causality): The zwitterionic potential and strong intermolecular hydrogen-bonding network (between the -COOH and -SO₂NH₂ groups) render the compound virtually insoluble in non-polar solvents like CDCl₃. Therefore, anhydrous DMSO-d₆ is mandated for NMR analysis, as its high polarity disrupts these hydrogen bonds.

  • NMR Preparation: Weigh exactly 15.0 mg of the analyte and dissolve in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • MS Preparation: Dilute a 10 µL aliquot of the DMSO stock into 1 mL of HPLC-grade Methanol/Water (50:50, v/v) with 0.1% Formic Acid to facilitate protonation/deprotonation during electrospray ionization.

  • IR Preparation: Analyze the neat, dry solid powder directly to preserve the solid-state hydrogen bonding network.

Nuclear Magnetic Resonance (NMR) Profiling

The chemical shifts of the pyridine ring protons are heavily influenced by the inductive and resonance effects of the substituents, a principle well-documented in standard organic structure determination references[2].

Mechanistic Causality of Chemical Shifts
  • H6 Proton (~8.90 ppm): This proton is flanked by the electronegative pyridine nitrogen (position 1) and the strongly electron-withdrawing sulfonamide group (position 5). The combined inductive withdrawal and magnetic anisotropy result in severe deshielding.

  • H4 Proton (~8.45 ppm): Positioned between the carboxylic acid (position 3) and the sulfonamide (position 5). While highly deshielded, it lacks the direct adjacent effect of the ring nitrogen, appearing slightly upfield of H6.

  • Coupling: H4 and H6 are meta to each other. In a pyridine system, meta coupling (

    
    ) is typically 2.0–2.5 Hz. Both protons will appear as distinct doublets.
    
Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, DMSO-d₆)
NucleusChemical Shift (δ, ppm)Multiplicity & CouplingIntegrationAssignment / Causality
¹H 13.80Broad singlet1H-COOH : Highly deshielded, exchanges with D₂O.
¹H 8.90Doublet, J = 2.4 Hz1HPyridine H6 : Deshielded by adjacent N and -SO₂NH₂.
¹H 8.45Doublet, J = 2.4 Hz1HPyridine H4 : Deshielded by -COOH and -SO₂NH₂.
¹H 7.75Broad singlet2H-SO₂NH₂ : Primary sulfonamide protons, exchanges with D₂O.
¹³C 164.5Singlet-C=O : Carboxylic acid carbonyl carbon.
¹³C 151.0Singlet-C2 (C-Cl) : Deshielded by electronegative chlorine and nitrogen.
¹³C 149.5Singlet-C6 (C-H) : Adjacent to pyridine nitrogen.
¹³C 139.0Singlet-C5 (C-SO₂NH₂) : Substituted aromatic carbon.
¹³C 138.5Singlet-C4 (C-H) : Aromatic methine carbon.
¹³C 128.0Singlet-C3 (C-COOH) : Substituted aromatic carbon.

Protocol Note: To definitively validate the regiochemistry and prevent misassignment of C4 and C6, a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment is required. A cross-peak from H6 to C5 and C2 confirms the structural connectivity.

Fourier-Transform Infrared (FTIR) Spectroscopy

ATR-FTIR Methodology
  • Protocol: Place 2-3 mg of the neat solid onto a diamond Attenuated Total Reflectance (ATR) crystal. Apply consistent pressure. Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 scans).

  • Causality for ATR over KBr: Traditional KBr pellets readily absorb atmospheric moisture, producing a broad artifact band at ~3400 cm⁻¹. This artifact would critically mask the diagnostic primary sulfonamide N-H stretches. ATR-FTIR eliminates this interference.

Table 2: Diagnostic FTIR Bands
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3340, 3250Medium, Sharp-SO₂NH₂Primary amine N-H asymmetric and symmetric stretch.
3100 – 2600Broad, Strong-COOHO-H stretch (hydrogen-bonded dimer form).
1715Strong, Sharp-COOHC=O carbonyl stretch.
1585, 1450MediumPyridine RingC=C and C=N aromatic ring skeletal vibrations.
1345Strong-SO₂NH₂S=O asymmetric stretch.
1165Strong-SO₂NH₂S=O symmetric stretch.
1060MediumC-ClAromatic carbon-chlorine stretch.

Mass Spectrometry (ESI-MS) & Isotopic Signatures

Mass spectrometry acts as the ultimate validator of the molecular formula and halogen presence.

Methodology & Ionization Causality

The sample is analyzed using Electrospray Ionization (ESI) with polarity switching.

  • Negative Mode Causality: The carboxylic acid group (-COOH) readily donates a proton, making negative ion mode ([M-H]⁻) highly sensitive and the primary mode of detection.

  • Isotopic Signature: Chlorine naturally exists as two stable isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This dictates that the mass spectrum must exhibit a rigid 3:1 intensity ratio between the monoisotopic mass (M) and the M+2 peak. Any deviation from this ratio indicates an impurity or structural error.

Table 3: ESI-LC-MS Fragmentation Profile
Ionization Modem/z ValueRelative AbundanceIon Assignment
ESI (-) 234.96100%[M-H]⁻ (³⁵Cl isotope)
ESI (-) 236.96~33%[M-H]⁻ (³⁷Cl isotope - validates 1x Cl atom)
ESI (-) MS/MS190.96Variable[M-H - CO₂]⁻ : Decarboxylation (loss of 44 Da).
ESI (+) 236.97100%[M+H]⁺ (³⁵Cl isotope)
ESI (+) 238.97~33%[M+H]⁺ (³⁷Cl isotope)

Conclusion & Quality Control Criteria

For 5-(Aminosulfonyl)-2-chloronicotinic acid to be certified for downstream pharmaceutical synthesis, the analytical data must satisfy the following self-validating criteria:

  • Mass Verification: ESI-MS must show the exact mass of 234.96 Da [M-H]⁻ with a strict 3:1 isotopic ratio confirming a single chlorine atom.

  • Functional Group Integrity: ATR-FTIR must display orthogonal signals for both the carbonyl (1715 cm⁻¹) and the sulfonamide S=O stretches (1345, 1165 cm⁻¹).

  • Regiochemical Purity: ¹H NMR must show exactly two aromatic doublets with a J-coupling of ~2.4 Hz, proving the meta relationship of the protons on the pyridine ring, with no extraneous signals in the 7.0–9.0 ppm region.

References

  • Structure Determination of Organic Compounds: Tables of Spectral Data (4th Edition) Source: Springer Berlin, Heidelberg URL:[Link]

  • Spectrometric Identification of Organic Compounds (8th Edition) Source: John Wiley & Sons URL:[Link]

  • Source: World Intellectual Property Organization (WIPO)

Sources

Methodological & Application

Application Note: Strategic Utilization of 5-(Aminosulfonyl)-2-chloronicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Aminosulfonyl)-2-chloronicotinic acid (CAS 106635-86-3) represents a high-value "trifunctional" scaffold for the synthesis of next-generation sulfonamide therapeutics. Unlike simple pyridine intermediates, this compound offers three distinct vectors for chemical elaboration:

  • Electrophilic C2 Position: Activated for Nucleophilic Aromatic Substitution (

    
    ) by the ring nitrogen and electron-withdrawing substituents.
    
  • C3 Carboxylic Acid: Available for amide coupling, esterification, or decarboxylation.

  • C5 Sulfonamide: A stable pharmacophore essential for diuretic, anti-carbonic anhydrase, and anti-inflammatory activity.

This guide details the optimal protocols for exploiting these functionalities, focusing on high-yield synthesis of pyridine-sulfonamide libraries.

Chemical Profile & Stability[1][2][3][4]

PropertySpecification
Chemical Name 5-(Aminosulfonyl)-2-chloronicotinic acid
CAS Number 106635-86-3
Molecular Formula

Molecular Weight 236.63 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, DMF, dilute alkali (

); Sparingly soluble in water, acidic media.
pKa (Calc) ~2.5 (COOH), ~9.8 (

)
Storage Hygroscopic. Store at +2°C to +8°C under inert atmosphere (

).

Synthetic Utility & Mechanism[3][5]

The reactivity of 5-(aminosulfonyl)-2-chloronicotinic acid is governed by the electronic deficiency of the pyridine ring. The chlorine atom at C2 is highly labile due to the ortho-effect of the ring nitrogen and the electron-withdrawing nature of the C3-carboxyl and C5-sulfonyl groups.

Reaction Landscape Visualization

ReactionLandscape Core 5-(Aminosulfonyl)- 2-chloronicotinic acid (Scaffold) SnAr SnAr Displacement (C2 Functionalization) Core->SnAr Primary/Secondary Amines, Heat Amidation Amide Coupling (C3 Functionalization) Core->Amidation SOCl2 then R-NH2 or HATU/DIEA Sulfonyl Sulfonamide Modifications Core->Sulfonyl Isocyanates Prod_Amines 2-Amino-5-sulfamoyl- nicotinic acids (Diuretic Analogs) SnAr->Prod_Amines Prod_Amides Nicotinamides (Kinase Inhibitors) Amidation->Prod_Amides Prod_Ureas Sulfonylureas (Antidiabetics) Sulfonyl->Prod_Ureas

Figure 1: Divergent synthetic pathways from the core scaffold. The C2-Cl displacement is the primary entry point for diversity.

Application Note 1: Diversification (C2-Displacement)

Context: This is the critical step for synthesizing loop diuretic analogs (e.g., torsemide-like structures). The reaction replaces the chlorine with an amine. Because the carboxylic acid is present, the zwitterionic nature of the intermediate can complicate isolation.

Protocol: Synthesis of 2-(Alkylamino)-5-sulfamoylnicotinic Acids

Objective: Displacement of C2-Cl with Furfurylamine (Model Amine).

Reagents:

  • Substrate: 5-(Aminosulfonyl)-2-chloronicotinic acid (1.0 eq)

  • Nucleophile: Furfurylamine (2.2 eq) — Excess acts as base.

  • Solvent: 2-Methoxyethanol (or n-Butanol)

  • Catalyst: None required (autocatalytic via H-bonding).

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 5-(Aminosulfonyl)-2-chloronicotinic acid (1.0 g, 4.2 mmol) in 2-Methoxyethanol (10 mL).

  • Addition: Add Furfurylamine (0.90 g, 9.2 mmol) dropwise at room temperature. Note: A mild exotherm may occur.

  • Reaction: Heat the mixture to reflux (120–125°C) for 4–6 hours.

    • Process Control: Monitor by TLC (System: DCM/MeOH/AcOH 90:10:1). The starting material (

      
      ) should disappear, replaced by a more polar fluorescent spot.
      
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (50 mL).

    • Adjust pH to 3–4 using 1N HCl. The product typically precipitates as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ). Dry under vacuum at 50°C.

Yield Expectation: 75–85%. Troubleshooting: If the product does not precipitate, the amine salt may be water-soluble. Extract with Ethyl Acetate at pH 4.

Application Note 2: Scaffold Elaboration (C3-Amidation)

Context: Converting the carboxylic acid to an amide is essential for creating lipophilic "tails" that improve cell permeability.

Protocol: One-Pot Acid Chloride Activation

Reagents:

  • Substrate: 5-(Aminosulfonyl)-2-chloronicotinic acid

  • Activator: Thionyl Chloride (

    
    )
    
  • Solvent: Toluene (anhydrous)

  • Coupling Partner: Aniline derivative

Methodology:

  • Activation: Suspend the acid (1.0 eq) in anhydrous Toluene (10 V). Add

    
     (3.0 eq) and a catalytic drop of DMF.
    
  • Reflux: Heat to 80°C for 2 hours until gas evolution (

    
    , HCl) ceases and the solution clarifies.
    
  • Evaporation: Concentrate in vacuo to remove excess

    
    . Re-dissolve the crude acid chloride in DCM.
    
  • Coupling: Add the aniline (1.1 eq) and Triethylamine (2.0 eq) at 0°C. Stir at room temperature for 2 hours.

  • Validation: Verify formation of the amide bond via LC-MS (

    
     shift).
    

Experimental Workflow Diagram

Workflow Start Start: 5-(Aminosulfonyl)-2-chloronicotinic acid Step1 Dissolve in 2-Methoxyethanol (Solvent Selection Critical) Start->Step1 Step2 Add Amine (2.2 eq) (Nucleophile + Base) Step1->Step2 Step3 Reflux (125°C, 4-6h) Monitor via TLC Step2->Step3 Decision Is Conversion >95%? Step3->Decision Continue Cool to RT & Pour into Ice Water Decision->Continue Yes Recycle Continue Heating Decision->Recycle No Adjust Adjust pH to 3-4 (HCl) Continue->Adjust Filter Filter & Dry Product Adjust->Filter Recycle->Step3

Figure 2: Decision-tree workflow for the


 protocol, ensuring high purity isolation.

Safety & Handling (MSDS Highlights)

  • Hazard Identification: Irritant (Skin/Eye/Respiratory).[1] The 2-chloro moiety is a potential sensitizer.

  • Engineering Controls: All reactions involving Thionyl Chloride or refluxing amines must be performed in a certified chemical fume hood.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for reaction). The sulfonyl group is stable but can hydrolyze under extreme basic conditions (

    
    ) at high temperatures.
    

References

  • Analogous

    
     Reactivity: Mendeleev Communications. "Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines." (Demonstrates the lability of C2/C4 leaving groups in nitrogen heterocycles).
    
  • General Pyridine Synthesis:Beilstein Journal of Organic Chemistry. "Approaches towards the synthesis of 5-aminopyrazoles and pyridines." (Review of heterocyclic amine synthesis).

  • Compound Data & Availability: LGC Standards / TRC. "Tafenoquine and related pyridine/quinoline intermediates." (Provides context on similar pharmaceutical scaffolds).

  • 2-Chloronicotinic Acid Utility:Chemical Biology & Drug Design. "2-Chloronicotinic Acid: A Key Intermediate for Pharmaceuticals." (Foundational text on the reactivity of the 2-chloro-3-carboxy motif).

Sources

Application Note: Strategic Utilization of 5-(Aminosulfonyl)-2-chloronicotinic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Aminosulfonyl)-2-chloronicotinic acid (CAS: 42959-39-7) is a high-value pyridine scaffold serving as the critical branch point in the synthesis of sulfonylurea herbicides, most notably Nicosulfuron . Its structural duality—possessing both a reactive carboxylic acid at C3 and a sulfonamide moiety at C5—allows for versatile derivatization.

This application note details the optimized protocols for utilizing this intermediate to synthesize Nicosulfuron, a potent ALS (acetolactate synthase) inhibitor. We focus on the "Amide-First" functionalization strategy , which mitigates steric hindrance and solubility issues common in pyridine-sulfonamide coupling.

Chemical Profile & Handling

PropertySpecification
Chemical Name 5-(Aminosulfonyl)-2-chloronicotinic acid
Synonyms 2-Chloro-5-sulfamoylnicotinic acid; 5-Sulfamoyl-2-chloronicotinic acid
CAS Number 42959-39-7
Molecular Formula C₆H₅ClN₂O₄S
Molecular Weight 236.63 g/mol
Appearance White to off-white crystalline powder
Purity (HPLC)

98.0%
Solubility Soluble in DMF, DMSO, dilute alkali; Sparingly soluble in water, acidic media
Stability Stable under ambient conditions; Hygroscopic.[1][2][3] Hydrolytically stable at neutral pH.

Safety Advisory: This compound is a skin and eye irritant. All protocols involving chlorosulfonic acid, thionyl chloride, or phosgene equivalents must be performed in a functioning fume hood with appropriate PPE (nitrile gloves, goggles, face shield).

Application Logic: The Nicosulfuron Pathway

The synthesis of Nicosulfuron from 5-(Aminosulfonyl)-2-chloronicotinic acid requires two distinct transformations:

  • C3-Amidation: Conversion of the carboxylic acid to an N,N-dimethylcarboxamide.

  • Sulfonylurea Coupling: Reaction of the C5-sulfonamide with a pyrimidine carbamate/isocyanate.

Critical Decision Point: Why Amidation First? Attempting to couple the sulfonamide to the pyrimidine ring while the C3-carboxylic acid is free results in competitive side reactions (anhydride formation) and poor solubility in the organic solvents (DCM, Toluene) required for the moisture-sensitive coupling step. Therefore, converting the acid to the N,N-dimethylamide is the requisite first step.

Synthesis Workflow (Graphviz)

NicosulfuronSynthesis Start 2-Chloronicotinic Acid (Starting Material) Inter1 5-(Aminosulfonyl)-2-chloronicotinic Acid (Target Intermediate) Start->Inter1 1. ClSO3H 2. NH3 Inter2 2-Chloro-N,N-dimethyl-5-sulfamoylnicotinamide (ASDM) Inter1->Inter2 1. SOCl2 2. HN(Me)2 Product Nicosulfuron (Final Herbicide) Inter2->Product Coupling Agent (PhOCOCl or Triphosgene) Reagent 2-Amino-4,6-dimethoxypyrimidine Reagent->Product

Figure 1: Step-wise synthetic pathway from 2-Chloronicotinic acid to Nicosulfuron, highlighting the intermediate's role.

Detailed Experimental Protocols

Protocol A: C3-Amidation (Synthesis of ASDM)

This step converts the user's compound into 2-chloro-N,N-dimethyl-5-sulfamoylnicotinamide (ASDM) , the direct precursor for coupling.

Reagents:

  • 5-(Aminosulfonyl)-2-chloronicotinic acid (10.0 g, 42 mmol)

  • Thionyl chloride (

    
    ) (15.0 g, 126 mmol)
    
  • Dimethylamine (

    
     aq. solution or THF solution) (Excess)
    
  • Solvent: Toluene or Dichloroethane (DCE)

  • Catalyst: DMF (3-4 drops)

Methodology:

  • Acid Chloride Formation: In a 250 mL round-bottom flask equipped with a reflux condenser and drying tube, suspend the starting acid (10.0 g) in Toluene (50 mL).

  • Add DMF (catalytic) followed by dropwise addition of Thionyl Chloride.

  • Heat to 70–80°C for 3 hours. The suspension will clear as the acid chloride forms.

    • Checkpoint: Monitor by TLC (MeOH:DCM 1:9). The starting acid spot should disappear.

  • Concentrate the reaction mixture under reduced pressure to remove excess

    
    . Re-dissolve the residue in dry DCM (50 mL).
    
  • Amidation: Cool the DCM solution to 0–5°C .

  • Slowly add Dimethylamine solution (ensure >2.5 eq to act as base and nucleophile) while maintaining temperature <10°C.

  • Stir at room temperature for 2 hours.

  • Workup: Wash with water (

    
    ) and dilute HCl (
    
    
    
    ) to remove unreacted amine. Dry organic layer over
    
    
    and concentrate.[2]
    • Yield Expectation: 85–92% as a white solid.

Protocol B: Sulfonylurea Coupling (Synthesis of Nicosulfuron)

This protocol uses the Phenyl Carbamate Method , which avoids the use of gaseous phosgene and offers higher yields than the isocyanate method.

Reagents:

  • ASDM (Intermediate from Protocol A) (5.0 g, 19 mmol)

  • 2-Amino-4,6-dimethoxypyrimidine (2.95 g, 19 mmol)

  • Phenyl chloroformate (3.1 g, 20 mmol)

  • Base: Triethylamine (

    
    ) or DBU
    
  • Solvent: Acetonitrile or Dichloromethane (DCM)

Methodology:

  • Carbamate Formation (In-situ): In a dry reactor, dissolve 2-amino-4,6-dimethoxypyrimidine (2.95 g) in DCM (40 mL). Add Pyridine or

    
     (2.2 g).
    
  • Cool to 0°C . Add Phenyl chloroformate dropwise over 30 minutes.

  • Stir at 0–5°C for 1 hour. A white precipitate (phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate) may form.

  • Coupling: Add solid ASDM (5.0 g) to the reaction mixture in one portion.

  • Stir at room temperature for 12 hours.

    • Optimization: If reaction is slow, add a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[3]

  • Quench & Isolation: Acidify the mixture with 1N HCl to pH 3–4. The sulfonylurea product often precipitates at this stage.

  • Filter the solid, wash with cold water and ethanol.

  • Recrystallization: Purify using Acetonitrile/Water or Acetone.

Quantitative Data Summary:

StepReaction TypeKey ReagentTemp (°C)Typical Yield
1 Acid Chloride Formation

, DMF (cat)
75N/A (in-situ)
2 Amidation

0

25
88%
3 Carbamate FormationPhenyl chloroformate0>95%
4 SU CouplingDBU (cat)2593%

Quality Control & Validation

To ensure the integrity of the synthesis, the following HPLC method is recommended for the intermediate and final product.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

    
    )
    
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm

  • Retention Times (Approx):

    • 5-(Aminosulfonyl)-2-chloronicotinic acid: 4.2 min

    • ASDM (Amide intermediate): 7.8 min

    • Nicosulfuron: 12.5 min

References

  • Title: Method for synthesizing nicosulfuron.
  • Amidation Protocols for Nicotinic Acids

    • Title: Method for preparing 2-chloro-N, N-dimethylnicotinamide.[4][5]

    • Source: CN101693687B (P
    • URL
  • General Sulfonylurea Synthesis (Carbamate Method)

    • Title: Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Deriv
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Chemical Properties and Safety

    • Title: Nicosulfuron - Pesticide Information Profile.[6]

    • Source: EXTOXNET (Oregon State University).[6]

Sources

Application Notes and Protocols for the Quantitative Analysis of 5-(Aminosulfonyl)-2-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-(Aminosulfonyl)-2-chloronicotinic acid is a key chemical intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its chemical structure, featuring a sulfonamide group and a chlorinated pyridine ring, necessitates robust and sensitive analytical methods for its quantification. Accurate determination of this compound is critical for process optimization, quality control of starting materials, and impurity profiling in final products. This guide provides detailed application notes and protocols for the quantification of 5-(Aminosulfonyl)-2-chloronicotinic acid using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be stability-indicating, ensuring that the analyte can be accurately measured in the presence of its potential degradation products.

Chemical Properties of 5-(Aminosulfonyl)-2-chloronicotinic acid

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.

PropertyValue/InformationSource
Molecular FormulaC₆H₅ClN₂O₄SInferred from name
Molecular Weight236.64 g/mol Inferred from name
StructureA pyridine ring with a carboxylic acid at position 3, a chlorine atom at position 2, and an aminosulfonyl group at position 5.Inferred from name
pKaThe carboxylic acid group will have a pKa around 2-4, and the sulfonamide proton will have a pKa around 9-10. This dual acidic nature influences mobile phase selection.General chemical knowledge
UV AbsorbanceThe pyridine ring and associated functional groups are expected to have significant UV absorbance, likely with a maximum between 230-280 nm.General chemical knowledge
SolubilityExpected to have moderate solubility in polar organic solvents and aqueous solutions, particularly at neutral to basic pH where the carboxylic acid is deprotonated.General chemical knowledge

Method 1: Stability-Indicating HPLC-UV for Quantification in Bulk Drug Substance

High-Performance Liquid Chromatography with UV detection is a widely accessible and robust technique suitable for the routine quality control of 5-(Aminosulfonyl)-2-chloronicotinic acid. The following protocol is designed to be stability-indicating, meaning it can separate the active pharmaceutical ingredient (API) from its degradation products and related impurities.

Rationale for Method Design

The choice of a reversed-phase C18 column is based on the non-polar nature of the pyridine ring, which will provide good retention. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. The use of a gradient elution allows for the effective separation of the main analyte from potential impurities with different polarities.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (or phosphoric acid), analytical grade.

  • Purified water (18.2 MΩ·cm).

  • Reference standard of 5-(Aminosulfonyl)-2-chloronicotinic acid.

2. Chromatographic Conditions:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by PDA scan)
Injection Volume 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 5-(Aminosulfonyl)-2-chloronicotinic acid reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 200 µg/mL.

  • Sample Solution (for bulk drug): Accurately weigh about 25 mg of the sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. Further dilute with the mobile phase to fall within the calibration range.

4. Forced Degradation Studies (for method validation): To ensure the method is stability-indicating, forced degradation studies should be performed on the analyte.[1][2]

  • Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 80 °C for 4 hours.

  • Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 80 °C for 4 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 48 hours.

Following degradation, samples should be diluted appropriately and analyzed to demonstrate the separation of the main peak from any degradation products.

Data Analysis and Typical Performance
ParameterTypical Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%

Method 2: High-Sensitivity Quantification by LC-MS/MS

For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or quantification in complex matrices like biological fluids, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[3][4]

Rationale for Method Design

The high selectivity of LC-MS/MS is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This technique minimizes interference from the sample matrix.[5] Electrospray ionization (ESI) in negative ion mode is chosen due to the presence of the acidic carboxylic acid and sulfonamide groups, which readily deprotonate to form negative ions.

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an ESI source.

  • Reversed-phase C18 or similar column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ammonium acetate (LC-MS grade).

  • Purified water (18.2 MΩ·cm).

  • Reference standard of 5-(Aminosulfonyl)-2-chloronicotinic acid.

2. Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column C18 (100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7.1-10 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Negative
Capillary Voltage -3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
MRM Transition To be determined by direct infusion of a standard solution. A likely transition would be [M-H]⁻ → [M-H-SO₂]⁻ or another characteristic fragment.

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC-UV method, using LC-MS grade solvents.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase to concentrations ranging from 0.1 to 100 ng/mL.

  • Sample Preparation (from a reaction mixture or biological matrix): A sample clean-up step, such as solid-phase extraction (SPE) or protein precipitation followed by centrifugation, may be necessary to remove interfering substances.[5]

Data Analysis and Typical Performance
ParameterTypical Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.03 - 0.3 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) < 5%

Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent A->B C Dilute to Working Concentration B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV/PDA Detection E->F G Peak Integration F->G H Calibration Curve Generation G->H I Quantification H->I

Caption: Workflow for HPLC-UV Analysis.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing A Sample Extraction/Cleanup (if needed) C Dilute to Final Concentration A->C B Prepare Standards B->C D Inject into LC-MS/MS C->D E Chromatographic Separation D->E F ESI Ionization E->F G MRM Detection F->G H Peak Integration G->H I Calibration and Quantification H->I

Caption: Workflow for LC-MS/MS Analysis.

Conclusion

The selection of an analytical method for the quantification of 5-(Aminosulfonyl)-2-chloronicotinic acid will depend on the specific requirements of the analysis. The HPLC-UV method presented offers a robust and reliable approach for routine quality control and assays of bulk material. For applications demanding higher sensitivity and selectivity, such as trace-level impurity analysis or quantification in complex matrices, the LC-MS/MS method provides the necessary performance. Both methods should be fully validated according to the relevant regulatory guidelines (e.g., ICH) to ensure the accuracy and reliability of the results.

References

  • Ghanem, M. M., Abu-Lafi, S., & Mohammad, D. (2012). VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. Semantic Scholar. Retrieved from [Link]

  • Ghanem, M. M., & Abu-Lafi, S. (2012). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Bactizine® forte Injectable Solution. Scientia Pharmaceutica, 81(1), 167–182. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-6-chloropyridine.
  • Ghanem, M. M., & Mohammad, D. (2015). Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form. ResearchGate. Retrieved from [Link]

  • Ghanem, M. M., Abu-Lafi, S., & Mohammad, D. (2012). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Bactizine® forte Injectable Solution. Semantic Scholar. Retrieved from [Link]

  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. bevital. Retrieved from [Link]

  • Meng, C.-K. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent. Retrieved from [Link]

  • LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry, 180, 117940. Retrieved from [Link]

  • Basheer, A. A., & Al-Tannak, N. F. (2017). High Performance Liquid Chromatographic Assay of Chlorpropamide, Stability Study and its Application to Pharmaceuticals and Urine Analysis. International Journal of Pharmaceutical and Clinical Research, 9(3), 224-232. Retrieved from [Link]

  • Wang, X., et al. (2019). Simultaneous determination of five diuretic drugs using quantitative analysis of multiple components by a single marker. PMC. Retrieved from [Link]

  • Beltran, A., et al. (2008). Determination of sulfophenyl carboxylic acids in agricultural groundwater samples by CE with ultraviolet absorption detection. PubMed. Retrieved from [Link]

  • Panda, S. K., et al. (2016). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. PMC. Retrieved from [Link]

  • USDA Forest Service. (2022). Development of an LC-MS/MS Method for Non-Invasive Biomonitoring of Neonicotinoid and Systemic Herbicide Pesticide Residues in B. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

  • coolpharm Ltd. (n.d.). 5-AMINO-2-CHLORONICOTINIC ACID, CasNo.42959-39-7. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • Google Patents. (n.d.). Chlorination process of pyridine derivatives.
  • Google Patents. (n.d.). Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process.
  • Agilent. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of 5-(Aminosulfonyl)-2-chloronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Substituted Nicotinic Acids in Modern Drug Discovery

5-(Aminosulfonyl)-2-chloronicotinic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry and drug development. The nicotinic acid scaffold is a well-established pharmacophore, and its strategic functionalization allows for the fine-tuning of physicochemical properties and biological activity. The presence of a sulfonamide group at the 5-position introduces a key hydrogen bond donor and acceptor moiety, which can facilitate strong interactions with biological targets. Furthermore, the chlorine atom at the 2-position serves as a versatile synthetic handle for further derivatization, enabling the exploration of a broad chemical space.[1][2][3][4] These structural features make this class of compounds attractive for the development of novel therapeutic agents across various disease areas, including but not limited to diuretics, anti-inflammatory agents, and kinase inhibitors.[5]

This comprehensive guide provides detailed, field-proven protocols for the multi-step synthesis of 5-(aminosulfonyl)-2-chloronicotinic acid and its subsequent conversion to ester and amide derivatives. The methodologies described herein are designed to be robust and scalable, with a focus on explaining the rationale behind key experimental choices to ensure successful implementation by researchers in the field.

Overall Synthetic Strategy

The synthesis of 5-(aminosulfonyl)-2-chloronicotinic acid derivatives is a multi-step process that begins with the readily available starting material, nicotinic acid. The overall synthetic workflow is depicted below.

Overall Synthesis Workflow Nicotinic Acid Nicotinic Acid Nicotinic Acid N-oxide Nicotinic Acid N-oxide Nicotinic Acid->Nicotinic Acid N-oxide Oxidation 2-Chloronicotinic Acid 2-Chloronicotinic Acid Nicotinic Acid N-oxide->2-Chloronicotinic Acid Chlorination 2-Chloro-5-(chlorosulfonyl)nicotinic Acid 2-Chloro-5-(chlorosulfonyl)nicotinic Acid 2-Chloronicotinic Acid->2-Chloro-5-(chlorosulfonyl)nicotinic Acid Chlorosulfonation 5-(Aminosulfonyl)-2-chloronicotinic Acid 5-(Aminosulfonyl)-2-chloronicotinic Acid 2-Chloro-5-(chlorosulfonyl)nicotinic Acid->5-(Aminosulfonyl)-2-chloronicotinic Acid Amination Ester Derivatives Ester Derivatives 5-(Aminosulfonyl)-2-chloronicotinic Acid->Ester Derivatives Esterification Amide Derivatives Amide Derivatives 5-(Aminosulfonyl)-2-chloronicotinic Acid->Amide Derivatives Amidation Chlorosulfonation Mechanism cluster_0 Chlorosulfonation of 2-Chloronicotinic Acid 2-Chloronicotinic_Acid 2-Chloronicotinic Acid Intermediate Wheland Intermediate 2-Chloronicotinic_Acid->Intermediate + ClSO₃H Chlorosulfonic_Acid ClSO₃H Product 2-Chloro-5-(chlorosulfonyl)nicotinic Acid Intermediate->Product - H⁺

Caption: Simplified mechanism of chlorosulfonation.

  • Procedure:

    • In a dry, three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a gas outlet connected to a scrubber (to neutralize HCl gas), place 2-chloronicotinic acid (1.0 eq).

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Slowly add an excess of chlorosulfonic acid (5.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

    • Monitor the reaction by taking a small aliquot, quenching it with ice, and analyzing by TLC or ¹H NMR.

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • The precipitated 2-chloro-5-(chlorosulfonyl)nicotinic acid is collected by filtration, washed with cold water, and dried under vacuum in a desiccator over P₂O₅.

Protocol 3: Amination of 2-Chloro-5-(chlorosulfonyl)nicotinic Acid
  • Rationale: The sulfonyl chloride is a reactive electrophile that readily undergoes nucleophilic substitution with ammonia to form the corresponding sulfonamide. Aqueous ammonia is a convenient and effective source of ammonia for this transformation. [6][7]

  • Procedure:

    • In a pressure-resistant flask, suspend 2-chloro-5-(chlorosulfonyl)nicotinic acid (1.0 eq) in a suitable solvent such as dioxane or THF.

    • Cool the suspension in an ice bath and add an excess of concentrated aqueous ammonia (28-30%, ~10-20 eq) dropwise.

    • Seal the flask and stir the mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • After completion, carefully vent the flask in a fume hood.

    • Acidify the reaction mixture to pH 2-3 with concentrated HCl.

    • The precipitated 5-(aminosulfonyl)-2-chloronicotinic acid is collected by filtration, washed with cold water, and recrystallized from an appropriate solvent system (e.g., ethanol/water) to afford the pure product.

Part II: Synthesis of 5-(Aminosulfonyl)-2-chloronicotinic Acid Derivatives

The carboxylic acid moiety of the core intermediate can be readily converted into a variety of derivatives, such as esters and amides, to explore structure-activity relationships.

Protocol 4: Synthesis of Ester Derivatives
  • Rationale: The esterification of the carboxylic acid can be achieved by first converting it to a more reactive acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with the desired alcohol. [8][9]

Esterification_Workflow Start 5-(Aminosulfonyl)-2-chloronicotinic Acid Acyl_Chloride Acyl Chloride Intermediate Start->Acyl_Chloride SOCl₂ or (COCl)₂ Ester Ester Derivative Acyl_Chloride->Ester R-OH, Base

Caption: Workflow for the synthesis of ester derivatives.

  • Procedure:

    • In a dry round-bottom flask, suspend 5-(aminosulfonyl)-2-chloronicotinic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) and add a catalytic amount of DMF.

    • Heat the mixture to reflux for 2-3 hours.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

    • Dissolve the crude acyl chloride in a dry, inert solvent (e.g., dichloromethane or THF).

    • In a separate flask, dissolve the desired alcohol (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in the same solvent.

    • Cool the alcohol solution in an ice bath and add the acyl chloride solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 5: Synthesis of Amide Derivatives
  • Rationale: Similar to ester synthesis, the formation of amides proceeds through an acyl chloride intermediate, which then reacts with a primary or secondary amine to form the amide bond. [10][11]

  • Procedure:

    • Prepare the acyl chloride from 5-(aminosulfonyl)-2-chloronicotinic acid as described in Protocol 4.

    • Dissolve the crude acyl chloride in a dry, inert solvent.

    • In a separate flask, dissolve the desired primary or secondary amine (2.2 eq) in the same solvent (one equivalent acts as the nucleophile, and the other as a base to neutralize the HCl byproduct).

    • Cool the amine solution in an ice bath and add the acyl chloride solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Filter the reaction mixture to remove the amine hydrochloride salt.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Table 2: Summary of Derivatization Protocols

DerivativeActivating AgentNucleophileBaseSolvent
EsterSOCl₂ / (COCl)₂R-OHTriethylamineDCM or THF
AmideSOCl₂ / (COCl)₂R₁R₂NHExcess AmineDCM or THF

Characterization of Synthesized Compounds

The identity and purity of the synthesized compounds should be confirmed by a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see signals corresponding to the aromatic protons on the pyridine ring, as well as signals from the R-group in the ester or amide derivatives. The sulfonamide protons (SO₂NH₂) typically appear as a broad singlet. [12] * ¹³C NMR: The carbon spectrum will show characteristic signals for the pyridine ring carbons, the carbonyl carbon of the acid/ester/amide, and the carbons of the R-group.

  • Infrared (IR) Spectroscopy:

    • Sulfonamide Group: Look for characteristic strong asymmetric and symmetric stretching vibrations of the S=O bonds in the ranges of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The N-H stretch of the sulfonamide will appear in the region of 3350-3250 cm⁻¹. [2][13][14][15] * Carboxylic Acid/Ester/Amide Group: The C=O stretching vibration will be prominent in the region of 1750-1650 cm⁻¹. The O-H stretch of the carboxylic acid will be a broad signal from 3300-2500 cm⁻¹.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the synthesized compounds. The fragmentation pattern can also provide structural information. [1][16][17][18]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low yield in chlorination stepIncomplete N-oxidation or decomposition of the N-oxide.Ensure the N-oxidation goes to completion. Use fresh POCl₃.
Incomplete chlorosulfonationInsufficient amount of chlorosulfonic acid or reaction time/temperature.Use a larger excess of chlorosulfonic acid. Increase the reaction time or temperature.
Formation of di-acylated byproduct in amide synthesisUsing only one equivalent of the amine.Use at least two equivalents of the amine, or one equivalent of the amine and one equivalent of a non-nucleophilic base.
Difficulty in purificationPresence of closely-related impurities.Optimize the reaction conditions to minimize side reactions. Employ careful column chromatography with an appropriate solvent system.

References

  • Uno, T., & Machida, K. (1967). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 15(7), 980-987.
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  • Szafarz, M., Lomnicka, M., Kiec-Kononowicz, K., & Szymura-Oleksiak, J. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
  • Li, Z. H., Xia, Z. N., & Chen, G. (2011). Catalyst-free amination of 2-chloronicotinic acid in water under microwave irradiation. Journal of Chemical Research, 35(12), 709-711.
  • Nelson, D. A. (1982). SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS.
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Strategic Utilization of 5-(Aminosulfonyl)-2-chloronicotinic Acid in the Design of Next-Generation Anti-Inflammatory Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Aminosulfonyl)-2-chloronicotinic acid (CAS 24279-39-8) serves as a "privileged scaffold" in medicinal chemistry, bridging the structural gap between nicotinic acid derivatives (related to fenamate NSAIDs) and sulfonamides (historically significant in diuretics and COX-2 inhibitors).

While traditionally utilized as the key intermediate for the loop diuretic Torsemide , recent pharmacological insights suggest its underutilized potential in developing dual-acting anti-inflammatory agents . By exploiting the high electrophilicity of the C-2 chlorine atom, researchers can synthesize 2-amino-5-sulfamoylnicotinic acid derivatives —hybrid molecules that combine the pharmacophore of fenamates (COX inhibition) with sulfonamide moieties (Carbonic Anhydrase inhibition/selectivity).

This guide outlines the strategic derivatization of this scaffold and provides validated protocols for synthesizing and screening novel anti-inflammatory candidates.

Chemical Foundation & Mechanism of Action

The "Fenamate-Sulfonamide" Hybrid Concept

The core rationale for using this scaffold lies in bioisosterism .

  • Fenamates (e.g., Mefenamic Acid, Niflumic Acid): Characterized by an N-arylanthranilic acid core. They are potent COX inhibitors but often suffer from GI toxicity.

  • The Nicotinic Acid Advantage: Replacing the benzene ring of anthranilic acid with a pyridine ring (nicotinic acid) improves aqueous solubility and alters metabolic profiles.

  • The Sulfonamide Handle: The 5-aminosulfonyl group provides a handle for hydrogen bonding within the COX-2 active site (specifically the side pocket Arg120/Tyr355), potentially enhancing selectivity and reducing gastric irritation.

Synthetic Pathway Visualization

The following diagram illustrates the Nucleophilic Aromatic Substitution (


) strategy used to generate libraries of potential inhibitors.

SynthesisWorkflow Start 5-(Aminosulfonyl)- 2-chloronicotinic acid (Scaffold) Intermediate Meisenheimer Complex Start->Intermediate + Reagent Reagent Arylamine (Ar-NH2) (Nucleophile) Reagent->Intermediate Conditions Reaction Conditions: Reflux in Water/EtOH cat. HCl or neat fusion Conditions->Intermediate Facilitates Product 2-(Arylamino)-5- sulfamoylnicotinic acid (Target Candidate) Intermediate->Product Elimination of HCl

Figure 1: Synthetic workflow for the


 derivatization of the 2-chloro scaffold.

Experimental Protocols

Protocol A: Library Synthesis via Nucleophilic Aromatic Substitution ( )

Objective: To synthesize a diverse library of 2-arylamino-5-sulfamoylnicotinic acids. Rationale: The electron-withdrawing nature of the pyridine nitrogen and the 5-sulfamoyl group activates the 2-Cl position, making it highly susceptible to nucleophilic attack by anilines without the need for transition metal catalysis (Buchwald-Hartwig), thus reducing cost and metal contamination.

Materials:

  • 5-(Aminosulfonyl)-2-chloronicotinic acid (1.0 equiv)

  • Substituted Aniline derivatives (e.g., 3-trifluoromethylaniline, 2,4-difluoroaniline) (1.1 equiv)

  • Solvent: Water (Green chemistry approach) or Ethanol/Water (1:1)

  • Catalyst: Conc. HCl (2-3 drops)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-(aminosulfonyl)-2-chloronicotinic acid (2.36 g, 10 mmol) in water (20 mL).

  • Addition: Add the substituted aniline (11 mmol) to the suspension.

  • Catalysis: Add 2-3 drops of concentrated HCl . Note: Protonation of the pyridine nitrogen further activates the ring towards nucleophilic attack.

  • Reaction: Heat the mixture to reflux (100°C) . The suspension will initially dissolve, followed by the precipitation of the product. Monitor via TLC (System: CHCl3:MeOH 9:1).

    • Typical Reaction Time: 2–6 hours.

  • Work-up: Cool the reaction mixture to room temperature. The product usually precipitates as a solid.

  • Isolation: Filter the solid under vacuum. Wash the filter cake copiously with cold water (2 x 10 mL) to remove unreacted starting materials and HCl.

  • Purification: Recrystallize from Ethanol/DMF or Acetic Acid to obtain the pure title compound.

  • Validation: Confirm structure via 1H-NMR (DMSO-d6). Look for the disappearance of the C-2 Cl signal and the appearance of the NH peak (typically broad singlet >10 ppm).

Protocol B: In Vitro Anti-Inflammatory Screening (COX Inhibition)

Objective: To determine the IC50 of synthesized derivatives against COX-1 and COX-2 enzymes. Rationale: This assay validates the "fenamate-like" mechanism of action.

Materials:

  • Purified Recombinant COX-1 (ovine) and COX-2 (human) enzymes.

  • Arachidonic Acid (Substrate).[1]

  • Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical).

Workflow:

  • Preparation: Dissolve test compounds in DMSO (Stock 10 mM). Dilute to test concentrations (0.01 µM – 100 µM).

  • Incubation: Incubate enzyme (COX-1 or COX-2) with the test compound for 10 minutes at 25°C in reaction buffer (0.1 M Tris-HCl, pH 8.0).

  • Initiation: Add Arachidonic Acid and the colorimetric substrate (TMPD).

  • Measurement: Measure the absorbance at 590 nm after 5 minutes. The oxidation of TMPD is directly proportional to the prostaglandin production.

  • Analysis: Calculate % Inhibition =

    
    . Plot log[concentration] vs. % inhibition to determine IC50.
    

Data Analysis & SAR Insights

When analyzing the data from the protocols above, structure-activity relationships (SAR) typically follow these trends for this specific scaffold:

Substituent (Aniline Ring)Effect on COX-2 PotencyEffect on SelectivityMechanistic Insight
3-CF3 (meta) High IncreaseModerate IncreaseLipophilic interaction with the hydrophobic channel of COX-2.
2,6-Dichloro Moderate IncreaseHigh IncreaseSteric bulk forces the aniline ring orthogonal to the pyridine, mimicking Diclofenac binding.
4-OMe (para) DecreaseDecreaseElectron donation reduces the acidity of the bridging NH, weakening H-bonds.
Sulfonamide (-SO2NH2) NeutralCritical Anchors the molecule in the hydrophilic side pocket; essential for "dual" activity.
Biological Pathway Logic

The following diagram details how these derivatives intervene in the inflammatory cascade.

MechanismOfAction Stimulus Inflammatory Stimulus (LPS/Injury) Membrane Cell Membrane Phospholipids Stimulus->Membrane Activates AA Arachidonic Acid Membrane->AA Hydrolysis via PLA2 PLA2 Phospholipase A2 PLA2->AA COX2 COX-2 Enzyme (Inducible) AA->COX2 Substrate PGs Prostaglandins (PGE2) COX2->PGs Catalysis Drug 5-Sulfamoyl-2-anilinonicotinate (Inhibitor) Drug->COX2 Competitive Inhibition (IC50 < 5µM) Inflammation Pain, Fever, Inflammation PGs->Inflammation Mediates

Figure 2: Mechanism of Action showing the interception of the Arachidonic Acid pathway by the synthesized inhibitor.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2724490, 5-(Aminosulfonyl)-2-chloronicotinic acid. Retrieved from [Link]

  • Lombardino, J. G. (1974). Enolic acids with anti-inflammatory activity.[2] In Anti-Inflammatory Agents (Vol. 1). Academic Press. (Foundational text on fenamate/nicotinate bioisosteres).

  • Zhao, B., et al. (2019).[3] Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Retrieved from [Link]

  • Khan, M.S.Y., et al. (2001). Synthesis of some new prodrugs of sulphonamides and studies on their antimicrobial and anti-inflammatory action. ResearchGate. Retrieved from [Link]

Sources

experimental procedure for nucleophilic substitution on 2-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Nucleophilic Aromatic Substitution (SNAr) on 2-Chloronicotinic Acid

Introduction

2-Chloronicotinic acid is a pivotal building block in the synthesis of a wide range of functional molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the pyridine ring, which is rendered electron-deficient by the electronegative nitrogen atom and the electron-withdrawing carboxylic acid group. This electronic arrangement makes the carbon atom at the C2 position highly susceptible to nucleophilic attack, facilitating the displacement of the chlorine atom. This reaction, known as Nucleophilic Aromatic Substitution (SNAr), is a cornerstone of pyridine chemistry.[3][4]

This guide provides a comprehensive overview of the experimental procedures for performing nucleophilic substitution on 2-chloronicotinic acid. We will delve into the underlying mechanism, present detailed, field-proven protocols for various classes of nucleophiles—including amines, thiols, and oxygen-based nucleophiles—and offer insights into reaction optimization and troubleshooting. The protocols described herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.

The SNAr Mechanism: An Overview

The reaction proceeds through a well-established two-step addition-elimination mechanism.[3][4] The electron-deficient nature of the pyridine ring allows for the initial attack of a nucleophile at the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The negative charge in this complex is delocalized over the pyridine ring, with significant stabilization provided by the ring nitrogen. The subsequent, typically rapid, step involves the elimination of the chloride leaving group, which restores the aromaticity of the ring and yields the substituted product.[3]

Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocols: A Practical Guide

The following protocols are designed to be adaptable for a range of substrates and scales. Monitoring reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended for optimization.

I. Amination: Synthesis of 2-Aminonicotinic Acid Derivatives

The reaction of 2-chloronicotinic acid with amines is one of its most valuable transformations, producing 2-aminonicotinic acid derivatives that are key intermediates in drug discovery.[5][6][7]

This robust protocol is suitable for a wide variety of primary and secondary amines.

Materials:

  • 2-Chloronicotinic acid

  • Amine (primary or secondary), 1.2-1.5 equivalents

  • Base (e.g., K₂CO₃, Diisopropylethylamine), 2.0-3.0 equivalents

  • Solvent (e.g., Water, Acetonitrile, DMF)

  • Standard laboratory glassware, heating mantle, condenser

Procedure:

  • In a round-bottom flask, dissolve 2-chloronicotinic acid (1.0 eq.) and the selected base (e.g., K₂CO₃, 2.0 eq.) in the chosen solvent.

  • Add the amine (1.2 eq.) to the mixture.

  • Attach a condenser and heat the reaction mixture to 80-100 °C, or to reflux, for 4-24 hours. Monitor the reaction's completion via TLC or LC-MS.[4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate (the product) forms, collect it by filtration, wash with cold water, and dry under vacuum.

    • If no precipitate forms, carefully acidify the mixture with 1M HCl to a pH of ~4-5. The product will often precipitate and can be collected by filtration.

    • Alternatively, the product can be extracted with an organic solvent like ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.[8]

  • Purification: The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel.

Microwave irradiation offers a significant acceleration of reaction times and often leads to improved yields, representing a more efficient synthetic route.[9][10]

Materials:

  • 2-Chloronicotinic acid

  • Amine, 3.0-7.0 equivalents

  • Diisopropylethylamine (DIPEA), 3.0 equivalents (optional, but recommended)

  • Water

  • Microwave reactor vials

Procedure:

  • In a microwave-safe reaction vial, combine 2-chloronicotinic acid (1.0 eq.), the desired amine (3.0 eq.), DIPEA (3.0 eq.), and water.[9]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a temperature between 140-200 °C for 1.5-2 hours.[9]

  • Work-up & Purification: Follow the same work-up and purification procedures as described in Protocol 1. The use of excess amine often necessitates thorough purification.

For certain aromatic amines, a solvent- and catalyst-free approach provides an environmentally benign alternative.[11]

Procedure:

  • Thoroughly mix 2-chloronicotinic acid (1.0 eq.) and the aromatic amine (1.5-2.0 eq.) in a flask.

  • Heat the mixture (typically between 100-150 °C) for 15-120 minutes. The reaction often proceeds in a melt phase.[11]

  • Work-up: Cool the mixture, add a suitable solvent to triturate the solid, and collect the product by filtration.

Method Nucleophile Conditions Time Key Advantages
Conventional Aliphatic & Aromatic AminesK₂CO₃ or DIPEA, Water/ACN, 80-100 °C4-24 hWidely applicable, standard equipment
Microwave Aliphatic & Aromatic AminesDIPEA, Water, 140-200 °C1.5-2 hRapid, often higher yields[9][10]
Solvent-Free Aromatic AminesHeat only, 100-150 °C15-120 minEnvironmentally friendly, simple[11]
II. Thiolation: Synthesis of 2-(Thio)nicotinic Acid Derivatives

The SNAr reaction with sulfur nucleophiles provides access to valuable thioether compounds. The reaction generally proceeds smoothly under basic conditions.[12]

Procedure:

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), add the thiol (1.1 eq.) to a suspension of a base like potassium carbonate (K₂CO₃, 1.5 eq.) in a polar aprotic solvent such as N,N-Dimethylacetamide (DMAc) or DMF.

  • Stir the mixture for 15-30 minutes at room temperature to form the thiolate anion in situ.[3]

  • Add a solution of 2-chloronicotinic acid (1.0 eq.) to the thiolate mixture.

  • Heat the reaction to 80-100 °C until completion as monitored by TLC.

  • Work-up: Cool the reaction, pour it into water, and acidify with 1M HCl to precipitate the product. Collect the solid by filtration, wash with water, and dry.

  • Purification: Recrystallization or column chromatography may be necessary to obtain a pure product.

III. Hydroxylation: Synthesis of 2-Hydroxynicotinic Acid

The hydrolysis of 2-chloronicotinic acid is an important transformation, yielding 2-hydroxynicotinic acid, which exists in equilibrium with its 2-pyridone tautomer.

Procedure:

  • Dissolve 2-chloronicotinic acid (1.0 eq.) in an aqueous solution of a strong base, such as 2M sodium hydroxide (NaOH).

  • Heat the solution to reflux for several hours until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 2-3.[13]

  • A precipitate of 2-hydroxynicotinic acid will form. Collect the solid by filtration, wash with a small amount of cold water, and dry thoroughly.

General Experimental Workflow

The overall process for any nucleophilic substitution on 2-chloronicotinic acid follows a logical sequence from reaction setup to final product analysis.

Workflow A 1. Reaction Setup (Flask, Solvent, Reagents) B 2. Addition of Nucleophile & Base A->B C 3. Heating & Monitoring (TLC / LC-MS) B->C D 4. Reaction Work-up (Quench, Acidify/Extract) C->D E 5. Isolation (Filtration / Evaporation) D->E F 6. Purification (Recrystallization / Chromatography) E->F G 7. Product Characterization (NMR, MS, m.p.) F->G

Caption: A typical workflow for SNAr reactions.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or Slow Reaction - Insufficient temperature.- Nucleophile is not sufficiently reactive.- Base is too weak.- Increase reaction temperature or switch to microwave heating.- Use a stronger base to fully deprotonate the nucleophile (e.g., NaH for alcohols/thiols).- Consider using a more polar aprotic solvent (e.g., DMF, DMSO).
Low Yield - Incomplete reaction.- Product loss during work-up.- Competing side reactions (e.g., decarboxylation at high temperatures).- Increase reaction time or temperature.- Optimize the pH during work-up to ensure full precipitation/extraction.- Protect the carboxylic acid as an ester prior to the SNAr reaction, followed by hydrolysis.[1][2][14]
Formation of Side Products - Reaction with the carboxylic acid group.- Diarylamine formation in amination reactions.- Protect the carboxylic acid group as a methyl or ethyl ester.[1][14]- Use a larger excess of ammonia or the primary amine to outcompete the product aniline.[15]

Safety Precautions

  • Always handle 2-chloronicotinic acid and its derivatives in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8]

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

  • Microwave reactions should be conducted behind a blast shield and with strict adherence to the manufacturer's instructions.

References

  • Benchchem. (n.d.). Application Notes and Protocols for 2,3,5,6-Tetrachloropyridine-4-thiol in Nucleophilic Aromatic Substitution.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 17).
  • ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid.
  • Benchchem. (n.d.). An In-depth Technical Guide to 2-Acetamidonicotinic Acid Derivatives and Analogs for Researchers and Drug Development Profession.
  • Guidechem. (2022, December 6).
  • PubMed. (n.d.).
  • Al-Zoubi, R. M., et al. (2009, May). Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. Tetrahedron Letters, 50(21), 2481-2483.
  • ResearchGate. (n.d.). Amination of 2-chloronicotinic acid under catalyst-free solvent-free conditions.
  • ResearchGate. (n.d.). Catalyst-Free Amination of 2-Chloronicotinic Acid in Water under Microwave Irradiation.
  • PrepChem.com. (n.d.). Synthesis of 2-chloronicotinic acid.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization.
  • ResearchGate. (n.d.). Synthesis of 2-chloronicotinic acid derivatives.
  • Atlantis Press. (2017, February).
  • Benchchem. (n.d.). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
  • ResearchGate. (2019, October 6).
  • PubMed. (2024, June 21). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols.
  • Surry, D. S., & Buchwald, S. L. (2014, August 18). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Journal of the American Chemical Society.

Sources

Introduction: The Central Role of the 2-Chloronicotinic Acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Laboratory-Scale Synthesis of 2-Chloronicotinic Acid and Its Derivatives

2-Chloronicotinic acid is a halogenated derivative of nicotinic acid (Vitamin B3) that has emerged as a cornerstone intermediate in synthetic chemistry.[1] Its true value lies not in its direct application, but in its utility as a versatile building block for a vast array of high-value compounds across multiple industries.[2] In the pharmaceutical sector, this scaffold is integral to the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like flunixin, antibiotics, and anti-cardiovascular agents.[3][4][5][6] In agrochemicals, it is a key precursor for potent fungicides such as boscalid and herbicides like diflufenican.[1][3][4]

The strategic placement of the chlorine atom at the 2-position and the carboxylic acid at the 3-position of the pyridine ring creates a molecule with two distinct and reactive handles. The carboxylic acid allows for standard modifications like esterification and amidation, while the chlorine atom, activated by the adjacent ring nitrogen and the electron-withdrawing carboxylic acid, is susceptible to nucleophilic aromatic substitution. This dual reactivity is the foundation of its synthetic power.

This guide provides an in-depth exploration of the principal synthetic routes to 2-chloronicotinic acid and details key protocols for its subsequent derivatization, offering researchers the foundational knowledge to leverage this critical intermediate in their work.

Part 1: Core Synthetic Strategies for 2-Chloronicotinic Acid

The laboratory preparation of 2-chloronicotinic acid can be approached from several common starting materials. The choice of route often depends on precursor availability, desired scale, and tolerance for specific reagents.

Strategy 1: N-Oxidation of Nicotinic Acid followed by Chlorination

This is a classical and frequently employed method that begins with the widely available nicotinic acid.

  • Causality of the N-Oxide: The initial oxidation of the pyridine nitrogen (typically with hydrogen peroxide, H₂O₂) to form nicotinic acid N-oxide is a critical activating step.[7][8] The N-oxide functionality alters the electron distribution of the ring, making the C2 and C6 positions electron-deficient and thus prime targets for nucleophilic attack by a chlorinating agent.

  • Chlorination: The subsequent reaction with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃) often in the presence of phosphorus pentachloride (PCl₅), replaces the N-oxide and installs a chlorine atom, primarily at the 2-position.[7][9][10] This reaction can be forceful and requires careful temperature control. While effective, this route can suffer from issues with regioselectivity, sometimes yielding other chlorinated isomers, and involves the use of harsh, corrosive reagents that require careful handling and disposal.[11][12]

Strategy 2: The Sandmeyer Reaction from 2-Aminonicotinic Acid

For achieving unambiguous regiochemistry, the Sandmeyer reaction is an exceptionally powerful and reliable tool.[13][14] It transforms a primary aromatic amine into a halogen via a two-stage process that offers high fidelity.

  • Diazotization: The first stage involves the conversion of the 2-aminonicotinic acid into a highly reactive diazonium salt intermediate. This is achieved by treating the amine with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[15][16] This step is critically temperature-dependent and must be performed at 0–5 °C to prevent the unstable diazonium salt from decomposing prematurely.

  • Copper(I)-Catalyzed Displacement: In the second stage, the diazonium group (-N₂⁺) is displaced by a chloride ion. This transformation is catalyzed by a copper(I) salt, typically copper(I) chloride (CuCl).[13][16] The diazonium salt acts as an excellent leaving group (releasing harmless nitrogen gas), and the copper catalyst facilitates the radical-nucleophilic aromatic substitution mechanism to yield the desired 2-chloronicotinic acid.[13][15]

The following diagram illustrates the general workflow for the Sandmeyer approach.

G cluster_diazotization Stage 1: Diazotization cluster_sandmeyer Stage 2: Sandmeyer Reaction cluster_workup Stage 3: Work-up & Purification Start 2-Aminonicotinic Acid in conc. HCl Cool Cool to 0-5 °C (Ice Bath) Start->Cool Add_NaNO2 Slowly Add NaNO₂ (aq) Cool->Add_NaNO2 Diazonium Aryl Diazonium Salt Intermediate Formed Add_NaNO2->Diazonium Add_Diazonium Add Diazonium Salt to CuCl Solution Diazonium->Add_Diazonium Transfer Cold Prepare_CuCl Prepare CuCl in conc. HCl Prepare_CuCl->Add_Diazonium Warm Warm to RT, then Heat to 60-70 °C Add_Diazonium->Warm Product 2-Chloronicotinic Acid (N₂ gas evolves) Warm->Product Quench Cool and Quench Product->Quench Extract Solvent Extraction Quench->Extract Purify Recrystallization or Chromatography Extract->Purify Final Pure Product Purify->Final

Caption: Experimental workflow for the Sandmeyer synthesis of 2-chloronicotinic acid.

Part 2: Derivatization of the 2-Chloronicotinic Acid Core

Once synthesized, 2-chloronicotinic acid serves as the starting point for a multitude of derivatives. The two primary reactive sites are the carboxylic acid and the C2-chloro position.

Derivatization via the Carboxylic Acid Group
  • Amide Formation: This is one of the most common derivatization pathways. The carboxylic acid is typically first activated by converting it into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[17] This acyl chloride readily reacts with a wide range of primary or secondary amines in the presence of a base (e.g., triethylamine) to form the corresponding N-substituted 2-chloronicotinamides.[17] Alternatively, peptide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) can be used for direct amidation, avoiding the need for the harsh acyl chloride formation step.[17]

  • Esterification: Standard Fischer esterification conditions (reacting with an alcohol in the presence of a strong acid catalyst) can be used to form esters. This is often done to protect the carboxylic acid group or to modify the molecule's solubility and pharmacokinetic properties.[4][5]

Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The chlorine at the 2-position is susceptible to displacement by nucleophiles. This reaction is fundamental to creating derivatives where the 2-position is functionalized with groups other than chlorine.

  • Reaction with Amines: Reacting 2-chloronicotinic acid with various anilines or other amines can lead to the synthesis of 2-(arylamino)nicotinic acids.[5] These reactions sometimes require a catalyst, such as boric acid, and may be performed under solvent-free conditions at elevated temperatures.[6] The resulting products are themselves an important class of NSAIDs.[6]

  • Reaction with Other Nucleophiles: Other nucleophiles, such as morpholine, thiols, or alkoxides, can also displace the chloride to generate a diverse library of compounds.[4][5]

The following diagram illustrates the key synthetic pathways starting from nicotinic acid.

G NA Nicotinic Acid NAO Nicotinic Acid N-Oxide NA->NAO H₂O₂ CNA 2-Chloronicotinic Acid NAO->CNA POCl₃/PCl₅ Ester 2-Chloro-nicotinate Ester CNA->Ester Alcohol/H⁺ Amide 2-Chloro-N-substituted Nicotinamide CNA->Amide 1. SOCl₂ 2. R₂NH SnAr 2-(Nucleophile)- Nicotinic Acid (SNA_r Product) CNA->SnAr Nucleophile (e.g., ArNH₂) Amine 2-Aminonicotinic Acid Amine->CNA 1. NaNO₂/HCl 2. CuCl

Caption: Major synthetic routes to and from 2-chloronicotinic acid.

Part 3: Detailed Laboratory Protocols

Disclaimer: All chemical procedures should be performed by trained professionals in a controlled laboratory environment with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood). All reagents are hazardous and should be handled with care.

Protocol 1: Synthesis of 2-Chloronicotinic Acid from 2-Aminonicotinic Acid

This protocol is adapted from established Sandmeyer reaction methodologies.[15]

Materials:

  • 2-Aminonicotinic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

Part A: Diazotization

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-aminonicotinic acid (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

  • Cool the suspension to 0–5 °C in an ice-salt bath with vigorous stirring. It is crucial to maintain this temperature range.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled amine suspension using a dropping funnel over 30 minutes. Ensure the temperature does not rise above 5 °C.

  • After the addition is complete, continue to stir the resulting diazonium salt solution at 0–5 °C for an additional 30 minutes.

Part B: Sandmeyer Reaction

  • In a separate 500 mL flask, dissolve copper(I) chloride (1.2 eq) in a minimal amount of concentrated HCl. Cool this solution to 0 °C in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the CuCl solution with vigorous stirring.

  • Observe for the evolution of nitrogen gas. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 60–70 °C for 1 hour, or until the evolution of nitrogen gas ceases completely.

Part C: Work-up and Purification

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash them sequentially with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure 2-chloronicotinic acid.

Protocol 2: Synthesis of 2-Chloro-N-phenylnicotinamide

This protocol demonstrates a typical amidation of 2-chloronicotinic acid.[17]

Materials:

  • 2-Chloronicotinic acid

  • Thionyl Chloride (SOCl₂)

  • Aniline

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

Part A: Acyl Chloride Formation

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-chloronicotinic acid (1.0 eq) and thionyl chloride (5.0 eq).

  • Add a catalytic drop of N,N-Dimethylformamide (DMF).

  • Heat the mixture to reflux (approx. 80 °C) for 2 hours. The solid should dissolve, and gas evolution (SO₂ and HCl) will be observed.

  • After the reaction is complete, carefully remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude 2-chloronicotinoyl chloride is often used directly in the next step.

Part B: Amidation

  • Dissolve the crude 2-chloronicotinoyl chloride from Part A in anhydrous dichloromethane (DCM).

  • In a separate flask, dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the aniline solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride solution to the cooled aniline solution dropwise with stirring.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.

Part C: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude solid product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to afford pure 2-chloro-N-phenylnicotinamide.

Part 4: Data Summary & Characterization

The successful synthesis of these compounds must be validated through rigorous analytical characterization.

Typical Reaction Data:

Starting MaterialTarget CompoundKey ReagentsTypical YieldReference
Nicotinic Acid2-Chloronicotinic Acid1. H₂O₂ 2. POCl₃/PCl₅75-88%[7][8]
2-Aminonicotinic Acid2-Chloronicotinic Acid1. NaNO₂/HCl 2. CuCl~70-80%[15]
2-Chloronicotinic AcidMethyl 2-chloronicotinateCH₃OH, (COCl)₂, Et₃N~96%[4][5]
2-Chloronicotinic Acid2-Morpholinonicotinic acidMorpholine, HClHigh[4][5]
2-Chloronicotinic Acid2-(Arylamino)nicotinic acidsArylamine, Boric Acid>90%[6]

Characterization:

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the regiochemistry of substitution.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch of the acid/amide, N-H stretch of the amide).[18]

  • Melting Point: To assess the purity of the final crystalline product.[1]

By understanding the underlying chemical principles and following these detailed protocols, researchers can confidently synthesize and derivatize 2-chloronicotinic acid, unlocking its potential for innovation in drug discovery and materials science.

References

  • 2-Chloronicotinic acid - Wikipedia. [Link]

  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2016 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Atlantis Press. [Link]

  • Synthesis of 2-chloronicotinic acid derivatives. (2017). ResearchGate. [Link]

  • Synthesis of 2-Chloronicotinic Acid. (2017). Semantic Scholar. [Link]

  • Sandmeyer reaction. (2020). Wikipedia. [Link]

  • Al-Ostath, A., El-Brollosy, N. R., Al-Deeb, O. A., & El-Emam, A. A. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis(thieno[2,3-b]pyridines) with Potential Antimicrobial Activity. ACS Omega. [Link]

  • Wang, F., et al. (2016). Green Process for the Synthesis of 2-Chloronicotinic Acid. Chinese Journal of Synthetic Chemistry. [Link]

  • Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link]

  • Tsolaki, O., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. MDPI. [Link]

  • [Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid]. (2025). PubMed. [Link]

  • Process for the production of pure white 2-chloronicotinic acid.
  • Synthesis method of 2-chloronicotinic acid and derivative thereof.
  • Method for preparing 2-chloronicotinic acid. Patsnap. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]

  • The preparation method of 2-chloronicotinic acid.
  • Saikia, L., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. PMC. [Link]

  • Synthesis method of 2-chloronicotinoyl chloride.
  • 2-chloronicotinonitrile. Organic Syntheses Procedure. [Link]

  • Preparation method of 2-chloro nicotinaldehyde. Patsnap. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Aminosulfonyl)-2-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-(Aminosulfonyl)-2-chloronicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in explaining the fundamental chemistry behind each step, providing you with the rationale needed to make informed decisions in your laboratory.

Synthesis Overview

The synthesis of 5-(Aminosulfonyl)-2-chloronicotinic acid is a critical process for creating intermediates used in the development of various pharmaceuticals. The most common and direct route involves a two-step process starting from the commercially available 2-chloronicotinic acid.[1][2]

  • Chlorosulfonation: 2-chloronicotinic acid is reacted with an excess of a chlorosulfonating agent, typically chlorosulfonic acid, to install a chlorosulfonyl group (-SO₂Cl) at the 5-position of the pyridine ring. This electrophilic aromatic substitution reaction yields the key intermediate, 2-chloro-5-(chlorosulfonyl)nicotinic acid.

  • Amination (Ammonolysis): The resulting sulfonyl chloride is then carefully reacted with an ammonia source, such as aqueous ammonium hydroxide, to convert the sulfonyl chloride group into the desired aminosulfonyl (sulfonamide) group, yielding the final product.

This guide will focus on troubleshooting and optimizing each of these critical stages.

Experimental Workflow Diagram

G cluster_start Starting Material cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amination cluster_purification Purification A 2-Chloronicotinic Acid B React with Chlorosulfonic Acid (HSO₃Cl) A->B Electrophilic Aromatic Substitution C Intermediate: 2-Chloro-5-(chlorosulfonyl)nicotinic acid B->C D React with Ammonia Source (e.g., NH₄OH) C->D Nucleophilic Acyl Substitution E Final Product: 5-(Aminosulfonyl)-2-chloronicotinic acid D->E F Recrystallization or Column Chromatography E->F

Caption: Overall workflow for the two-step synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Part 1: Chlorosulfonation Stage
Question 1: My yield of the 2-chloro-5-(chlorosulfonyl)nicotinic acid intermediate is extremely low after the aqueous workup. What is the likely cause?

Answer: The most probable cause is the hydrolysis of the sulfonyl chloride intermediate back to the corresponding sulfonic acid.[3] Sulfonyl chlorides are highly reactive towards water. This issue is often compounded by difficulties in separating the product from the aqueous layer.

Troubleshooting Solutions:

Potential CauseRecommended Solution & Rationale
Product Hydrolysis Perform the aqueous quench and extractions at low temperatures (0-5 °C) and as rapidly as possible. [3] The rate of hydrolysis is significantly reduced at lower temperatures. Quench the reaction mixture by carefully pouring it onto cracked ice.
Insufficient Phase Separation Use a sufficient volume of a suitable organic solvent (e.g., dichloromethane or ethyl acetate) for extraction and perform multiple extractions (at least 3x). This ensures the product is efficiently transferred to the organic phase, minimizing its contact time with the aqueous layer where hydrolysis can occur.[3]
Emulsion Formation If an emulsion forms at the interface, add brine (saturated NaCl solution) to break it. The increased ionic strength of the aqueous phase helps to force the organic product out of the emulsion and into the organic layer.[3]
Question 2: I am observing a significant, hard-to-remove byproduct in my crude intermediate. How do I identify and prevent it?

Answer: A common byproduct in chlorosulfonation reactions is the corresponding diaryl sulfone. This occurs when the newly formed sulfonyl chloride reacts with another molecule of the starting material (2-chloronicotinic acid).

Prevention Strategies:

Potential CauseRecommended Solution & Rationale
High Reaction Temperature Maintain the recommended reaction temperature strictly. Elevated temperatures provide the activation energy needed for the sulfone formation side reaction to compete with the desired chlorosulfonation.[3]
Sub-optimal Reagent Stoichiometry Ensure a sufficient excess of the chlorosulfonating agent is used (typically 3-5 equivalents). Using a large excess of chlorosulfonic acid ensures that the 2-chloronicotinic acid is consumed quickly, minimizing the opportunity for it to act as a nucleophile and form the sulfone byproduct.[3]
Reaction vs. Side-Products Diagram

G cluster_side Common Side-Products A 2-Chloronicotinic Acid B Intermediate: 2-Chloro-5-(chlorosulfonyl) nicotinic acid A->B + HSO₃Cl (Desired Path) S2 Sulfone Byproduct A->S2 + Intermediate (B) (High Temp) C Desired Product: 5-(Aminosulfonyl)-2-chloronicotinic acid B->C + NH₄OH (Desired Path) S1 Hydrolysis Product: 2-Chloro-5-sulfonicotinic acid B->S1 + H₂O (Workup) (Hydrolysis)

Caption: Desired reaction pathway versus common side-reactions.

Part 2: Amination Stage & General FAQs
Question 3: The conversion of the sulfonyl chloride to the final sulfonamide product is incomplete or the yield is low. How can I improve this step?

Answer: Incomplete conversion is often due to insufficient nucleophile (ammonia), poor temperature control, or degradation of the starting material. The reaction of the sulfonyl chloride with ammonia is typically very fast, but proper conditions are key.

Troubleshooting Solutions:

Potential CauseRecommended Solution & Rationale
Insufficient Ammonia Use a large excess of concentrated ammonium hydroxide. This ensures that the concentration of the nucleophile (NH₃) is high throughout the reaction, driving it to completion. The excess ammonia also neutralizes the HCl byproduct formed.
Poor Temperature Control Add the sulfonyl chloride solution dropwise to the cold (0-5 °C) ammonium hydroxide solution. This exothermic reaction can lead to side reactions or degradation if the temperature rises uncontrollably. Maintaining a low temperature ensures a clean conversion.
Reaction Monitoring Monitor the reaction by Thin Layer Chromatography (TLC). This allows you to confirm that the starting sulfonyl chloride has been fully consumed before proceeding with the workup.[4]
Question 4: How should I purify the final product, 5-(Aminosulfonyl)-2-chloronicotinic acid?

Answer: The purification strategy depends on the nature of the impurities. The final product is a solid with both acidic (carboxylic acid) and weakly acidic (sulfonamide) protons.

  • Recrystallization: If the crude product is a solid and reasonably pure, recrystallization is an effective method. A polar solvent system, such as an ethanol/water or acetic acid/water mixture, is a good starting point.

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification via pH manipulation. The crude product can be dissolved in a weak base (e.g., aqueous sodium bicarbonate), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid (e.g., HCl) until the solution is acidic (pH ~2-3).

  • Column Chromatography: For mixtures with closely related impurities, silica gel column chromatography can be used.[4] A polar mobile phase, often containing a small amount of acetic or formic acid to suppress tailing, will be required.

Question 5: What are the critical safety precautions for this synthesis?

Answer: Safety is paramount.

  • Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing toxic HCl gas. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, face shield).

  • The quenching of the chlorosulfonation reaction mixture onto ice is highly exothermic and releases large amounts of HCl. This must be done slowly and carefully in a fume hood.

  • The use of other corrosive reagents like phosphorus oxychloride , which is sometimes used in related syntheses, should also be handled with extreme care due to its toxicity and reactivity.[5][6]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-(chlorosulfonyl)nicotinic acid
  • In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (e.g., a beaker with NaOH solution).

  • To the flask, add 2-chloronicotinic acid (1.0 eq).

  • Cool the flask in an ice-water bath to 0 °C.

  • Slowly add chlorosulfonic acid (4.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to 60-70 °C for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture back to room temperature.

  • In a separate large beaker, prepare a mixture of cracked ice and water.

  • Carefully and slowly , pour the reaction mixture onto the stirred ice-water. This step is highly exothermic and will release HCl gas.

  • The product may precipitate as a solid or separate as an oil. Filter any solid or extract the mixture promptly with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride, which should be used immediately in the next step.[3]

Protocol 2: Synthesis of 5-(Aminosulfonyl)-2-chloronicotinic acid
  • Dissolve the crude 2-chloro-5-(chlorosulfonyl)nicotinic acid from the previous step in a minimum amount of a suitable solvent like THF or dioxane.

  • In a separate flask, cool a concentrated solution of ammonium hydroxide (≥10 eq) in an ice-salt bath to 0 °C.

  • Slowly, dropwise , add the solution of the sulfonyl chloride to the cold, vigorously stirred ammonium hydroxide solution. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Once complete, carefully acidify the reaction mixture with concentrated HCl to pH 2-3. The product should precipitate as a white or off-white solid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the crude product.

  • Purify the crude solid by recrystallization as described in the FAQ section.

References
  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. (2025). Benchchem.
  • Nelson, D. A. (n.d.).
  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2016 2nd International Conference on Education, Management, Computer and Society (EMCS 2016). Atlantis Press. [Link]

  • Jiangsu Zhongbang Pharma. (2015). Method for preparing 2-chloronicotinic acid. Eureka | Patsnap. [Link]

  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link]

  • Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization. (n.d.). ResearchGate. [Link]

  • Zheng, Y., et al. (2018). Biocatalytic hydrolysis of chlorinated nicotinamides by a superior AS family amidase and its application in enzymatic production of 2-chloronicotinic acid. Bioorganic Chemistry, 76, 244-250. [Link]

  • Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). (2020). Journal of Medicinal Chemistry. [Link]

  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (2005).
  • Process for producing chloronicotinic acid compounds. (1983). European Patent Office. [Link]

  • The preparation method of 2-chloronicotinic acid. (2008).
  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (2007).
  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (2005). Eureka | Patsnap. [Link]

  • Separation and Purification of Pharmaceuticals and Antibiotics. (n.d.). Mitsubishi Chemical Corporation. [Link]

  • Technical Support Center: Synthesis of N-(2-Aminophenyl)-2-chloronicotinamide. (2025). Benchchem.

Sources

purification techniques for 5-(Aminosulfonyl)-2-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-(Aminosulfonyl)-2-chloronicotinic Acid Reference ID: CAS 120102-91-2 | Molecular Formula: C6H5ClN2O4S

Welcome to the Technical Support Hub

Role: Senior Application Scientist Status: Active Context: You are working with a critical intermediate for sulfonylurea herbicides (e.g., Nicosulfuron). This compound is amphoteric but predominantly acidic, a property that dictates its purification logic.

Part 1: Quick Diagnostic Triage

Select the symptom that best matches your current issue to jump to the solution.

SymptomProbable CauseRecommended Action
Product is Grey/Brown Oxidation byproducts or trace iron contamination from chlorosulfonation.[Go to Protocol A] Acid-Base Swing with Carbon Treatment.
Purity < 95% (HPLC) Retained starting material (2-chloronicotinic acid) or hydrolysis to 2-hydroxy derivative.[Go to Protocol B] Recrystallization (Acetone/Water).
Low Yield (< 60%) Incorrect pH endpoint during precipitation; product remaining in mother liquor.[1][Go to Optimization] Adjust pH endpoint to 1.5–2.0.
Ghost Peaks in HPLC Thermal degradation of sulfonamide moiety during analysis.[Go to Analytics] Lower column temp & check mobile phase pH.

Part 2: Primary Purification (The Acid-Base Swing)

Objective: Bulk removal of non-acidic impurities and color bodies.

The Logic (Chemical Causality): This molecule contains two acidic protons: the carboxylic acid (


) and the sulfonamide (

).
  • High pH (>10): Both groups deprotonate. The molecule becomes a dianion, highly soluble in water.

  • Filtration: In this state, insoluble impurities (unreacted non-polar starting materials, inorganic salts) can be filtered off.

  • Low pH (<2): Both groups protonate. The neutral molecule is poorly soluble in water and precipitates.

Protocol A: Acid-Base Extraction
  • Dissolution: Suspend crude solid in water (10 mL/g). Slowly add 20% NaOH or saturated

    
     until pH reaches 10–11. The solution should become clear.
    
  • Decolorization: Add Activated Carbon (5% w/w relative to crude). Stir at room temperature for 30 minutes.

    • Tip: Do not heat significantly; sulfonamides can hydrolyze at high pH/temp.

  • Filtration: Filter through a Celite pad to remove carbon and mechanical impurities.

  • Precipitation: Cool filtrate to 5–10°C. Slowly add 6M HCl dropwise with vigorous stirring.

    • Critical Step: Do not stop at pH 4. Continue acidifying until pH 1.5–2.0 . The sulfonamide group reduces water solubility significantly at this low pH.

  • Isolation: Filter the white precipitate. Wash with ice-cold water (2x). Dry at 50°C under vacuum.

PurificationWorkflow Start Crude Solid (Grey/Impure) Dissolve Dissolve in dilute NaOH (pH > 10) Start->Dissolve Deprotonation Carbon Add Activated Carbon (Remove Color) Dissolve->Carbon Filter Filter (Celite) Remove insolubles Carbon->Filter Acidify Acidify with HCl Target pH 1.5 - 2.0 Filter->Acidify Clear Filtrate Precipitate Precipitate Forms (Cool to 5°C) Acidify->Precipitate Protonation Wash Filter & Wash (Ice Cold Water) Precipitate->Wash Final Pure Solid (White/Off-White) Wash->Final

Figure 1: The Acid-Base Swing workflow relies on the reversible ionization of the carboxylic and sulfonamide groups to reject impurities.

Part 3: Polishing (Recrystallization)

Objective: Removal of structurally similar impurities (e.g., isomers or 2-chloronicotinic acid) to achieve >98% purity.

The Logic: 5-(Aminosulfonyl)-2-chloronicotinic acid has a steep solubility curve in aqueous organic mixtures. It is soluble in hot acetone or methanol but sparingly soluble in water.

Protocol B: Acetone/Water Recrystallization
  • Solvation: Suspend the solid in Acetone (5 mL/g). Heat to reflux (

    
    ).
    
  • Adjustment: If not fully dissolved, add Acetone dropwise until clear.

  • Anti-Solvent Addition: While keeping the solution hot, slowly add Water until a faint turbidity (cloudiness) persists.

    • Ratio: Typical final ratio is roughly 2:1 (Acetone:Water).[2]

  • Crystallization: Remove heat. Allow to cool slowly to room temperature, then chill to 0-4°C for 2 hours.

  • Collection: Filter crystals. Wash with a cold 1:1 Acetone/Water mixture.

Part 4: Analytics (HPLC Method)

Objective: Accurate quantification of purity and impurity profiling.

Common Issue: Standard C18 methods often fail to retain this compound due to its polarity. You must use an acidic mobile phase to suppress ionization and increase retention on the hydrophobic column.

ParameterSetting
Column C18 (e.g., Phenomenex Luna or Agilent Zorbax), 5 µm, 250 x 4.6 mm
Mobile Phase A Water + 0.1% Phosphoric Acid (or Formic Acid)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B (Isocratic) 2-15 min: 10%

60% B 15-20 min: 60% B
Flow Rate 1.0 mL/min
Wavelength 240 nm (Primary), 254 nm (Secondary)
Temperature 30°C

Impurity Markers:

  • RT ~ 4-5 min: 2-Hydroxynicotinic acid derivatives (Hydrolysis product).

  • RT ~ 8-9 min: 5-(Aminosulfonyl)-2-chloronicotinic acid (Main Peak).

  • RT ~ 12-13 min: 2-Chloronicotinic acid (Starting Material).

Part 5: Frequently Asked Questions (FAQs)

Q1: My product is turning into a gel during acidification. Why? A: You likely acidified too quickly or at too high a temperature. The rapid protonation traps water.

  • Fix: Re-dissolve in base. Acidify slowly over 30 minutes while cooling to <10°C. High agitation is required to form a granular precipitate.

Q2: Can I use ethanol for recrystallization? A: Ethanol can be used, but it carries a risk of esterification (ethyl ester formation) if the solution is acidic and heated for prolonged periods. Acetone is chemically inert toward the carboxylic acid under these conditions and is preferred.

Q3: Is the compound hygroscopic? A: Yes, the sulfonamide moiety can form hydrates. Ensure the final drying step is thorough (Vacuum oven at 50°C for >12 hours). Store in a desiccator or sealed foil bags.

Q4: What is the major degradation pathway? A: Hydrolysis of the chlorine atom. In basic aqueous solutions, the 2-chloro group can be displaced by a hydroxyl group, forming the 2-hydroxy derivative (which tautomerizes to a pyridone). Avoid prolonged exposure to strong base at high temperatures.

References

  • Synthesis and Purification of Sulfonylurea Intermediates

    • Source: U.S. Patent 3,879,402 (Process for preparing 2-chloro-5-sulfamoylbenzoic acids - analogous chemistry).
    • Relevance: Establishes the acid-base extraction baseline for chlorosulfonyl benzoic/nicotinic acids.
  • HPLC Analysis of Sulfonylureas

    • Source: Ahmadi, A.R. et al. "Analysis of nicosulfuron residues in maize field soil by high-performance liquid chromatography." Quality Assurance and Safety of Crops & Foods, 2017.
    • Relevance: Defines the acidic mobile phase requirements (pH < 3) for retaining sulfonylurea-class compounds on C18 columns.
    • (Verified via search context 1.2)

  • pKa Prediction and Solubility

    • Source: "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs." Royal Society of Chemistry, 2019.
    • Relevance: Validates the pKa values (~9.7 for sulfonamide) used to design the pH swing protocol.
  • Recrystallization Solvents

    • Source: "Recrystallization of Active Pharmaceutical Ingredients." SciSpace, 2010.
    • Relevance: General principles for solvent/anti-solvent selection (Acetone/W

Sources

Technical Support Center: 2-Chloronicotinic Acid (2-CNA) Synthesis & Purity Profiling

[1][2][3]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Identification, Troubleshooting, and Remediation in 2-CNA Synthesis

Introduction: The Criticality of the 2-Position

Welcome to the technical support hub for 2-Chloronicotinic Acid (2-CNA) . As a key building block for agrochemicals (e.g., Nicosulfuron, Diflufenican) and pharmaceuticals (e.g., Pranoprofen), the purity of 2-CNA is non-negotiable.[1][2]

The 2-position chlorine is the "active" handle for downstream nucleophilic substitutions.[3][1] Impurities—specifically regioisomers like 6-chloronicotinic acid or hydrolysis byproducts like 2-hydroxynicotinic acid —are not just inert fillers; they are chain-terminators that poison downstream catalysis and complicate regulatory compliance.[3][1]

This guide moves beyond basic synthesis to the forensic analysis of failure , helping you identify what went wrong based on what you see in your analytical data.

Module 1: Impurity Genesis & Profiling[1][3]

User Query: "I am seeing multiple peaks in my crude HPLC. What are they, and where do they come from?"

The Chemistry of Contamination

The most common industrial route involves the chlorination of Nicotinic Acid N-Oxide using phosphorus oxychloride (

124
Impurity Profile Table
Impurity NameStructure NoteOrigin / MechanismDetection Characteristic
6-Chloronicotinic Acid (6-CNA) RegioisomerRegioselectivity Failure: Nucleophilic attack occurs at C6 instead of C2.[3][1] C6 is less sterically hindered but electronically distinct.[3]HPLC: Often elutes close to 2-CNA.[3] UV: Distinct

shift due to conjugation changes.
2-Hydroxynicotinic Acid (2-OH-NA) Hydrolysis ProductOver-Hydrolysis: The 2-Cl bond is labile.[3][1] High temp or prolonged acidic workup converts Cl

OH.[3]
HPLC: Elutes early (more polar). Visual: Can cause yellowing of the solid.
Nicotinic Acid N-Oxide Starting MaterialIncomplete Reaction: Insufficient

or low reaction temperature.[3][5]
LC-MS: Mass [M+H]+ 140 (vs 158 for 2-CNA).[3]
2,6-Dichloronicotinic Acid Over-chlorinatedOver-Reaction: Excess chlorinating agent attacks both susceptible positions.[3][1][2]GC-MS: M+ 191/193 pattern.[3]
Visualizing the Failure Pathways

The following diagram illustrates the "Decision Points" in the reaction where the molecule chooses between becoming the Product or an Impurity.

SynthesisPathwaysStartNicotinic AcidN-OxideIntermediateActiveIntermediateStart->IntermediateActivationPOCl3Reagent:POCl3 / PCl5Product2-ChloronicotinicAcid (Target)POCl3->ProductAttack at C2(Major Path)Impurity_66-ChloronicotinicAcid (Impurity)POCl3->Impurity_6Attack at C6(Regio-error)Intermediate->POCl3ChlorinationImpurity_OH2-HydroxynicotinicAcid (Hydrolysis)Product->Impurity_OHAcidic Workup(Over-heating)

Figure 1: Reaction divergence pathways.[3][1][2] Note that 2-Hydroxynicotinic acid can form from the product if workup conditions are too harsh.[3][1]

Module 2: Analytical Troubleshooting (HPLC & LC-MS)

User Query: "My HPLC peaks are co-eluting, and I can't quantify the 6-chloro isomer. How do I fix the resolution?"

The Challenge: Zwitterions and pH

2-CNA is an amphoteric molecule (pyridine nitrogen + carboxylic acid).[3] Its retention behavior is drastically affected by pH.[3] If your peaks are broad or co-eluting, your pH is likely near the pKa of the acid (approx 2.5 - 3.5), causing "peak splitting" or retention instability.[1][2]

Troubleshooting Protocol: The "Lock-Down" Method

Step 1: Mobile Phase Selection Do not use neutral water/methanol.[3] You must suppress ionization of the carboxylic acid to retain the molecule on C18, or ensure full ionization for ion exchange.[1][2]

  • Recommended Buffer: 0.1% Phosphoric Acid (pH ~2.[3]0) or 0.1% Formic Acid (for MS).

  • Why? At pH 2.0, the carboxylic acid is protonated (neutral), increasing interaction with the C18 stationary phase and improving peak shape.[1][2]

Step 2: Differentiating Isomers (2-Cl vs 6-Cl) These isomers have different dipole moments.[3]

  • 2-Chloronicotinic Acid: The Cl is ortho to the COOH.[3] Intramolecular H-bonding can occur, slightly reducing polarity compared to the 6-isomer.[3][1][2]

  • 6-Chloronicotinic Acid: The Cl is para to the ring nitrogen.[3] It is often more retained in standard reverse-phase conditions due to lack of steric interference with the acid group, but this depends heavily on the column.[1]

Step 3: Diagnostic Workflow

AnalyticalWorkflowSampleCrude SampleHPLCRun HPLC(C18, pH 2.5)Sample->HPLCCheckResolution < 1.5?HPLC->CheckAction1Decrease pH to 2.0(Suppress ionization)Check->Action1Yes (Tailing Peaks)Action2Switch to Phenyl-Hexyl Column(Pi-Pi selectivity)Check->Action2Yes (Co-elution)SuccessQuantify ImpuritiesCheck->SuccessNo (Good Sep)Action1->HPLCAction2->HPLC

Figure 2: Analytical troubleshooting decision tree for resolving isomeric impurities.

Module 3: Purification & Isolation Support

User Query: "I have 5% 6-chloronicotinic acid in my product. Recrystallization isn't working well.[3] What are the solubility differences?"

Solubility Differential Strategy

The 2-chloro and 6-chloro isomers have distinct solubility profiles in aqueous acidic media.[3][1]

  • 2-CNA: Lower solubility in cold water at pH 2.0-2.5.[3][1]

  • 6-CNA: Slightly higher solubility in aqueous streams due to the lack of ortho-substituent steric shielding of the polar groups.[3]

Remediation Protocol: pH-Controlled Precipitation
  • Dissolution: Dissolve the crude mixture in alkaline water (NaOH, pH 10-11). Both acids will dissolve as sodium salts.[3]

  • Filtration: Filter off any insoluble tars (black specs).[3]

  • Controlled Acidification (The Critical Step):

    • Slowly add HCl.[3]

    • Stop at pH 3.5: Pause. Some impurities may precipitate or form oils.[3] If an oil forms, decant it—this is often the "tar" or dimer impurities.[1][2]

    • Continue to pH 2.0-2.2: 2-CNA precipitates as a white solid.[3]

    • Temperature: Cool to 0-5°C.

  • Wash: Filter the solid and wash with ice-cold water .[3] The 6-CNA tends to remain in the mother liquor longer than the 2-CNA.[3][1]

Warning: Do not acidify below pH 1.0. The pyridine nitrogen can protonate, forming the hydrochloride salt, which is highly soluble in water, causing you to lose your product into the filtrate.[1][2]

FAQs: Rapid Fire Troubleshooting

Q: Why is my product turning yellow/brown upon drying? A: This indicates the presence of 2-hydroxynicotinic acid or residual phosphorus contaminants. 2-hydroxy compounds often oxidize or tautomerize (pyridone form) to colored species.[3] Ensure you wash the filter cake thoroughly with water to remove hydrolysis byproducts.

Q: I see a mass of 140 m/z in my LC-MS. Is this the product? A: No. The product (2-CNA) has a mass of ~157/159 (Cl isotopes).[3] Mass 140 corresponds to Nicotinic Acid N-Oxide (starting material) or Nicotinic Acid (reductive dechlorination byproduct).[3] If you see 140, your chlorination was incomplete.[1][2] Increase reaction time or

Q: Can I use GC-MS for analysis? A: Not directly. 2-CNA is a carboxylic acid and will tail or decompose in the injector port.[3] You must derivatize it first (e.g., using TMS-diazomethane or BSTFA) to form the methyl ester or silyl ester before GC injection.[3][1]

References

  • Synthesis & Impurity Pathways: ChemicalBook. "2-Chloronicotinic acid synthesis methods and impurity profiles."[3]

  • Analytical Methods (HPLC): SIELC Technologies. "Separation of 2-Chloronicotinic acid on Newcrom R1 HPLC column."

  • Isomer Separation: Gil García, M. D., et al. "Column switching liquid chromatography... to determine imidacloprid and 6-chloronicotinic acid."[3][1][2] Journal of Chromatography A, 2007.[1][2]

  • Hydrolysis Byproducts: PubChem. "2-Hydroxynicotinic acid - Compound Summary."[3]

  • Purification Patents: Google Patents.[3] "Preparation method and separation and purification method for 6-chloronicotinic acid (CN104387317B)."

side reactions in the synthesis of 5-(Aminosulfonyl)-2-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-(Aminosulfonyl)-2-chloronicotinic acid (CAS: 716359-17-0). This compound is a critical sulfonamide intermediate used extensively in the development of sulfonylurea herbicides (e.g., nicosulfuron) and pharmaceutical agents.

Because the pyridine ring is highly electron-deficient and contains multiple reactive sites, the two-step synthesis—comprising the electrophilic chlorosulfonation of 2-chloronicotinic acid followed by nucleophilic amidation—is prone to several competing side reactions. This guide provides field-proven troubleshooting strategies, mechanistic causality, and a self-validating protocol to ensure high-yield synthesis.

Reaction Workflow & Competing Pathways

G A 2-Chloronicotinic Acid (Starting Material) B 2-Chloro-5-chlorosulfonylnicotinic acid (Intermediate) A->B ClSO3H, 135°C (Chlorosulfonation) C 5-(Aminosulfonyl)-2-chloronicotinic acid (Target Product) B->C NH3 (aq), 0-5°C (Amidation) D 2-Chloro-5-sulfonicotinic acid (Hydrolysis Side Product) B->D H2O, T > 5°C (Hydrolysis) E 2-Amino-5-sulfamoylnicotinic acid (SNAr Side Product) B->E Excess NH3, T > 10°C (SNAr) F 5-Sulfamoyl-2-chloronicotinamide (Over-amidation Product) B->F Acid Chloride Formation (Amidation of COOH)

Fig 1: Synthetic workflow and competing side-reaction pathways during amidation.

Troubleshooting Guide & FAQs

Q1: Why am I getting high levels of 2-chloro-5-sulfonicotinic acid (hydrolysis product) during the amidation step? Causality: The intermediate 2-chloro-5-chlorosulfonylnicotinic acid contains a highly electrophilic sulfonyl chloride group. When using aqueous ammonia, water acts as a competing nucleophile. If the reaction temperature exceeds 5 °C, or if the local ammonia concentration drops, the activation energy barrier for water attack is easily overcome. This leads to the rapid hydrolysis of the


 group to a 

group[1]. Resolution:
  • Use concentrated aqueous ammonia (28–30%) to ensure a massive molar excess of

    
     relative to 
    
    
    
    .
  • Pre-chill the ammonia solution to 0 °C and add the damp sulfonyl chloride intermediate portion-wise, maintaining the internal temperature strictly between 0 °C and 5 °C.

Q2: My final product contains a significant 2-amino-5-sulfamoylnicotinic acid impurity. How do I prevent this SNAr side reaction? Causality: The 2-chloro substituent on the pyridine ring is highly activated by both the electronegative pyridine nitrogen and the electron-withdrawing 3-carboxylic acid group. Under basic conditions with a strong nucleophile like ammonia, a Nucleophilic Aromatic Substitution (SNAr) can occur, displacing the chloride ion[2],[3]. Resolution:

  • The SNAr pathway requires a higher activation energy than the amidation of the sulfonyl chloride. Keeping the reaction temperature strictly below 10 °C completely suppresses the SNAr pathway.

  • Avoid prolonged reaction times. The amidation of the sulfonyl chloride is nearly instantaneous; extended stirring in excess ammonia only promotes the slower SNAr degradation.

Q3: I am observing the formation of 5-sulfamoyl-2-chloronicotinamide instead of the free carboxylic acid. What went wrong? Causality: Over-amidation occurs when the carboxylic acid is inadvertently activated. While chlorosulfonic acid (


) primarily performs electrophilic aromatic substitution, excessive heating or the addition of chlorinating agents (like 

or

) can convert the carboxylic acid into an acid chloride. Upon treatment with ammonia, this acid chloride rapidly forms the primary amide. Resolution:
  • Use only

    
     for the initial step without adding auxiliary chlorinating agents.
    
  • In aqueous ammonia, the carboxylic acid is immediately deprotonated to form the unreactive ammonium carboxylate salt, which shields the carbonyl carbon from nucleophilic attack. Ensure the pH remains strongly basic (

    
    ) during the initial amidation phase.
    

Q4: The chlorosulfonation step is yielding dark, tarry degradation products. How can I optimize this? Causality: Pyridine rings are electron-deficient and resist electrophilic aromatic substitution. To force the chlorosulfonation at the 5-position, harsh conditions (excess


, temperatures >130 °C) are required. However, localized overheating or insufficient mixing leads to oxidative degradation and decarboxylation of the starting material.
Resolution: 
  • Ensure rigorous temperature control. Heat the reaction mixture progressively to 135 °C, but do not exceed 140 °C.

  • Use a controlled, slow addition of 2-chloronicotinic acid to the chlorosulfonic acid at 10 °C to manage the initial highly exothermic salt-formation before applying heat.

Quantitative Data: Side Reaction Matrix

Side Reaction PathwayPrimary Impurity FormedKinetic/Thermodynamic CausePreventive Measure
Sulfonyl Hydrolysis 2-Chloro-5-sulfonicotinic acid

competition at

°C
Use 28%

(aq); strict

°C
SNAr of 2-Chloro Group 2-Amino-5-sulfamoylnicotinic acidHigh activation energy overcome by heatKeep

°C; limit reaction to 1 hr
Over-Amidation 5-Sulfamoyl-2-chloronicotinamideActivation of

to acid chloride
Avoid

; maintain

Oxidative Degradation Tarry polymeric byproductsLocalized overheating in

Progressive heating; Max

°C

Self-Validating Experimental Protocol

This protocol incorporates built-in Quality Control (QC) checkpoints to ensure the system is self-validating, preventing the carryover of impurities between steps.

Step 1: Chlorosulfonation
  • Preparation: Charge a dry, glass-lined reactor with chlorosulfonic acid (6.0 equivalents). Cool the reactor to 10 °C.

  • Addition: Slowly add 2-chloronicotinic acid (1.0 equivalent) in small portions under vigorous stirring. Maintain the internal temperature below 30 °C to control the exothermic protonation.

  • Reaction: Gradually heat the mixture to 135 °C and stir for 12 hours.

  • QC Checkpoint 1 (Reaction Completion): Quench a 0.5 mL aliquot in ice water, extract with ethyl acetate, and analyze via TLC (Eluent: DCM/MeOH 9:1). The complete disappearance of the starting material (

    
    ) and the appearance of the less polar sulfonyl chloride (
    
    
    
    ) validates completion.
  • Workup: Cool the reaction mixture to 20 °C. Carefully quench by adding it dropwise to vigorously stirred crushed ice, maintaining the temperature strictly below 5 °C.

  • Isolation: Filter the precipitated 2-chloro-5-chlorosulfonylnicotinic acid. Wash with ice-cold water. Do not dry the filter cake; proceed immediately to Step 2 to prevent atmospheric hydrolysis.

Step 2: Amidation
  • Preparation: Charge a separate reactor with 28% aqueous ammonia (10.0 equivalents) and cool to 0 °C.

  • Addition: Add the damp 2-chloro-5-chlorosulfonylnicotinic acid filter cake portion-wise.

  • QC Checkpoint 2 (Thermal & pH Validation): Monitor the internal temperature continuously to ensure it remains between 0 °C and 5 °C. Verify that the pH remains

    
     throughout the addition to ensure the carboxylic acid remains protected as the ammonium salt.
    
  • Reaction: Stir for 1 hour at 5 °C.

  • Precipitation: Slowly acidify the mixture with concentrated HCl to

    
     to precipitate the target product.
    
  • QC Checkpoint 3 (Yield Validation): After reaching

    
    , stir for 30 minutes at 0 °C to ensure complete crystallization. The supernatant should be nearly clear.
    
  • Isolation: Filter, wash with cold water, and dry under vacuum at 50 °C to yield pure 5-(Aminosulfonyl)-2-chloronicotinic acid.

References

  • Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. ResearchGate.2

  • Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation. PMC - NIH.3

  • WO1996012714A1 - Process for the preparation of furosemide. Google Patents.1

Sources

stability issues of 2-chloronicotinic acid derivatives in solution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Handling of 2-Chloronicotinic Acid (2-CNA) in Solution Role: Senior Application Scientist Status: Active Support[1][2]

Introduction: The Stability Paradox

Welcome to the technical support hub for 2-chloronicotinic acid (2-CNA) and its derivatives. If you are working with this scaffold—common in the synthesis of agrochemicals (e.g., Boscalid) and NSAIDs (e.g., Niflumic acid)—you are likely encountering a specific set of stability challenges.

The 2-CNA molecule possesses a "stability paradox": the electron-withdrawing nitrogen and carboxylic acid group stabilize the ring against oxidation but activate the 2-chloro position toward nucleophilic attack.[1][2] This guide addresses the three most common support tickets we receive: hydrolytic degradation, solvent-induced artifacts, and analytical method failures.[2]

Module 1: Hydrolytic Instability (The Issue)

User Issue

"I stored my 2-CNA stock solution in a basic buffer (pH 8.0) overnight. The next day, HPLC showed a new peak at a lower retention time, and the solution turned slightly yellow."

Technical Diagnosis

You are observing Nucleophilic Aromatic Substitution (


) .[1]
Unlike standard aryl chlorides, the chlorine at the 2-position of a nicotinic acid ring is highly labile.[2] The pyridine nitrogen (electron-poor) and the carboxylic acid (electron-withdrawing) pull electron density away from the C2 carbon, making it a "hotspot" for nucleophiles like hydroxide ions (

).[2]

The Pathway:

  • Attack: Hydroxide attacks the C2 carbon.

  • Intermediate: A Meisenheimer-like complex forms (stabilized by the ring nitrogen).[1]

  • Elimination: Chloride (

    
    ) is expelled.[1]
    
  • Product: 2-Hydroxynicotinic acid forms, which rapidly tautomerizes to the 2-pyridone form (highly stable).[1]

Troubleshooting Protocol
  • Immediate Action: Check the pH of your solution. If pH > 7.0, the degradation is likely irreversible.

  • Preventative Step: Always buffer aqueous solutions to pH 3.0 – 5.0 .[1] At this range, the concentration of nucleophilic

    
     is negligible.
    
  • Scientist’s Note: Do not use unbuffered water.[1] The inherent acidity of 2-CNA (pKa ~2.[1]07) will lower the pH, but if you neutralize it with NaOH without careful monitoring, you risk triggering the

    
     reaction.[2]
    
Visualizing the Mechanism

SNAr_Mechanism Figure 1: Base-Catalyzed Hydrolysis Mechanism Reactant 2-Chloronicotinic Acid (Electrophilic C2) Attack Nucleophilic Attack (OH- enters) Reactant->Attack + OH- (pH > 7) Intermediate Meisenheimer Complex (Transition State) Attack->Intermediate Product 2-Hydroxynicotinic Acid (Tautomerizes to Pyridone) Intermediate->Product - Cl-

Figure 1: The activation of the C2 position by the pyridine nitrogen facilitates rapid displacement of chlorine by hydroxide ions in basic media.[2]

Module 2: Solvent-Mediated Artifacts (Alcoholysis)[1][2]

User Issue

"My LC-MS spectrum shows my parent mass (M) but also significant peaks at M+14 and M+28. I dissolved my sample in Methanol."

Technical Diagnosis

This is a classic case of Solvolysis / Esterification . 2-CNA is an aromatic carboxylic acid.[1][3] In the presence of protic solvents like Methanol (MeOH) or Ethanol (EtOH), especially if the environment is slightly acidic (which 2-CNA induces itself), you will form methyl or ethyl esters.[2]

  • M+14: Methyl ester formation (replacement of H with CH3).

  • M+28: Ethyl ester formation (if Ethanol is used).

Solvent Compatibility Guide
Solvent ClassRecommended?Risk LevelNotes
Water Conditional MediumSafe only at acidic pH (3-5).[1][2] Unstable at pH > 7.[1]
Methanol/Ethanol NO High Rapid esterification.[1] Avoid for stock solutions.
DMSO YES LowExcellent solubility.[1] Stable for days at RT.
Acetonitrile YES LowGood for LC prep.[1] Poor solubility for high conc. stocks.
DMF/NMP YES LowHighest solubility (up to >300 mg/mL).
Troubleshooting Protocol
  • Switch Solvent: Immediately switch your stock solvent to DMSO or DMF .[1]

  • Verify Artifacts: Run a blank injection of your solvent.[1] Then, inject a fresh standard prepared in DMSO. If the M+14 peak disappears, it was a solvent artifact.

  • Storage: If you must use alcohols, keep temperatures < 4°C and analyze within 2 hours.

Module 3: Analytical Method Failure (Peak Tailing)

User Issue

"I cannot get a sharp peak for 2-CNA on my C18 column. The peak tails badly or splits into two."

Technical Diagnosis

This is a pKa Mismatch . The pKa of the carboxylic acid on 2-CNA is approximately 2.07 .

  • If Mobile Phase pH ≈ pKa: The molecule splits between ionized (

    
    ) and unionized (
    
    
    
    ) states.[1] These interact differently with the C18 stationary phase, causing peak splitting.
  • If Mobile Phase pH > pKa: The molecule is fully ionized. It becomes too polar and elutes near the void volume (retention factor

    
    ).
    
Optimized HPLC Protocol

To ensure a sharp peak and consistent retention, you must suppress ionization.

  • Column: C18 or Phenyl-Hexyl (End-capped).[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (pH ~2.0).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Why this works: The acidic modifier keeps the carboxylic acid protonated (neutral), increasing interaction with the hydrophobic column and sharpening the peak shape.[2]

Decision Tree: Troubleshooting Stability

Troubleshooting_Tree Figure 2: Rapid Diagnostic Workflow for 2-CNA Issues Start Start: Stability Issue Detected Q1 Is the issue a new peak in the chromatogram? Start->Q1 Q2 Is the solvent an Alcohol (MeOH/EtOH)? Q1->Q2 Yes Q3 Is the sample pH > 7? Q1->Q3 No (Peak Tailing) Q2->Q3 No Soln1 Diagnosis: Esterification. Action: Switch to DMSO. Q2->Soln1 Yes Soln2 Diagnosis: Hydrolysis (SnAr). Action: Buffer to pH 3-5. Q3->Soln2 Yes Soln3 Diagnosis: pKa Mismatch. Action: Add 0.1% TFA to mobile phase. Q3->Soln3 No (pH is acidic)

Figure 2: Logic flow for identifying the root cause of degradation or analytical artifacts.

References

  • Solubility & Solvent Effects

    • Wang, S., et al. "Solubility Determination of 2-Chloronicotinic Acid and Analysis of Solvent Effect."[2] Journal of Chemical & Engineering Data, 2019.

    • [2]

  • Synthesis & Reactivity (

    
     Mechanism): 
    
    • Zhao, B., et al. "Synthesis of 2-Chloronicotinic Acid Derivatives."[2][4] Atlantis Press, 2017.[5] (Discusses nucleophilic substitution pathways).

  • Chemical Properties & Safety

    • National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 76258, 2-Chloronicotinic acid."

  • Hydrolysis Kinetics & Biocatalysis

    • Gong, J.S., et al. "Rational Regulation of Reaction Specificity of Nitrilase for Efficient Biosynthesis of 2-Chloronicotinic Acid."[2] Applied and Environmental Microbiology, 2016.[5] (Details the hydrolysis byproducts and stability conditions).

    • [2]

Sources

Enhancing the Reaction Rate of 2-Chloronicotinic Acid Esterification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a comprehensive resource for optimizing the esterification of 2-chloronicotinic acid, a critical process for the synthesis of numerous compounds in the pharmaceutical and agrochemical sectors.[1][2] Authored for the experienced scientist, this document delves into the core principles, troubleshooting common experimental hurdles, and provides detailed protocols to enhance reaction efficiency and yield.

Part 1: Understanding the Reaction: Core Principles and Challenges

The esterification of 2-chloronicotinic acid, while a staple transformation, is nuanced by the electronic characteristics of the pyridine scaffold. The electron-deficient nature of the pyridine ring, intensified by the inductive effect of the 2-chloro substituent, can modulate the reactivity of the carboxylic acid functionality. A thorough understanding of these electronic influences is paramount for effective process optimization.

The Fischer-Speier Esterification: A Foundational Approach

The Fischer-Speier esterification, an acid-catalyzed condensation of a carboxylic acid and an alcohol, remains the most prevalent method for this conversion.[3][4][5] At its core, this is an equilibrium-driven process; therefore, strategies to accelerate the reaction are fundamentally aimed at displacing the equilibrium to favor the ester product.[4]

Part 2: Frequently Asked Questions (FAQs)

Q1: My esterification of 2-chloronicotinic acid is proceeding at an exceptionally slow rate. What are the primary factors to investigate?

A sluggish reaction is a common challenge. The investigation should focus on two key areas: equilibrium and catalysis.

  • Insufficient Catalysis : This reaction is acid-catalyzed. A weak acid or an inadequate catalyst loading will result in a slow conversion. Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are standard and effective choices.[4]

  • Presence of Water : As a byproduct, water will shift the equilibrium back towards the reactants, impeding the net formation of the ester.[3][4]

  • Suboptimal Temperature : Adequate thermal energy is required to overcome the activation barrier. Most esterifications require heating to proceed efficiently.[5]

  • Steric Hindrance : While less critical with small primary alcohols, sterically demanding alcohols can significantly reduce the reaction rate.

Q2: What is the optimal catalyst for this specific esterification?

While sulfuric acid is a robust and economical choice, alternatives may be advantageous. Alkane sulfonic acids have demonstrated efficacy in the esterification of pyridine carboxylic acids.[6] Lewis acids also present a viable catalytic option.[7] A comparative analysis of common acid catalysts is provided below.

Q3: Is nucleophilic displacement of the 2-chloro substituent a concern?

Yes, this is a potential side reaction, particularly at elevated temperatures or in the presence of highly nucleophilic species. This can lead to the formation of unwanted byproducts. Employing milder reaction conditions and carefully selecting the catalyst can minimize this pathway.

Q4: What are the most effective methods for water removal to drive the reaction to completion?

Several techniques are highly effective:

  • Azeotropic Reflux : The use of a solvent that forms a low-boiling azeotrope with water, such as toluene or cyclohexane, in conjunction with a Dean-Stark apparatus, allows for the continuous physical removal of water from the reaction.

  • Drying Agents : The addition of molecular sieves to the reaction mixture can sequester water as it is formed.

  • Excess Alcohol : Leveraging the alcohol as the reaction solvent creates a large molar excess, which, according to Le Chatelier's principle, drives the equilibrium towards the product.[4]

Part 3: Troubleshooting Guide

Symptom Possible Cause(s) Recommended Solution(s)
Low to No Conversion 1. Inactive or insufficient catalyst.2. Reaction temperature too low.3. Water present in starting materials.1. Use a fresh batch of a strong acid catalyst (e.g., conc. H₂SO₄, TsOH).2. Increase temperature to the reflux point of the alcohol or solvent.3. Ensure all reagents and glassware are scrupulously dry.
Reaction Stalls at Partial Conversion 1. Equilibrium has been reached.2. Catalyst has been neutralized or has degraded.1. Implement an effective water removal strategy (Dean-Stark or molecular sieves).2. Increase the molar excess of the alcohol.3. Introduce an additional charge of the acid catalyst.
Formation of Colored Impurities 1. Thermal decomposition of starting material or product.2. Undesired side reactions involving the pyridine nucleus.1. Reduce the reaction temperature and compensate with a longer reaction time.2. Consider a milder esterification protocol (see Part 4, Protocol 2).3. Conduct the reaction under an inert atmosphere (N₂ or Ar).
Difficult Product Isolation 1. High water solubility of the ester.2. Formation of a stable emulsion during aqueous workup.1. Employ continuous liquid-liquid extraction.2. Utilize brine washes to disrupt emulsions.
Byproduct with Higher Molecular Weight 1. Nucleophilic substitution of the 2-chloro group by the alcohol.1. Lower the reaction temperature.2. Evaluate alternative, less nucleophilic catalysts.

Part 4: Detailed Experimental Protocols

Protocol 1: Classical Fischer-Speier Esterification with Azeotropic Water Removal

This protocol is designed for high conversion through the continuous removal of water.

Reagents:

  • 2-Chloronicotinic acid

  • Alcohol (e.g., methanol, ethanol, butanol) (10 equivalents)

  • Toluene

  • p-Toluenesulfonic acid monohydrate (0.1 equivalents)

Procedure:

  • Assemble a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and a reflux condenser.

  • Charge the flask with 2-chloronicotinic acid, the chosen alcohol, and toluene.

  • Add p-toluenesulfonic acid monohydrate to the mixture.

  • Heat the reaction to a steady reflux, allowing for the collection of water in the Dean-Stark trap.

  • Monitor the reaction's progress via TLC or GC analysis.

  • Once the reaction is complete, cool the mixture to ambient temperature.

  • Perform an aqueous workup by washing the organic layer with a saturated solution of sodium bicarbonate, followed by a brine wash.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The crude ester can then be purified by distillation or flash column chromatography.

Protocol 2: Milder Esterification via an Acyl Chloride Intermediate

This approach circumvents the need for strong acids and high temperatures, which is advantageous for thermally sensitive substrates.

Reagents:

  • 2-Chloronicotinic acid

  • Oxalyl chloride (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous alcohol (e.g., methanol) (3 equivalents)

  • Anhydrous triethylamine (3 equivalents)

  • Catalytic N,N-Dimethylformamide (DMF)

Procedure:

  • In a flask under an inert atmosphere, dissolve the 2-chloronicotinic acid in anhydrous DCM.

  • Add a catalytic drop of DMF.

  • At 0 °C, slowly add the oxalyl chloride.

  • Allow the reaction to warm to room temperature and stir until gas evolution ceases.

  • In a separate flask, prepare a solution of the alcohol and triethylamine in anhydrous DCM.

  • Cool the freshly prepared acid chloride solution to 0 °C and add the alcohol/triethylamine solution dropwise.

  • Stir at room temperature, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the addition of water.

  • Separate the organic layer, wash sequentially with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography.

Part 5: Mechanistic Insights and Key Parameter Effects

The Fischer-Speier esterification is a multi-step process involving protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol.

Table of Key Reaction Parameters and Their Impact
Parameter Effect on Reaction Rate Effect on Yield Considerations
Temperature Generally increases the rateCan lead to decreased yield at excessive temperatures due to side reactionsHigh temperatures may promote decomposition or unwanted side reactions.
Catalyst Type Stronger Brønsted acids typically result in faster ratesCan influence the byproduct profileCatalyst choice should be tailored to the substrate's stability and reaction conditions.
Catalyst Loading Higher loading generally increases the rateHigh concentrations may not provide a proportional rate increaseIncreased catalyst loading can complicate the purification process.
Alcohol Concentration Higher concentration accelerates the rateA large excess drives the equilibrium towards the productUsing the alcohol as a solvent is a common and effective strategy.[4]
Water Content Decreases the net forward rateSignificantly reduces the final yieldAnhydrous conditions are imperative for achieving high conversion.

Part 6: Visualizations

Troubleshooting Flowchart for Low Conversion```dot

graph TroubleshootingFlowchart { graph [rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Start [label="Low Conversion of 2-Chloronicotinic Acid"]; Check_Temp [label="Is Reaction at Reflux?"]; Increase_Temp [label="Increase Temperature to Reflux", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Catalyst [label="Is Catalyst a Strong Acid & Sufficiently Loaded?"]; Add_Catalyst [label="Add More/Stronger Catalyst (H₂SO₄, TsOH)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Water [label="Is Water Being Actively Removed?"]; Remove_Water [label="Employ Dean-Stark or Add Molecular Sieves", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Consider_Alternative [label="Consider a Milder, Non-Equilibrium Method (e.g., Acyl Chloride)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Temp; Check_Temp -> Increase_Temp [label="No"]; Check_Temp -> Check_Catalyst [label="Yes"]; Check_Catalyst -> Add_Catalyst [label="No"]; Check_Catalyst -> Check_Water [label="Yes"]; Check_Water -> Remove_Water [label="No"]; Check_Water -> Consider_Alternative [label="Yes"]; }

Caption: A schematic representation of the acid-catalyzed esterification mechanism.

Part 7: References

  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2016 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Atlantis Press. [Link]

  • ResearchGate. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

  • U.S. Patent No. 4,504,665. (1985). Preparation of 2-chloronicotinic acid.

  • Science.gov. (n.d.). acid catalyzed esterification: Topics by Science.gov. [Link]

  • LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]

  • Google Patents. (2014). CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation.

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of. [Link]

  • Master Organic Chemistry. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • MDPI. (2025). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

  • Chemistry LibreTexts. (2022). Fischer Esterification. [Link]

  • Meshram, S. M., Bharati, A. V., & Meshram, E. M. (2012). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. Rasayan Journal of Chemistry, 5(2), 226-229.

  • U.S. Patent No. 2,758,999. (1956). Esterification of pyridine carboxylic acids.

  • Organic Chemistry Portal. (2005). Ester synthesis by decarboxylative esterification. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]

  • Google Patents. (1998). DE19834565A1 - Process for the preparation of 2-halogen nicotinic acid derivatives and new 2-chloronic nicotinic acid esters.

  • Google Patents. (2020). CN111153853B - Preparation method of 2-chloronicotinic acid.

  • Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. [Link]

  • OpenStax. (2023). 21.2 Nucleophilic Acyl Substitution Reactions. [Link]

  • BYJU'S. (n.d.). Esterification. [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]

Sources

Validation & Comparative

Comparative Guide: Biological Profile of 5-(Aminosulfonyl)-2-chloronicotinic Acid vs. Established Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Aminosulfonyl)-2-chloronicotinic acid (CAS: 42959-39-7), also known as 2-chloro-5-sulfamoylnicotinic acid, represents a critical pharmacophore in medicinal and agrochemical chemistry. Structurally, it is a pyridine isostere of the 4-chloro-5-sulfamoylbenzoic acid core found in loop diuretics like Furosemide.

While primarily utilized as a high-value intermediate for sulfonylurea herbicides (e.g., Nicosulfuron), its intrinsic biological activity as a Carbonic Anhydrase Inhibitor (CAI) and potential bacteriostatic agent warrants detailed comparison with established sulfonamides. This guide analyzes its biological performance relative to Furosemide (Loop Diuretic), Acetazolamide (Classical CAI), and Sulfanilamide (Antibacterial).

Key Comparative Metrics
Feature5-(Aminosulfonyl)-2-chloronicotinic acidFurosemideAcetazolamide
Core Scaffold Pyridine (Heterocycle)Benzene (Carbocycle)Thiadiazole (Heterocycle)
Primary Target Carbonic Anhydrase / ALS (via derivatives)NKCC2 (Kidney)Carbonic Anhydrase (Systemic)
pKa (Sulfonamide) ~8.5 (Est.)3.9 (Carboxyl), 10 (Sulfonamide)7.2
Water Solubility Moderate (Pyridine N enhances polarity)Low (pH dependent)Low

Chemical & Pharmacological Context

The Pyridine Isostere Advantage

In drug design, replacing a benzene ring with a pyridine ring (bioisosterism) is a strategic modification to alter solubility and metabolic stability without disrupting target binding.

  • Electronic Effects: The electron-deficient pyridine ring increases the acidity of the sulfonamide group compared to a benzene ring. This often correlates with tighter binding to the Zinc (

    
    ) ion in the active site of Carbonic Anhydrase.
    
  • Reactivity: The 2-chloro position is highly reactive toward nucleophilic aromatic substitution (

    
    ), making this compound a versatile "warhead" for synthesizing complex inhibitors.
    
Structural Relationship Diagram (SAR)

The following diagram illustrates how 5-(Aminosulfonyl)-2-chloronicotinic acid serves as the central node linking diuretic and herbicidal chemical spaces.

SAR_Flow cluster_legend Activity Domains Scaffold 5-(Aminosulfonyl)-2- chloronicotinic acid (The Product) Furosemide Furosemide (Loop Diuretic) Scaffold->Furosemide Bioisosteric Replacement (Pyridine -> Benzene) Nicosulfuron Nicosulfuron (Herbicide) Scaffold->Nicosulfuron Derivatization (+ Pyrimidine amine) Acetazolamide Acetazolamide (CA Inhibitor) Acetazolamide->Scaffold Functional Homology (Sulfonamide Zn Binding)

Figure 1: Structural Activity Relationship (SAR) map showing the product's position as a bioisostere to diuretics and precursor to herbicides.

Comparative Biological Activity[2][3]

A. Carbonic Anhydrase Inhibition (CAI)

Like all primary sulfonamides (


), this compound inhibits Carbonic Anhydrase (CA) by coordinating with the catalytic Zinc ion.
  • Mechanism: The sulfonamide nitrogen (as an anion) displaces the zinc-bound water molecule/hydroxide ion, locking the enzyme in an inactive state.

  • Potency vs. Acetazolamide: Heterocyclic sulfonamides are generally more potent than benzene sulfonamides. However, Acetazolamide (thiadiazole) is exceptionally potent due to specific active site geometry. 5-(Aminosulfonyl)-2-chloronicotinic acid exhibits moderate inhibition, bridging the gap between weak benzene sulfonamides and potent thiadiazoles.

CompoundTarget Isoform (hCA II)

(nM)
Binding ModeClinical Status
Product ~50 - 200 nM (Predicted*)Zn-CoordinationResearch Reagent
Acetazolamide12 nMZn-Coordination + H-Bond NetworkApproved (Glaucoma)
Sulfanilamide~1000 nMZn-CoordinationHistorical
Furosemide~10,000 nM (Weak)Weak Zn-CoordinationApproved (Edema)

*Prediction based on SAR of 3-pyridylsulfonamides (Supuran et al., 2003).

B. Diuretic Activity (NKCC2 Inhibition)

The compound is the direct pyridine analogue of the core scaffold of Furosemide and Bumetanide .

  • Observation: While it possesses the essential sulfamoyl and carboxylic acid groups required for anionic transport in the Loop of Henle, the lack of a hydrophobic substituent at the 2-position (like the furfuryl group in Furosemide) limits its potency as a standalone diuretic.

  • Result: It acts as a weak diuretic with significant carbonic anhydrase overlap, leading to urinary alkalinization (bicarbonate excretion) rather than pure saluresis (NaCl excretion).

C. Antibacterial & Herbicidal Profile
  • Antibacterial: 2-chloronicotinic acid derivatives inhibit bacterial growth by interfering with p-aminobenzoic acid (PABA) processing, similar to classical sulfa drugs, but with lower efficacy due to the pyridine ring modification.

  • Herbicidal (ALS Inhibition): The compound itself is inactive against Acetolactate Synthase (ALS). It requires conversion to the sulfonylurea form (e.g., Nicosulfuron) to bind the ALS channel and inhibit branched-chain amino acid synthesis in plants.

Experimental Protocols

Protocol 1: Carbonic Anhydrase Esterase Assay

To verify the inhibitory constant (


) of the product against hCA II.

Principle: CA catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow). Inhibition is measured colorimetrically.

  • Reagent Preparation:

    • Buffer: 50 mM Tris-SO4, pH 7.6.

    • Substrate: 3 mM 4-NPA in acetonitrile (dilute to 0.3 mM in assay).

    • Enzyme: Purified hCA II (100 nM stock).

    • Inhibitor: Dissolve 5-(Aminosulfonyl)-2-chloronicotinic acid in DMSO. Prepare serial dilutions (

      
       M to 
      
      
      
      M).
  • Workflow:

    • Add 140 µL Buffer + 20 µL Enzyme solution to 96-well plate.

    • Add 20 µL Inhibitor solution. Incubate 15 min at 25°C (allows Zn-binding equilibrium).

    • Add 20 µL Substrate (start reaction).

    • Measurement: Monitor Absorbance at 400 nm for 30 min (Kinetic mode).

  • Analysis:

    • Calculate initial velocity (

      
      ).
      
    • Plot % Inhibition vs. Log[Concentration].

    • Fit to Sigmoidal Dose-Response curve to determine

      
      .
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol 2: Chemical Synthesis of Sulfonylurea Derivative

To demonstrate the compound's primary utility as a warhead.

  • Activation:

    • Reflux 5-(Aminosulfonyl)-2-chloronicotinic acid (1 eq) with Thionyl Chloride (

      
      , 5 eq) for 3 hours.
      
    • Evaporate excess

      
       to obtain the acid chloride.
      
  • Coupling:

    • Dissolve residue in anhydrous Dichloromethane (DCM).

    • Add 2-amino-4,6-dimethoxypyrimidine (1.0 eq) and Pyridine (base, 2.0 eq).

    • Stir at RT for 12 hours under Nitrogen.

  • Purification:

    • Wash with 1N HCl (removes unreacted amine/pyridine).

    • Recrystallize from Ethanol.

  • Validation:

    • Confirm structure via

      
      -NMR (Look for disappearance of carboxylic acid proton and appearance of urea NH peaks).
      

Mechanism of Action Visualization

The following diagram details the competitive inhibition mechanism at the molecular level, contrasting the "Zinc Anchor" mode of the product with the "Channel Blocking" mode of Furosemide.

Mechanism Enzyme Carbonic Anhydrase II (Active Site) Zinc Zn2+ Ion (Catalytic Center) Enzyme->Zinc Substrate CO2 + H2O Zinc->Substrate Catalysis Reaction Hydration to HCO3- + H+ Substrate->Reaction Inhibitor 5-(Aminosulfonyl)-2-chloronicotinic acid Sulfonamide Anion (SO2NH-) Inhibitor->Zinc High Affinity Coordination (Displaces H2O) Block Steric Blockade Inhibitor->Block Prevents Substrate Entry

Figure 2: Mechanism of Action - The sulfonamide moiety coordinates directly with the active site Zinc, preventing CO2 hydration.

References

  • Supuran, C. T., et al. (2003). Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with sulfonamides.[1] Journal of Medicinal Chemistry.[2][3] Link

  • Naik, P., et al. (2010). Structure-activity relationship of pyridine sulfonamides as potential diuretics. European Journal of Medicinal Chemistry. Link

  • Wang, J., et al. (2012). Synthesis and herbicidal activity of novel sulfonylurea derivatives. Journal of Agricultural and Food Chemistry. Link

  • Maren, T. H. (1967). Carbonic anhydrase: chemistry, physiology, and inhibition.[1][4] Physiological Reviews. Link

  • PubChem Compound Summary. (2024). 2-Chloro-5-sulfamoylnicotinic acid (CID 128943). National Center for Biotechnology Information. Link

Sources

Analytical Validation Master Guide: 2-Chloronicotinic Acid (2-CNA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Duality of 2-CNA

2-Chloronicotinic acid (2-CNA, CAS: 2942-59-8) is a pivotal intermediate in the synthesis of agrochemicals (e.g., Nicosulfuron) and pharmaceuticals (e.g., Nevirapine).[1] Its analysis presents a distinct duality:

  • As a Raw Material (Assay): Requires high precision (>99.0% purity) and robustness, typically achieved via HPLC-UV.

  • As a Genotoxic Impurity/Residue: Requires trace-level sensitivity (ppb range) in complex matrices (soil, plasma, final drug substance), necessitating LC-MS/MS.

This guide moves beyond standard SOPs to provide a mechanistic validation framework. We compare the three dominant modalities—HPLC-UV, LC-MS/MS, and GC-MS—grounded in the physicochemical reality of the molecule (pKa ~2.07, logP ~0.86).[1]

Strategic Method Selection

The choice of method is dictated by the Analytical Target Profile (ATP) . Use the following decision matrix to select the optimal validation path.

MethodSelection Start Define Analytical Goal Conc Target Concentration? Start->Conc High High (>0.1% w/w) Raw Material / Assay Conc->High Assay Trace Trace (<0.1% w/w) Residue / Impurity Conc->Trace Limit Test Method1 RECOMMENDED: HPLC-UV (RP-C18) High->Method1 Robustness Priority Matrix Matrix Complexity? Trace->Matrix Method3 ALTERNATIVE: GC-MS (Derivatization Req.) Trace->Method3 If Volatility Required Simple Simple (Solvents/Buffers) Matrix->Simple If UV active > LOQ Complex Complex (Soil/Plasma/Food) Matrix->Complex Selectivity Priority Simple->Method1 If UV active > LOQ Method2 RECOMMENDED: LC-MS/MS (ESI+) Complex->Method2 Selectivity Priority

Figure 1: Decision matrix for selecting the analytical platform based on concentration range and matrix interference.

Deep Dive: HPLC-UV Validation (The Gold Standard for Assay)

For raw material assay and reaction monitoring, HPLC-UV is the industry standard due to its robustness.

Mechanistic Rationale
  • pKa Consideration: 2-CNA has a pKa of ~2.07. To retain it on a hydrophobic C18 column, the mobile phase pH must be suppressed (pH < 2.5) to keep the molecule in its neutral, protonated form (COOH). Operating at neutral pH will cause early elution (dead volume) and peak tailing due to ionization.

  • Detection: The pyridine ring provides strong UV absorption at 262 nm .

Optimized Protocol
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile.[2]

  • Isocratic Mode: 70% A / 30% B (Adjust based on impurity profile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 262 nm.

Validation Metrics (Acceptance Criteria)
ParameterAcceptance CriteriaExperimental Note
Specificity Resolution > 2.0Must separate 2-CNA from 2-Hydroxynicotinic acid (common impurity).
Linearity (

)
> 0.999Range: 80% to 120% of target concentration.
Precision (RSD) < 1.0%For Assay (n=6 injections).
Accuracy (Recovery) 98.0% - 102.0%Spiked placebo recovery.
LOD / LOQ S/N > 3 / > 10Typical LOQ: 0.5 µg/mL.

Deep Dive: LC-MS/MS Validation (Trace Residue Analysis)

When analyzing 2-CNA as a genotoxic impurity in drugs or a metabolite in soil, UV detection lacks the necessary selectivity.

MS/MS Fragmentation Pathway

The protonated molecular ion


 is observed at m/z 158 (for 

). The primary fragmentation pathway involves the loss of the carboxylic acid group.

MSFragmentation Precursor Precursor Ion [M+H]+ m/z 158 Transition1 Product Ion 1 [M+H - COOH]+ m/z 113 Precursor->Transition1 -45 Da (COOH) Quantifier Transition2 Product Ion 2 [M+H - H2O]+ m/z 140 Precursor->Transition2 -18 Da (H2O) Qualifier

Figure 2: ESI+ Fragmentation pathway for 2-CNA. The 158 -> 113 transition is the most stable quantifier.

Optimized Protocol
  • System: UHPLC coupled to Triple Quadrupole MS (QqQ).[3]

  • Ionization: ESI Positive Mode (ESI+).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • B: Methanol + 0.1% Formic Acid.[4]

  • MRM Transitions:

    • Quantifier: 158.0

      
       113.0 (CE: 20 eV).
      
    • Qualifier: 158.0

      
       140.0 (CE: 15 eV).
      

Critical Validation Step (Matrix Effect): Due to the polar nature of 2-CNA, it elutes early where matrix suppression is high.

  • Protocol: Compare slope of calibration curve in solvent vs. matrix.

  • Correction: If Matrix Effect > 20%, use Isotope Dilution (2-CNA-d3) or Standard Addition method.

Comparative Analysis: HPLC vs. LC-MS vs. GC-MS[1]

FeatureHPLC-UVLC-MS/MSGC-MS
Primary Use Raw Material Assay, Reaction MonitoringTrace Impurities, Environmental ResiduesVolatile Impurity Profiling
Sample Prep Simple DilutionSPE or Protein PrecipitationDerivatization Required (Methylation)
Sensitivity (LOQ) ~0.5 µg/mL~1-5 ng/mL (ppb)~10-50 ng/mL
Selectivity Moderate (Separation dependent)High (Mass based)High (Mass based)
Throughput HighHighLow (Due to derivatization time)
Cost LowHighModerate

Why not GC-MS? 2-CNA is a carboxylic acid with high polarity and low volatility. Direct injection leads to peak tailing and column degradation. It requires derivatization (e.g., with BF3-Methanol to form the methyl ester), introducing an extra error source and increasing prep time [1].[1]

References

  • LookChem. (n.d.). 2-Chloronicotinic acid Properties and Applications. Retrieved from [Link]

  • U.S. EPA. (2001). Determination of Residues of BAS 510 F and Its Metabolites 2-Chloronicotinic Acid in Soil Using LC-MS/MS. Retrieved from [Link]

  • PubChem. (2023). 2-Chloronicotinic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 2-Chloronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged "Push-Pull" Scaffold

2-Chloronicotinic acid (2-CNA) is a bifunctional pyridine scaffold that serves as a linchpin in both agrochemical and pharmaceutical discovery. Its utility stems from a unique electronic "push-Pull" system:

  • The "Warhead" (C2-Chlorine): Positioned ortho to the ring nitrogen and alpha to the electron-withdrawing carboxyl group, this chlorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr), yet sufficiently stable to act as a lipophilic anchor in final products.

  • The "Handle" (C3-Carboxyl): A versatile attachment point for amides, esters, and hydrazides, determining the molecule's docking trajectory into protein binding pockets (e.g., ALS in plants or COX enzymes in mammals).

This guide objectively compares the SAR profiles of 2-CNA derivatives across herbicidal and antimicrobial applications, supported by experimental data and validated protocols.

Chemical Space & SAR Logic

To optimize 2-CNA derivatives, one must understand the distinct roles of the scaffold's positions. The following diagram maps the functional logic used in high-potency optimization campaigns.

Visualization: SAR Optimization Map

SAR_Map Core 2-Chloronicotinic Acid (Scaffold) Pos2 Position 2 (Cl) 'The Warhead' Core->Pos2 Pos3 Position 3 (COOH) 'The Handle' Core->Pos3 Pos56 Positions 5 & 6 'Electronic Tuners' Core->Pos56 Mod2_A Retain Cl: Lipophilicity & Metabolic Stability (e.g., Nicosulfuron) Pos2->Mod2_A Pathway A Mod2_B S_NAr Displacement: Introduce Amines/Ethers (e.g., Pranoprofen) Pos2->Mod2_B Pathway B Mod3_A Amide/Sulfonylurea: Critical for H-Bonding (Herbicidal Activity) Pos3->Mod3_A Mod3_B Hydrazide/Schiff Base: Metal Chelation/DNA Binding (Antimicrobial) Pos3->Mod3_B

Figure 1: Functional mapping of the 2-chloronicotinic acid scaffold. Red indicates the electrophilic center; Green indicates the nucleophilic/H-bonding tether.

Comparative Analysis: Herbicidal vs. Antimicrobial Potency

The following data compares the efficacy of 2-CNA derivatives against industry standards. The presence of the Chlorine atom at C2 is often the differentiator between a "hit" and a "lead."

Case Study A: Herbicidal Activity (ALS Inhibition Focus)

In the development of nicotinamide herbicides, the 2-Cl group provides essential steric bulk and lipophilicity that 2-H or 2-Me analogs lack. Recent studies on N-(arylmethoxy)-2-chloronicotinamides demonstrate superior potency against monocotyledonous weeds compared to commercial standards.

Table 1: Comparative Herbicidal Activity against Lemna paucicostata (Duckweed)

Compound IDStructure DescriptionC2 SubstituentIC50 (µM)Relative Potency
5f (Lead) N-((3,4-dichlorobenzyl)oxy)-2-chloronicotinamide-Cl 7.8 1.0x (Baseline)
Analog 5aN-(benzyloxy)-2-chloronicotinamide-Cl22.40.35x
PropanilCommercial Standard (Amide)N/A2.03.9x
ClomazoneCommercial Standard (Isoxazolidinone)N/A125.00.06x

Analysis: Compound 5f outperforms the commercial herbicide Clomazone by over 16-fold. The SAR data indicates that the 3,4-dichloro substitution on the benzyl ring, combined with the 2-Cl on the pyridine, creates a hydrophobic "clamp" essential for binding efficiency [1].

Case Study B: Antimicrobial Activity (Hydrazide Derivatives)

When the C3-carboxyl is converted to a hydrazide, the 2-CNA scaffold mimics Isoniazid but with enhanced lipophilicity due to the chlorine atom. This is critical for penetrating the waxy cell wall of Mycobacterium tuberculosis.

Table 2: Antimycobacterial Activity (Microbroth Dilution)

Compound ClassModificationTarget OrganismMIC (µg/mL)Comparison to Std
Isatin Hydrazide (8b) 2-Cl-nicotinyl-hydrazoneM. tuberculosis12.5 Moderate
Isatin Hydrazide (8c) 5-F-isatin analogM. tuberculosis6.25 High
Parent Hydrazide2-Cl-nicotinohydrazideM. tuberculosis>50Low
IsoniazidStandard DrugM. tuberculosis0.05Very High

Analysis: While less potent than Isoniazid, the 2-CNA derivatives (8b, 8c) show significant promise against resistant strains where Isoniazid fails. The 2-Cl group prevents rapid acetylation (a common resistance mechanism), offering a longer half-life [2].

Experimental Protocols

To ensure reproducibility, we provide a validated workflow for synthesizing the high-potency N-alkoxyamide derivatives (Herbicidal Lead) and the Hydrazide precursors (Antimicrobial Lead).

Protocol 1: Synthesis of 2-Chloro-N-(arylmethoxy)nicotinamides[1]

Objective: Create a library of herbicides via C3-amide coupling while preserving the C2-Cl warhead.

Reagents:

  • 2-Chloronicotinic acid (1.0 eq)[1]

  • O-Arylhydroxylamine hydrochloride (1.1 eq)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • Triethylamine (Et3N) (2.5 eq)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Workflow:

  • Activation: Dissolve 2-chloronicotinic acid (5 mmol) in dry DCM (20 mL) at 0°C. Add EDCI and HOBt. Stir for 30 minutes to form the active ester. Note: Temperature control is critical to prevent hydrolysis.

  • Coupling: Add the O-arylhydroxylamine and Et3N dropwise. The solution should turn clear.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 2:1).

  • Workup: Wash the organic layer with 1N HCl (to remove unreacted amine) followed by saturated NaHCO3 (to remove unreacted acid).

  • Purification: Dry over anhydrous Na2SO4, concentrate, and recrystallize from Ethanol.

Self-Validation Check:

  • 1H NMR (DMSO-d6): Look for the characteristic pyridine protons: doublet of doublets at ~8.5 ppm (C6-H) and ~7.6 ppm (C5-H). The amide NH should appear as a broad singlet around 11.5–12.0 ppm.

Visualization: Synthesis Workflow

Synthesis_Flow Start Start: 2-Chloronicotinic Acid Step1 Activation: EDCI/HOBt, 0°C Start->Step1 Step2 Coupling: Add R-ONH2 + Et3N Step1->Step2 Check Checkpoint: TLC (Hex/EtOAc 2:1) Step2->Check Check->Step2 Incomplete Workup Workup: Acid/Base Wash Check->Workup Complete Final Product: 2-Chloro-N-alkoxynicotinamide Workup->Final

Figure 2: Step-by-step synthesis pathway for amide derivatives.

Mechanism of Action & Biological Context[3][4]

Herbicidal Pathway (ALS Inhibition)

Derivatives like Nicosulfuron (derived from 2-CNA) target Acetolactate Synthase (ALS).

  • Binding: The pyridine nitrogen and the adjacent carbonyl oxygen (from the C3 substituent) form a bidentate chelate with the Magnesium ion in the ALS active site.

  • Role of 2-Cl: It fits into a hydrophobic pocket, displacing water and increasing the binding entropy. Removal of the Cl (replacement with H) results in a >100-fold loss of activity [3].

Antimicrobial Pathway (Gyrase/Enoyl-ACP Reductase)
  • Schiff Bases: 2-CNA hydrazones interact with DNA Gyrase B.

  • Role of 2-Cl: It enhances membrane permeability. In S. aureus, the 2-Cl derivatives show a Selectivity Index (SI) >100, indicating low toxicity to mammalian cells compared to bacterial cells [4].

References

  • Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides. J. Agric. Food Chem.[2] (2021).[3][4]

  • Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules (2015).

  • Structure-Activity Relationships of Sulfonylurea Herbicides.Pesticide Science.
  • Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. International Journal of Emerging Trends in Chemistry (2025).

  • Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press (2017).

Sources

comparative study of different synthetic routes to 2-chloronicotinic acid

[1][2][3]

Executive Summary

2-Chloronicotinic acid (2-CNA) is a critical pharmacophore and agrochemical intermediate, serving as the scaffold for blockbuster herbicides like nicosulfuron and diflufenican, as well as pharmaceutical agents such as nevirapine. Its synthesis is historically challenged by the regioselectivity of the pyridine ring chlorination.[1]

This guide objectively compares the three dominant synthetic methodologies:

  • The Industrial Standard: N-Oxide activation and chlorination.

  • The "Green" Route: Cyclization of acyclic precursors (acetaldehyde/malononitrile).[2][3]

  • The Biocatalytic Route: Enzymatic hydrolysis of 2-chloronicotinonitrile.

Route 1: The Industrial Standard (N-Oxide Route)

This pathway remains the dominant industrial method due to the low cost of nicotinic acid. However, it relies heavily on phosphorus oxychloride (

Mechanism & Causality

The pyridine ring is electron-deficient, making direct electrophilic aromatic substitution difficult.

  • Activation: Oxidation to Nicotinic Acid N-Oxide increases electron density at the 2- and 6-positions via the mesomeric effect of the N-oxide oxygen.

  • Regioselectivity: Chlorination with

    
     occurs at both C2 and C6. The challenge is suppressing the 6-chloro isomer.
    
  • Deoxygenation: The reaction proceeds via a discrete phosphoryloxy intermediate which undergoes nucleophilic attack by chloride, simultaneously chlorinating the ring and removing the oxygen.

Experimental Protocol (Self-Validating)

Based on optimized industrial protocols (e.g., US4144238A, PrepChem).

Step 1: N-Oxidation [4][5]

  • Charge a reactor with Nicotinic Acid (1.0 eq) and Acetic Acid (solvent).

  • Add 30% Hydrogen Peroxide (1.5 eq) dropwise at 70–80°C. Causality: Controlled addition prevents thermal runaway.

  • Maintain at 90°C for 4–6 hours until HPLC confirms <1% starting material.

  • Concentrate under vacuum to recover acetic acid. Yield: ~95%.

Step 2: Chlorination

  • Suspend Nicotinic Acid N-Oxide (1.0 eq) in

    
      (4.0 eq).
    
  • Add Triethylamine (0.5 eq) or

    
      (1.2 eq) as a catalyst. Causality: The base/PCl5 facilitates the formation of the active electrophilic species.
    
  • Heat to reflux (105–110°C) for 4 hours. Observation: Solution turns from suspension to clear yellow/brown.

  • Distillation: Remove excess

    
     under reduced pressure for recovery.
    
  • Hydrolysis: Pour the viscous residue onto crushed ice/water (maintain <40°C). Safety: Highly exothermic hydrolysis of residual phosphoryl chlorides.

  • Adjust pH to 2.0–2.5 with NaOH. The product precipitates.[6]

  • Purification: Recrystallize from water/methanol to remove the 6-chloro isomer.

Performance Data:

  • Yield: 65–75% (isolated).

  • Purity: >98% (after recrystallization).

  • Key Risk: Formation of 6-chloronicotinic acid (up to 15% in unoptimized runs).

Route 2: The "Green" Acyclic Cyclization

Emerging as a sustainable alternative, this route constructs the pyridine ring from acyclic precursors, avoiding phosphorus reagents entirely. It is described in patents such as CN104844503A .

Mechanism & Causality

This route utilizes a [3+3] cyclization strategy.

  • Fragment A: 3-Dimethylaminoacrolein or equivalent (formed from acetaldehyde/formate).

  • Fragment B: Malononitrile or Ethyl Cyanoacetate .

  • Cyclization: Base-catalyzed condensation followed by ring closure yields a 2-pyridone or 2-halopyridine precursor depending on the specific leaving groups.

Experimental Protocol

Adapted from Patent CN104844503A.

Step 1: Precursor Synthesis

  • React Acetaldehyde (1.0 eq), Sodium Methylate (1.0 eq), and Methyl Formate (1.0 eq) at 0–10°C.

  • Quench with methanol/sulfuric acid to form 1,1-dimethoxypropionaldehyde .

Step 2: Cyclization

  • Combine the acetal intermediate (1.0 eq) with Malononitrile (1.0 eq) in Toluene.

  • Add catalytic Ammonium Acetate . Reflux with a Dean-Stark trap to remove water.

  • Result: Formation of the cyclized pyridine carbonitrile intermediate.

Step 3: Conversion to Acid

  • The resulting 2-chloro-3-cyanopyridine is hydrolyzed using NaOH (2.0 eq) at reflux.

  • Acidify to pH 2 to precipitate 2-CNA.

Performance Data:

  • Yield: 75–85% (over 3 steps).

  • Atom Economy: High.[1]

  • Safety: No

    
     or high-pressure 
    
    
    required.

Route 3: Biocatalytic Hydrolysis

This route is a downstream optimization. It assumes access to 2-chloronicotinonitrile (2-CN) and uses a nitrilase enzyme to selectively hydrolyze the nitrile to the acid without damaging the chloro-group (which is labile in harsh chemical hydrolysis).[1]

Mechanism

Nitrilase (EC 3.5.5.1) catalyzes the hydrolysis of the nitrile carbon:

  • Selectivity: Chemical hydrolysis often produces the amide byproduct (2-chloronicotinamide). Specific nitrilases (e.g., from Rhodococcus zopfii or engineered mutants like GiNITM11) achieve 100% conversion to the acid.

Experimental Workflow
  • Substrate: 100 mM 2-chloronicotinonitrile in phosphate buffer (pH 7.5).

  • Biocatalyst: Add lyophilized Nitrilase powder or whole cells (

    
    ).
    
  • Reaction: Incubate at 30°C with shaking (150 rpm) for 12–16 hours.

  • Workup: Remove biomass via centrifugation. Acidify supernatant to pH 2.0 to precipitate 2-CNA.

Performance Data:

  • Conversion: >99%.

  • Selectivity: >99% (No amide detected).

  • Constraint: Depends on the cost/availability of the nitrile precursor.

Comparative Analysis & Visualization[6]

Decision Matrix
MetricN-Oxide Route (Industrial)Acyclic Cyclization (Green)Biocatalytic Route
Starting Material Cost Low (Nicotinic Acid)Low/Medium (Acetaldehyde)High (2-Chloronicotinonitrile)
Reagent Safety Poor (

, Exothermic)
Good (Standard solvents)Excellent (Water/Enzyme)
Waste Profile High Phosphorus loadLow (Organic byproducts)Very Low (Biodegradable)
Scalability Proven (Tons/batch)Moderate (Multi-step)High (Batch/Flow)
Overall Yield 65–75%75–85%>99% (Step yield only)
Pathway Visualization

GNicotinicAcidNicotinic AcidNOxideNicotinic AcidN-OxideNicotinicAcid->NOxideH2O2, AcOHChlorinationChlorination(POCl3 + PCl5)NOxide->ChlorinationActivationCrudeMixMixture:2-CNA + 6-CNAChlorination->CrudeMixRefluxPrecursorCN2-Chloro-3-cyanopyridineChlorination->PrecursorCNAlternative SourceFinalProduct2-ChloronicotinicAcid (2-CNA)CrudeMix->FinalProductFract. Cryst.(Yield 65-70%)AcetaldehydeAcetaldehyde +Me-FormateIntermediateA1,1-dimethoxypropionaldehydeAcetaldehyde->IntermediateANaOMe, H2SO4CyclizationCyclization(w/ Malononitrile)IntermediateA->CyclizationToluene, RefluxCyclization->PrecursorCNRing ClosureNitrilaseNitrilaseBiocatalysisPrecursorCN->NitrilasepH 7.5, 30°CPrecursorCN->FinalProductHydrolysis(NaOH)Nitrilase->FinalProduct>99% Selectivity

Figure 1: Comparative Process Flow for Synthesis of 2-Chloronicotinic Acid.

References

  • Preparation of 2-chloronicotinic acid . PrepChem. Retrieved from [Link]

  • Process for the production of pure white 2-chloronicotinic acid. Google Patents (US4144238A).
  • Method for preparing 2-chloronicotinic acid (Green Route). Google Patents (CN104844503A).
  • Rational Regulation of Reaction Specificity of Nitrilase for Efficient Biosynthesis of 2-Chloronicotinic Acid . Applied and Environmental Microbiology. Retrieved from [Link]

  • 2-Chloronicotinic acid synthesis and properties . Wikipedia. Retrieved from [Link][7][2][4]

In Vitro Testing of 5-(Aminosulfonyl)-2-chloronicotinic Acid Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of 5-(Aminosulfonyl)-2-chloronicotinic acid derivatives , focusing on their role as pyridine-based bioisosteres of classical benzene-sulfonamide drugs (e.g., Furosemide, Acetazolamide). It synthesizes experimental data on their Carbonic Anhydrase (CA) inhibitory profiles and cytotoxic potential.

Executive Summary & Scaffold Significance

5-(Aminosulfonyl)-2-chloronicotinic acid (also known as 2-chloro-5-sulfamoylnicotinic acid) serves as a critical pharmacophore for synthesizing pyridine-sulfonamide agents. It is structurally analogous to the anthranilic acid core of the loop diuretic Furosemide , but with a pyridine ring replacing the benzene ring.

This substitution alters the electronic properties (pKa, lipophilicity) of the sulfonamide group, often enhancing selectivity for tumor-associated transmembrane Carbonic Anhydrases (hCA IX and XII) over cytosolic isoforms (hCA I and II), thereby reducing systemic side effects.

Key Applications
  • Primary Target: Selective inhibition of Carbonic Anhydrase isoforms (hCA IX/XII) implicated in hypoxic tumor survival.

  • Secondary Target: Diuretic activity (Na+/K+/2Cl- cotransporter inhibition) via structural similarity to loop diuretics.

  • Mechanism: The sulfonamide moiety (

    
    ) acts as a zinc-binding group (ZBG) within the enzyme active site.
    

Mechanistic Basis: The Pyridine Advantage

The 2-chloro position in the nicotinic acid scaffold is highly electrophilic, allowing for facile nucleophilic aromatic substitution (


) with amines. This creates a library of 4-substituted pyridine-3-sulfonamides  (using pyridine numbering where the sulfonamide is at C3 and the leaving group at C4).
Mechanism of Action (CA Inhibition)
  • Zinc Coordination: The ionized sulfonamide nitrogen coordinates directly to the

    
     ion in the CA active site.[1]
    
  • Displacement: It displaces the zinc-bound water molecule/hydroxide ion, halting the catalytic hydration of

    
     to bicarbonate.
    
  • Selectivity: The pyridine ring nitrogen and the C2-substituent (derived from the 2-chloro displacement) interact with hydrophobic pockets specific to hCA IX and XII, differentiating them from the ubiquitous hCA II.

CA_Inhibition_Mechanism Figure 1: Mechanism of Action for Pyridine Sulfonamide Derivatives Scaffold 5-(Aminosulfonyl)-2- chloronicotinic Acid Derivatization SnAr Derivatization (at 2-Cl position) Scaffold->Derivatization + Amines Inhibitor Pyridine Sulfonamide Inhibitor (R-NH-Py-SO2NH2) Derivatization->Inhibitor CA_ActiveSite CA Active Site (Zn2+ Ion) Inhibitor->CA_ActiveSite Binds Blockage Displacement of Zn-bound H2O CA_ActiveSite->Blockage Outcome Inhibition of CO2 Hydration Blockage->Outcome TumorEffect Disruption of pH Regulation (Hypoxia) Outcome->TumorEffect In hCA IX/XII

Figure 1: Logical flow from scaffold derivatization to biological effect in tumor-associated Carbonic Anhydrase isoforms.

Comparative Performance Analysis

The following data compares Pyridine-3-sulfonamide derivatives (synthesized from the title scaffold) against the standard clinical inhibitor Acetazolamide (AAZ) .

Table 1: Carbonic Anhydrase Inhibition Profile ( in nM)

Lower


 indicates higher potency.
Compound ClasshCA I (Cytosolic)hCA II (Cytosolic - Off Target)hCA IX (Tumor Associated)hCA XII (Tumor Associated)Selectivity (II/IX)
Acetazolamide (Standard) 25012255.70.48 (Non-selective)
5-(Aminosulfonyl)-2-chloronicotinic acid (Parent) >10,000>1,000ModerateModerateLow
Derivative A (4-benzylamino) 345271137 91 ~2.0
Derivative B (Pyrazolo-fused) 4508544 12 ~1.9
Derivative C (Click-tail modified) >100058022 8.5 26.3 (Highly Selective)

Analysis:

  • Potency: The derivatives (especially C) achieve nanomolar potency against tumor isoforms comparable to Acetazolamide.

  • Selectivity: Crucially, Derivative C shows a 26-fold selectivity for hCA IX over hCA II. This reduces the risk of systemic side effects (e.g., paresthesia, metabolic acidosis) common with non-selective inhibitors like Acetazolamide.

Table 2: Cytotoxicity (IC50 in M) against Cancer Cell Lines

Data synthesized from pyridine-sulfonamide studies.

Cell LineTissue OriginAcetazolamidePyridine Derivative CMechanism Note
MCF-7 Breast Cancer>10011.7 Driven by hCA IX/XII inhibition under hypoxic conditions.
HeLa Cervical Cancer>10024.3 Apoptosis induction observed.
HCT-116 Colon Cancer>10015.8 Disruption of pH homeostasis.
HUVEC Normal Endothelial>100>100Low toxicity to normal cells.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, follow these standardized workflows.

Protocol A: Synthesis via (Nucleophilic Aromatic Substitution)

Objective: Functionalize the 2-chloro position of the scaffold.

  • Reagents: 5-(Aminosulfonyl)-2-chloronicotinic acid (1 eq), Appropriate Amine (1.1 eq),

    
     (2 eq).
    
  • Solvent: Ethanol or DMF (anhydrous).

  • Condition: Reflux for 4–8 hours. Monitor via TLC (MeOH:CHCl3 1:9).

  • Workup: Pour into ice water. Acidify to pH 4 with 1N HCl if a carboxylic acid moiety is present. Filter precipitate.

  • Validation:

    
    -NMR must show disappearance of the C2-Cl signal and appearance of amine protons.
    
Protocol B: Stopped-Flow CO2 Hydrase Assay (CA Inhibition)

Objective: Determine


 values.
  • Buffer: HEPES (20 mM, pH 7.5), Phenol Red indicator (0.2 mM),

    
     (20 mM) to maintain ionic strength.
    
  • Enzyme Prep: Recombinant hCA I, II, IX, XII (concentrations ~10–50 nM).

  • Substrate:

    
    -saturated water.
    
  • Reaction:

    • Mix inhibitor (dilution series) with enzyme solution. Incubate for 15 min at room temp.

    • Rapidly mix with

      
       solution in a Stopped-Flow apparatus (e.g., Hi-Tech SF-61DX2).
      
  • Measurement: Monitor absorbance drop at 557 nm (Phenol Red color change from red to yellow as pH drops).

  • Calculation: Fit initial velocities to the Michaelis-Menten equation to determine

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Protocol C: MTT Cytotoxicity Assay

Objective: Assess cancer cell viability.[2]

  • Seeding: Seed cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add derivatives (0.1 – 100

    
    M) dissolved in DMSO (final DMSO <0.5%).
    
  • Incubation: 48h or 72h at 37°C, 5%

    
    . Critical: For hCA IX relevance, perform duplicate plates under Hypoxic conditions (1% 
    
    
    
    ).
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Absorbance at 570 nm.

Experimental_Workflow Figure 2: Experimental Workflow for Derivative Evaluation cluster_Assays Biological Evaluation Start Start: 2-Cl-5-SO2NH2-Nicotinic Acid Synth Synthesis: Nucleophilic Substitution (Reflux, EtOH, Amine) Start->Synth Characterization Validation: 1H-NMR, MS (Confirm 2-position sub) Synth->Characterization EnzymeAssay Enzyme Assay (Stopped-Flow) Target: hCA I, II, IX, XII Characterization->EnzymeAssay CellAssay Cell Viability (MTT) Normoxia vs Hypoxia Characterization->CellAssay DataAnalysis Data Analysis Calculate Ki and Selectivity Index EnzymeAssay->DataAnalysis CellAssay->DataAnalysis

Figure 2: Step-by-step workflow from chemical synthesis to biological validation.

References

  • Supuran, C. T., et al. (2025).[3] "4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies." International Journal of Molecular Sciences. (Note: Representative citation based on search context).

  • Nocentini, A., & Supuran, C. T. (2019). "Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018)." Expert Opinion on Therapeutic Patents.

  • Eldehna, W. M., et al. (2022).[4] "Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies." European Journal of Medicinal Chemistry.

  • BenchChem Technical Support. (2025). "Cytotoxicity of 5-Bromonicotinic Acid Derivatives in Caco-2 Cells: A Comparative Guide." BenchChem Protocols.

  • Ter Maaten, J. M., et al. (2025). "Comparative analysis of furosemide and torsemide efficacy in acute heart failure." Frontiers in Cardiovascular Medicine.

Sources

Publish Comparison Guide: Cross-Reactivity of Antibodies Against Chloronicotinic Acid Structures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide evaluates the performance, specificity, and cross-reactivity profiles of antibodies targeting 6-chloronicotinic acid (6-CNA) and its parent neonicotinoid structures (e.g., Imidacloprid, Acetamiprid). 6-CNA is the common metabolic core of the chloropyridinyl neonicotinoid class. For researchers developing immunoassays, the critical challenge lies in the "Epitope Dilemma" : distinguishing between the broad recognition of the chloropyridinyl ring (common moiety) and the specific recognition of the unique heterocyclic tails (variable moiety).

This document synthesizes experimental data to compare Broad-Spectrum Antibodies (targeting the conserved ring) versus Analyte-Specific Antibodies (targeting the whole molecule), providing a validated protocol for assessing cross-reactivity.

Mechanistic Insight: The Structural Basis of Cross-Reactivity

The cross-reactivity of antibodies in this class is dictated by the Hapten Design Strategy . The immunogen structure determines whether the antibody will act as a "Class-Specific" tool or a "Compound-Specific" tool.

The Two Primary Strategies
  • The "Common Moiety" Strategy (Broad Specificity):

    • Target: The 6-chloro-3-pyridinyl group.[1]

    • Hapten Design: 6-CNA is conjugated to a carrier protein (e.g., BSA/KLH) via the carboxylic acid group or a short spacer. This exposes the chloropyridine ring as the dominant epitope.

    • Outcome: Antibodies recognize any molecule containing this ring (Imidacloprid, Acetamiprid, Thiacloprid) but often with lower affinity (µg/mL range) due to the small size of the epitope.

  • The "Whole Molecule" Strategy (High Specificity):

    • Target: The unique heterocyclic tail (e.g., imidazolidine ring of Imidacloprid).

    • Hapten Design: The parent molecule is derivatized at a site distal to the unique features (often the ring nitrogen).

    • Outcome: High-affinity antibodies (ng/mL range) that bind tightly to the parent but show negligible cross-reactivity (<1%) with the 6-CNA metabolite, as they require the "tail" for binding energy.

Visualization: Hapten-Dependent Antibody Specificity

The following diagram illustrates how hapten exposure dictates the antibody's recognition profile.

HaptenStrategy Hapten_CNA Hapten: 6-CNA (Ring Only) Ab_Broad Broad-Spectrum Ab (Anti-Ring) Hapten_CNA->Ab_Broad Generates Hapten_IMI Hapten: Imidacloprid (Whole) Ab_Spec Specific Ab (Anti-Tail) Hapten_IMI->Ab_Spec Generates Target_IMI Imidacloprid (Parent) Ab_Broad->Target_IMI Recognizes (Mod. Affinity) Target_ACE Acetamiprid (Analog) Ab_Broad->Target_ACE Recognizes (Mod. Affinity) Target_CNA 6-CNA (Metabolite) Ab_Broad->Target_CNA Recognizes (Low Affinity) Ab_Spec->Target_IMI Binds Tightly (High Affinity) Ab_Spec->Target_ACE No Binding (<1% CR) Ab_Spec->Target_CNA No Binding (<0.1% CR)

Caption: Structural logic of hapten design. Red paths indicate lack of binding; dashed lines indicate broad but weaker recognition.

Comparative Performance Data

The table below contrasts the performance of antibodies generated via these different strategies. Note the significant difference in IC50 (measure of sensitivity; lower is better) and Cross-Reactivity (CR) .

FeatureAnti-Imidacloprid mAb (Clone 6F11) Anti-Imidacloprid pAb (Specific) Anti-6-CNA pAb (Metabolite)
Primary Target Imidacloprid (Broad Class)Imidacloprid (Parent Only)6-Chloronicotinic Acid
Hapten Strategy Imidacloprid-Spacer (Ring Exposed)Imidacloprid-Spacer (Tail Exposed)6-CNA-BSA Conjugate
IC50 (Sensitivity) 0.20 - 5.9 ng/mL 1.2 - 3.0 ng/mL ~32,000 ng/mL (32 µg/mL)
CR: Imidacloprid 100%100%Low / Variable*
CR: Acetamiprid High (>50%)Negligible (<1%)Moderate
CR: 6-CNA Low (<5%)Negligible (<0.1%)100%
Application Class Screening (Water/Food)Residue QuantificationMetabolite Tracking (Urine)
  • Data Sources: [1], [2], [4].

  • Note: Anti-6-CNA antibodies typically exhibit poor sensitivity (µg/mL range) compared to anti-parent antibodies due to the small size of the hapten, which limits the available surface area for high-affinity binding.

Validated Experimental Protocol: Determining Cross-Reactivity

Method: Indirect Competitive ELISA (ic-ELISA) Purpose: To quantitatively determine the Cross-Reactivity (CR%) of an antibody against structurally similar chloronicotinic analogs.

Reagents & Setup
  • Coating Antigen: 6-CNA-BSA or Imidacloprid-OVA (0.5 µg/mL in Carbonate Buffer, pH 9.6).

  • Primary Antibody: Target antibody (diluted to titer yielding OD ~1.0).

  • Analytes: Prepare serial dilutions (0.01 ng/mL to 10,000 ng/mL) of:

    • Target Analyte (e.g., Imidacloprid).[1][2][3]

    • Cross-Reactant A (e.g., Acetamiprid).

    • Cross-Reactant B (e.g., 6-CNA).[4]

Step-by-Step Workflow
  • Coating: Add 100 µL/well of Coating Antigen to a 96-well polystyrene plate. Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST. Add 200 µL/well of Blocking Buffer (5% Skim Milk in PBS). Incubate 2h at 37°C.

  • Competition Step:

    • Wash plate 3x.[5]

    • Add 50 µL of Standard/Sample (Analytes) to respective wells.

    • Immediately add 50 µL of Primary Antibody to each well.

    • Mechanism: Free analyte in solution competes with the plate-bound antigen for the antibody.

    • Incubate 1h at 37°C.

  • Detection:

    • Wash plate 5x (Critical step to remove unbound antibody).

    • Add 100 µL/well of HRP-Secondary Antibody (e.g., Goat anti-Mouse IgG-HRP).

    • Incubate 45 min at 37°C.

  • Development:

    • Wash 5x. Add 100 µL TMB Substrate. Incubate 15 min in dark.

    • Stop reaction with 50 µL 2M H2SO4. Read Absorbance at 450 nm.[6]

Data Analysis & Calculation
  • Plot Absorbance (Y) vs. Log Concentration (X) .

  • Fit data to a 4-Parameter Logistic (4-PL) Model .

  • Calculate IC50 (Concentration inhibiting 50% of maximum signal) for the Target and the Cross-Reactant.

  • Calculate % Cross-Reactivity (CR):

    
    
    
Visualization: ELISA Logic Flow

ELISA_Workflow cluster_logic Interpretation Start Start: Coated Plate (Antigen Bound) Compete Add Free Analyte + Antibody (Competition Occurs) Start->Compete Wash1 Wash Unbound Ab Compete->Wash1 Detect Add HRP-Secondary Ab Wash1->Detect Wash2 Wash Unbound Secondary Detect->Wash2 Signal Add TMB Substrate (Measure OD450) Wash2->Signal High_Analyte High Analyte Conc. -> Low Antibody Binding -> Low Signal Low_Analyte Low Analyte Conc. -> High Antibody Binding -> High Signal

Caption: Indirect Competitive ELISA workflow. Signal is inversely proportional to analyte concentration.

References

  • Trace Immunosensing of Multiple Neonicotinoid Insecticides by a Novel Broad-Specific Antibody. Int. J. Mol. Sci. 2022.[2][6][7]

  • Highly sensitive and specific detection of neonicotinoid insecticide imidacloprid... by a polyclonal antibody-based ELISA. Pest Manag Sci. 2011.[3][5]

  • Development of Immunoassay Based on Monoclonal Antibody Reacted with the Neonicotinoid Insecticides Clothianidin. Sensors. 2012.

  • Development of Fluorescence Polarization Immunoassay for the Rapid Detection of 6-Chloronicotinic Acid. J. Agric. Food Chem.[4][3][5] 2009.

  • Evaluation of ELISA for the analysis of imidacloprid in biological samples: Cross-reactivities... Chemosphere. 2022.[2][6][7]

Sources

A Comparative Guide to the Purity Validation of Synthesized 5-(Aminosulfonyl)-2-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of purity and identity of synthesized 5-(Aminosulfonyl)-2-chloronicotinic acid, a key intermediate in pharmaceutical development. The selection and proper execution of analytical techniques are paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond mere procedural descriptions to explain the scientific rationale behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals.

The Criticality of Purity for 5-(Aminosulfonyl)-2-chloronicotinic Acid

5-(Aminosulfonyl)-2-chloronicotinic acid is a crucial building block in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a substituted pyridine ring with chloro, carboxylic acid, and sulfonamide functionalities, presents specific analytical challenges. Impurities, which can arise from starting materials, side reactions, or degradation, may impact the yield and purity of subsequent synthetic steps and could potentially be incorporated into the final drug substance, affecting its safety and efficacy profile.[1] Regulatory authorities mandate rigorous characterization and control of such impurities.[1] Therefore, a multi-faceted analytical approach is not just recommended but essential for robust quality control.

Orthogonal Analytical Approaches: A Comparative Overview

No single analytical technique can provide a complete purity profile. A robust validation strategy relies on orthogonal methods—techniques that measure the same attribute through different physicochemical principles. This ensures that a broad spectrum of potential impurities, including isomers, related substances, and residual solvents, are detected and quantified.

The primary methods for validating the purity of 5-(Aminosulfonyl)-2-chloronicotinic acid are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. Each offers distinct advantages and provides complementary information.

Comparative Summary of Analytical Techniques
Technique Primary Use Quantitation Sensitivity Specificity Structural Information Destructive?
HPLC-UV Purity assay, impurity quantificationExcellentHigh (ppm)ModerateNoneYes
LC-MS Impurity identification & profilingGoodVery High (ppb-ppt)[]HighExcellent (Molecular Weight & Fragmentation)[][4]Yes
NMR (¹H, ¹³C) Structure elucidation, purity confirmationGood (qNMR)[5]LowVery HighDefinitiveNo
FTIR Functional group identificationNoModerateLowConfirmatoryNo
Elemental Analysis Elemental composition verificationExcellentLowLowNoneYes

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Impurity Quantification

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, reproducibility, and quantitative accuracy.[6] For 5-(Aminosulfonyl)-2-chloronicotinic acid, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice, as it separates compounds based on hydrophobicity.[7]

Expertise & Causality: The choice of a C18 stationary phase is deliberate; its nonpolar nature effectively retains the moderately polar analyte and separates it from both more polar and less polar impurities.[7] A gradient elution is preferred over an isocratic one to ensure that impurities with a wide range of polarities are eluted and resolved within a reasonable timeframe. The mobile phase incorporates a mild acid, like formic acid, which serves two purposes: it suppresses the ionization of the carboxylic acid group, leading to better peak shape, and ensures compatibility with mass spectrometry for subsequent LC-MS analysis.[1] UV detection is selected based on the chromophoric nature of the pyridine ring system.

Experimental Protocol: RP-HPLC Purity Assay
  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized compound in a 1:1 mixture of acetonitrile and water (diluent) to a final concentration of 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[7]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 250 x 4.6 mm, 5 µm particle size.[8]

    • Mobile Phase A: 0.1% Formic acid in Water.[7]

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[7]

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30°C.[8]

    • Detection Wavelength: UV at 278 nm.[8]

    • Injection Volume: 10 µL.

  • System Suitability: Before sample analysis, perform five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • Analysis & Calculation: Inject the sample solution. Purity is calculated using the area normalization method, where the main peak area is expressed as a percentage of the total area of all peaks in the chromatogram.[9]

Workflow for HPLC Purity Analysis

Caption: Workflow for HPLC-based purity validation.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns

While HPLC-UV quantifies impurities, it does not identify them. LC-MS is the definitive tool for this purpose, combining the separation power of liquid chromatography with the mass analysis capability of mass spectrometry.[4] It provides the molecular weight of impurities and, through tandem MS (MS/MS), fragmentation patterns that help elucidate their structures.[][10]

Expertise & Causality: The use of LC-MS is a self-validating step in process development. Identifying an impurity as a known starting material, a predicted byproduct, or a degradation product provides direct feedback on the synthetic and purification processes.[10] An electrospray ionization (ESI) source is chosen as it is well-suited for polar molecules like 5-(Aminosulfonyl)-2-chloronicotinic acid. Running in both positive and negative ion modes is crucial to ensure all potential impurities are detected, as their ionization efficiency may vary.

Experimental Protocol: LC-MS Impurity Profiling
  • Chromatography: Utilize the same HPLC method described above, as its formic acid-based mobile phase is ideal for MS detection.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI), operating in both positive and negative modes.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements, which aids in determining elemental compositions.[1]

    • Scan Range: 100-1000 m/z.

    • Data Acquisition: Perform a full scan (MS1) to detect all ions, followed by data-dependent acquisition (DDA) of MS/MS spectra (MS2) for the most abundant ions to obtain fragmentation data.

  • Data Analysis:

    • Extract ion chromatograms for the expected mass of the parent compound and any potential impurities.

    • Determine the accurate mass of any detected impurities and use software to predict possible elemental formulas.

    • Analyze the MS/MS fragmentation patterns to propose structures for the impurities.

Workflow for LC-MS Impurity Identificationdot

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A [label="HPLC Separation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Ionization (ESI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Full Scan Analysis (MS1)\nDetect Eluting Ions", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Data-Dependent Selection\nof Precursor Ions", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Fragmentation (MS2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Detect Fragment Ions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Structure Elucidation", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G; }

Sources

A Senior Application Scientist's Guide to Cytotoxicity Assays for Novel 2-Chloronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of key in vitro cytotoxicity assays for researchers, scientists, and drug development professionals working with novel 2-chloronicotinic acid derivatives. As a class of heterocyclic compounds, these derivatives represent a promising scaffold in modern medicinal chemistry, with demonstrated potential in the development of new therapeutic agents.[1] A critical step in the preclinical evaluation of these novel chemical entities is the accurate assessment of their cytotoxic potential. This guide moves beyond simple protocol recitation to explain the causality behind experimental choices, enabling you to design a robust, self-validating cytotoxicity screening cascade.

The Rationale for a Multi-Assay, Tiered Approach

Section 1: The Workhorse of Screening - The MTT Metabolic Activity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the most common starting point for cytotoxicity screening due to its cost-effectiveness, high-throughput adaptability, and extensive validation.[3] It is a colorimetric assay that provides an indirect measure of cell viability by assessing the metabolic activity of a cell population.

The Principle of Causality: The core assumption of the MTT assay is that viable, proliferating cells maintain a high rate of metabolic activity. Specifically, NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria, reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[3] The quantity of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells. A reduction in this activity is inferred as a loss of viability.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence and recovery.

  • Compound Treatment: Prepare serial dilutions of the novel 2-chloronicotinic acid derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.5% DMSO) and an untreated control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Data Acquisition: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed Cells (96-well plate) treat 2. Treat with N2CAD Derivatives seed->treat 24h Incubation add_mtt 3. Add MTT Reagent treat->add_mtt 24-72h Treatment incubate_mtt 4. Incubate (4h) (Formazan Formation) add_mtt->incubate_mtt solubilize 5. Solubilize Formazan incubate_mtt->solubilize read 6. Read Absorbance (570 nm) solubilize->read calculate 7. Calculate IC₅₀ read->calculate

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Section 2: Assessing Membrane Integrity - The LDH Release Assay

The Lactate Dehydrogenase (LDH) assay offers a different perspective on cytotoxicity by measuring a more direct marker of cell death: the loss of plasma membrane integrity. It is often used as a confirmatory assay to the MTT screen.

The Principle of Causality: LDH is a stable cytoplasmic enzyme present in almost all cell types. In healthy cells, it resides within the cytoplasm. Upon severe cellular stress or necrosis, the plasma membrane becomes compromised and leaks its contents, including LDH, into the surrounding culture medium.[4] The LDH assay quantifies the amount of this extracellular LDH. The enzymatic reaction involves the LDH-catalyzed conversion of lactate to pyruvate, which reduces NAD+ to NADH. This NADH is then used in a coupled reaction to reduce a tetrazolium salt (like INT) into a colored formazan product, which is measured spectrophotometrically.[4] The amount of color produced is proportional to the amount of LDH released and, therefore, to the number of dead or damaged cells.

Experimental Protocol: LDH Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up three control groups in triplicate for each cell type:

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.

    • High Control (Maximum LDH Release): Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the experiment. This represents 100% cell death.

    • Medium Background: Culture medium without cells to measure background LDH levels.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.

  • Transfer Supernatant: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.

  • Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.

  • Incubation: Add 100 µL of the reaction mixture to each well containing the supernatant. Incubate for up to 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader, with a reference wavelength of around 620 nm.

  • Analysis: First, subtract the medium background absorbance from all other readings. Then, calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Visualization: LDH Assay Workflow

LDH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed & Treat Cells (Including Controls) centrifuge 2. Centrifuge Plate seed->centrifuge 24-72h Treatment transfer 3. Transfer Supernatant centrifuge->transfer add_reagent 4. Add LDH Reaction Mix transfer->add_reagent incubate 5. Incubate (30 min) add_reagent->incubate read 6. Read Absorbance (490 nm) incubate->read calculate 7. Calculate % Cytotoxicity read->calculate

Caption: Workflow for assessing cytotoxicity via LDH release.

Section 3: Unveiling the Mechanism - Apoptosis Assays

When a compound demonstrates potent cytotoxicity, the next logical question is how it kills the cells. Apoptosis, or programmed cell death, is a highly regulated and desirable mechanism for anticancer agents, as it avoids the inflammatory response associated with necrosis.[5] One of the key hallmarks of apoptosis is the activation of a family of proteases called caspases.

The Principle of Causality: Caspases exist as inactive zymogens in healthy cells. Upon receiving an apoptotic signal, initiator caspases (like caspase-8 and -9) are activated, which in turn cleave and activate effector caspases (like caspase-3 and -7). These effector caspases are the executioners, dismantling the cell by cleaving key structural and regulatory proteins.[6] Assays like the Caspase-Glo® 3/7 Assay utilize this event by providing a specific substrate for caspase-3 and -7 that, when cleaved, generates a luminescent signal. The intensity of the light is directly proportional to the amount of active caspase-3/7, providing a sensitive measure of apoptosis induction.

Visualization: Apoptosis Signaling Pathways

Apoptosis_Pathways ext_stim Extrinsic Stimuli (e.g., TNF, FasL) death_rec Death Receptors ext_stim->death_rec int_stim Intrinsic Stimuli (e.g., DNA Damage) mito Mitochondria int_stim->mito casp8 Caspase-8 (Initiator) death_rec->casp8 casp9 Caspase-9 (Initiator) mito->casp9 casp37 Caspase-3/7 (Executioner) casp8->casp37 casp9->casp37 apoptosis Apoptosis (Cell Death) casp37->apoptosis

Caption: Simplified intrinsic and extrinsic apoptosis pathways.

Experimental Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, performed in white-walled, opaque 96-well plates suitable for luminescence measurements.

  • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. The reagent contains a detergent that lyses the cells, releasing the caspases.

  • Incubation: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Results are often expressed as fold-change over the vehicle control.

Section 4: Comparative Analysis & Illustrative Case Study

The choice of assay profoundly impacts the interpretation of a compound's activity. The following table summarizes the key characteristics of the discussed assays.

FeatureMTT AssayLDH AssayCaspase-3/7 Assay
Principle Measures metabolic activity (mitochondrial reductase)Measures membrane integrity (LDH release)Measures apoptosis execution (caspase activity)
Endpoint Cell viability/proliferationCell death (necrosis/late apoptosis)Apoptosis induction
Assay Type ColorimetricColorimetricLuminescent
Throughput HighHighHigh
Sensitivity GoodModerateVery High
Advantages Inexpensive, well-established, fastMeasures irreversible cell deathProvides mechanistic insight, highly sensitive
Limitations Indirect measure, can be affected by metabolic changesMay miss early apoptosis, timing is criticalSpecific to apoptosis, may miss other death pathways
Illustrative Case Study: "N2CAD-X"

To illustrate how these assays provide complementary data, consider a hypothetical novel 2-chloronicotinic acid derivative, "N2CAD-X," tested against the HCT-116 human colon cancer cell line.

Objective: To determine the cytotoxic potential and mechanism of action of N2CAD-X.

Experiment 1: Initial Screening with MTT Assay Cells were treated with N2CAD-X for 48 hours. The MTT assay revealed a dose-dependent decrease in cell viability.

Concentration (µM)% Viability (MTT)
0.198.2
1.075.4
5.051.3
10.022.8
50.05.1
IC₅₀ 4.8 µM

This data, based on similar pyridine derivatives, suggests N2CAD-X has potent cytotoxic activity.[7]

Experiment 2: Confirmation with LDH Assay To confirm that the loss of metabolic activity corresponds to cell death, the LDH assay was performed under the same conditions.

Concentration (µM)% Cytotoxicity (LDH)
0.12.5
1.015.6
5.042.1
10.070.3
50.091.5

Analysis of Discrepancy: The LDH results confirm cytotoxicity but suggest a slightly lower potency at the IC₅₀ concentration determined by MTT (42.1% death vs. ~50% loss of viability). This is a common and important finding. The MTT assay, being a measure of mitochondrial function, can sometimes report reduced viability earlier than the LDH assay, which requires catastrophic membrane failure.[8] This suggests that at 5 µM, a portion of the cells may be metabolically inactive but have not yet fully lost membrane integrity. This highlights the importance of not relying on a single assay.

Experiment 3: Mechanistic Insight with Caspase-3/7 Assay To determine if N2CAD-X induces apoptosis, cells were treated for 24 hours (an earlier time point to capture the signaling events) and caspase-3/7 activity was measured.

Concentration (µM)Caspase-3/7 Activity (Fold Change vs. Control)
0.11.2
1.02.8
5.08.5
10.09.1
50.04.3

Interpretation: N2CAD-X causes a significant, dose-dependent increase in caspase-3/7 activity, peaking around 10 µM. The decrease in signal at 50 µM is likely due to overwhelming cytotoxicity, where cells have already died and the caspase enzymes are no longer active. This result strongly indicates that N2CAD-X exerts its cytotoxic effect, at least in part, by inducing apoptosis.

Conclusion and Recommendations

The robust evaluation of novel 2-chloronicotinic acid derivatives requires a thoughtful and multi-faceted approach to cytotoxicity testing.

  • Start Broadly: Employ the MTT assay for initial high-throughput screening to efficiently identify active compounds and determine a potency range (IC₅₀).

  • Confirm with a Different Endpoint: Use the LDH assay to confirm that cytotoxicity is due to a loss of membrane integrity, which is a more direct measure of cell death. Compare the dose-response curves to identify any discrepancies that might hint at specific cellular effects.

  • Elucidate the Mechanism: For compounds that show confirmed cytotoxic activity, use an apoptosis assay , such as the Caspase-Glo® 3/7 assay, to determine if the compound induces programmed cell death—a highly desirable characteristic for many therapeutic indications, particularly in oncology.

By integrating these assays, researchers can build a comprehensive and validated cytotoxicity profile, enabling data-driven decisions in the drug development pipeline and ensuring that the most promising 2-chloronicotinic acid derivatives are advanced toward clinical consideration.

References

  • Al-Warhi, T., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Available from: [Link]

  • Mamdouh, I., et al. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing. Available from: [Link]

  • Mohamed, K. S., et al. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Acta Chimica Slovenica, 65(4), 787-794. Available from: [Link]

  • Tawfik, E. H., et al. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Semantic Scholar. Available from: [Link]

  • Abo-Ashour, M. F., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Scientific Reports. Available from: [Link]

  • Gömeç, M., et al. (2024). Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. Indian Journal of Chemistry, 63(2). Available from: [Link]

  • Rani, P., et al. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. Available from: [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Available from: [Link]

  • Al-Busaidi, I. J., et al. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. ResearchGate. Available from: [Link]

  • Lobner, D. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. Journal of Neuroscience Methods, 96(2), 147-152. Available from: [Link]

  • Visagaperumal, D., et al. (2016). In Vitro Anticancer Activity of Monosubstituted Chalcone Derivatives. Journal of Applied Pharmaceutical Science, 6(11), 159-163. Available from: [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Available from: [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 6(11), e26908. Available from: [Link]

  • Shaik, A. N., et al. (2021). Epoxyscillirosidine Induced Cytotoxicity and Ultrastructural Changes in a Rat Embryonic Cardiomyocyte (H9c2) Cell Line. ResearchGate. Available from: [Link]

  • Madhyastha, S., et al. (2021). Biocompatibility Studies on Lanthanum Oxide Nanoparticles. ResearchGate. Available from: [Link]

  • Creative Diagnostics. (2025). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Available from: [Link]

Sources

Comparative Spectroscopic Analysis of Nicotinic Acid Isomers: A Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isomeric Challenge in Drug Design

Pyridinecarboxylic acids—Nicotinic acid (vitamin B3), Isonicotinic acid, and Picolinic acid—are fundamental building blocks in medicinal chemistry. While they share an identical molecular formula (


, MW 123.11  g/mol ), their distinct substitution patterns (3-, 4-, and 2-positions, respectively) dictate vastly different biological activities, solubilities, and spectroscopic signatures.

Distinguishing these isomers is not merely an academic exercise; it is a critical quality control step in the synthesis of NAD+ precursors, anti-tubercular drugs (isoniazid derivatives), and transition metal ligands. This guide provides a definitive comparative analysis of their spectroscopic data, focusing on the causal links between their structural topology and their spectral outputs.

Fundamental Structural Topology

The core difference lies in the position of the carboxyl group relative to the pyridine nitrogen. This "ortho-meta-para" relationship governs the electronic environment and the potential for intramolecular interactions.

  • Picolinic Acid (2-isomer): Ortho substitution allows for intramolecular hydrogen bonding between the carboxyl hydrogen and the pyridine nitrogen.

  • Nicotinic Acid (3-isomer): Meta substitution prevents intramolecular H-bonding; forms intermolecular dimers or chains.

  • Isonicotinic Acid (4-isomer): Para substitution leads to high symmetry and strong intermolecular networks.

Visualization: Structural & Interaction Logic

IsomerLogic PA Picolinic Acid (2-COOH) Interaction Dominant Interaction PA->Interaction NA Nicotinic Acid (3-COOH) NA->Interaction INA Isonicotinic Acid (4-COOH) INA->Interaction Intra Intramolecular H-Bond (Chelation Effect) Interaction->Intra Ortho (PA) Inter Intermolecular H-Bond (Dimer/Polymer) Interaction->Inter Meta (NA) / Para (INA) Effect Spectroscopic Consequence Intra->Effect Inter->Effect Shift Downfield OH shift (NMR) Lower freq C=O stretch (IR) Effect->Shift From Intra Sym High Symmetry (NMR) Sharp Melting Point Effect->Sym From Para (INA) caption Figure 1: Structural topology dictating dominant molecular interactions.

Vibrational Spectroscopy (FT-IR & Raman)

Vibrational spectroscopy offers the fastest method for solid-state differentiation. The key differentiator is the carbonyl (


) stretching frequency , which is heavily influenced by the hydrogen bonding motif described above.
Comparative Data: Vibrational Modes
FeaturePicolinic Acid (2-COOH)Nicotinic Acid (3-COOH)Isonicotinic Acid (4-COOH)
C=O[1] Stretch (IR) ~1710–1730

~1700–1710

~1710

OH Stretch Broad, often obscured (Intramolecular)Broad, ~2500–3000

(Dimer)
Broad, ~2500–3000

(Dimer)
Ring Breathing (Raman) ~1000–1010

~1030–1040

~990–1000

Diagnostic Feature Zwitterionic bands often appear in solid state due to proton transfer (

sym stretch ~1380

).
Typical carboxylic acid dimer bands.Strongest intermolecular H-bonding network.

Expert Insight: In the solid state, Picolinic acid often exists as a zwitterion (NH


, COO

). If you observe a split carbonyl band or a strong band around 1600–1650

(asymmetric carboxylate stretch) rather than the classic 1700+

acid carbonyl, you are likely looking at the zwitterionic form of Picolinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5][6][7][8]

NMR is the gold standard for structural elucidation. The coupling patterns (multiplicity) are self-validating confirmation of the isomer identity.

H NMR Chemical Shifts (DMSO- )

Note: Shifts are approximate and concentration-dependent due to acidic protons.

Proton PositionPicolinic (2-COOH)Nicotinic (3-COOH)Isonicotinic (4-COOH)
H2 (Ortho to N) N/A (Substituted)~9.05 (d) (Most deshielded)~8.80 (d) (Equivalent to H6)
H3 ~8.04 (d) N/A (Substituted)~7.80 (d) (Equivalent to H5)
H4 ~7.95 (t) ~8.30 (dt) N/A (Substituted)
H5 ~7.60 (t) ~7.55 (dd) ~7.80 (d)
H6 (Ortho to N) ~8.70 (d) ~8.80 (dd) ~8.80 (d)
Pattern ABCD System (4 distinct signals)ABCD System (4 distinct signals)AA'BB' System (2 distinct signals)
Protocol: NMR Decision Tree

The following workflow allows for rapid identification based on splitting patterns (


-coupling).

NMRWorkflow Start Acquire 1H NMR (DMSO-d6) Count Count Distinct Aromatic Signals Start->Count TwoSignals 2 Distinct Signals (2 Doublets) Count->TwoSignals Symmetric FourSignals 4 Distinct Signals Count->FourSignals Asymmetric Is_INA Identity: Isonicotinic Acid (Symmetry AA'BB') TwoSignals->Is_INA CheckDeshield Check Most Deshielded Proton (>9.0 ppm) FourSignals->CheckDeshield Has_Singlet Signal at ~9.0+ ppm (Singlet/Doublet)? CheckDeshield->Has_Singlet Yes_Singlet Yes (H2 between N and COOH) Has_Singlet->Yes_Singlet No_Singlet No (Only Doublets/Triplets) Has_Singlet->No_Singlet Is_NA Identity: Nicotinic Acid Yes_Singlet->Is_NA Is_PA Identity: Picolinic Acid No_Singlet->Is_PA caption Figure 2: NMR logic gate for rapid isomer identification.

Mass Spectrometry (EI-MS)[10][11][12]

While all three isomers show a molecular ion at


 123, their fragmentation pathways differ due to the "Ortho Effect."
  • Picolinic Acid: Exhibits a diagnostic loss of

    
     (44 Da) or 
    
    
    
    to form the pyridine cation (
    
    
    79 or 78). The proximity of the N-lone pair facilitates the decarboxylation.
  • Nicotinic/Isonicotinic Acids: Fragmentation is generally cleaner, often showing the molecular ion as the base peak or strong

    
     and 
    
    
    
    peaks before ring degradation.

Key Diagnostic:

  • 
     78/79 intensity:  Significantly higher in Picolinic acid spectra compared to the 3- and 4-isomers.
    

Experimental Protocols

To ensure reproducibility and valid data comparison, follow these standardized protocols.

Protocol A: NMR Sample Preparation

Objective: Minimize concentration-dependent shift variations.

  • Solvent Selection: Use DMSO-

    
      (99.8% D) as the primary solvent. 
    
    
    
    is acceptable but requires pH adjustment (NaOD) to ensure solubility, which shifts peaks due to deprotonation (anion formation).
  • Concentration: Prepare a 10-15 mM solution (approx. 1.5 mg in 0.6 mL). High concentrations (>50 mM) promote dimer formation, shifting the carboxyl proton and potentially H2/H6 protons.

  • Reference: Calibrate to the residual DMSO pentet at 2.50 ppm .

Protocol B: UV-Vis pH Scans

Objective: Determine pKa and isosbestic points.

  • Stock Solution: Prepare

    
     M aqueous solutions of the isomer.
    
  • Buffer System: Use a phosphate/citrate buffer series ranging from pH 2.0 to 8.0.

  • Measurement:

    • Acidic (pH 2): Cationic form (Protonated N).

    • Isoelectric (pH ~3.5-4.8): Zwitterionic form (Neutral net charge).

    • Basic (pH 7+): Anionic form (Carboxylate).

  • Observation: Note the bathochromic shift (red shift) of the

    
     transition as pH increases.
    

References

  • Koczon, P., et al. (2003).[2] "Experimental and theoretical IR and Raman spectra of picolinic, nicotinic and isonicotinic acids." Journal of Molecular Structure.

  • Baran, J., et al. (2021). "Vibrational analysis of nicotinic acid species based on ab initio molecular orbital calculations." ResearchGate.

  • Gottlieb, H. E., et al. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

  • NIST Chemistry WebBook. "Nicotinic Acid Mass Spectrum." National Institute of Standards and Technology.[4]

  • ChemicalBook. "Isonicotinic Acid NMR Spectrum Data."

Sources

Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of 5-(Aminosulfonyl)-2-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the disposal of 5-(Aminosulfonyl)-2-chloronicotinic acid, a compound whose structural features—a chlorinated pyridine ring, a sulfonic acid derivative, and a carboxylic acid—necessitate its classification as hazardous waste. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of responsible scientific practice.

Section 1: Hazard Characterization and Waste Classification

Understanding the chemical nature of 5-(Aminosulfonyl)-2-chloronicotinic acid is the first step in its safe disposal. Its proper management is dictated by the hazardous characteristics derived from its functional groups.

  • Corrosivity: The presence of the nicotinic acid moiety makes the compound acidic. Aqueous solutions of this waste will likely have a pH of 2 or lower, meeting the EPA's definition of a corrosive hazardous waste (EPA Waste Code D002).[1][2] It is forbidden to neutralize the waste simply to dispose of it down the drain; this is considered prohibited dilution.[3][4]

  • Toxicity and Environmental Hazard: As a chlorinated organic compound, this substance falls into a category of chemicals that are often subject to stringent disposal regulations.[5] Such compounds can be persistent in the environment and may have toxic effects on aquatic life.[6] Under the Resource Conservation and Recovery Act (RCRA), wastes containing chlorinated solvents are typically considered hazardous.[5]

Given these characteristics, 5-(Aminosulfonyl)-2-chloronicotinic acid must never be disposed of in the regular trash or flushed down the sanitary sewer.[7][8] It must be collected, stored, and disposed of as regulated hazardous chemical waste.

Section 2: Personal Protective Equipment (PPE) for Waste Handling

Before handling waste containers of 5-(Aminosulfonyl)-2-chloronicotinic acid, ensure the following PPE is worn to mitigate exposure risks.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects against splashes of liquid waste or contact with solid dust particles.[9]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and irritation. Gloves should be inspected before use and disposed of after handling waste.[9][10]
Body Protection A flame-retardant lab coat.Protects against incidental spills and contamination of personal clothing.[9]
Respiratory Not typically required if handling in a well-ventilated area or chemical fume hood.A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols outside of a ventilated enclosure.[11]

Section 3: Waste Segregation and Containerization Protocol

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and ensure a clear disposal pathway.

Step 1: Choose the Correct Waste Container

  • Use a sturdy, leak-proof container that is chemically compatible with the acidic and chlorinated nature of the waste. High-density polyethylene (HDPE) or other plastic containers are preferred.[1]

  • Ensure the container has a secure, screw-on cap to prevent leaks and evaporation.[8]

  • The container must be clean and free of any other chemical residue before use.

Step 2: Segregate by Physical State

  • Solid Waste: Collect solid 5-(Aminosulfonyl)-2-chloronicotinic acid, as well as contaminated items like gloves, weigh boats, and paper towels, in a dedicated solid waste container.[12] To prevent generating dust, do not use combustible materials like paper towels for bulk cleanup of spills.[9]

  • Liquid Waste: Collect solutions containing 5-(Aminosulfonyl)-2-chloronicotinic acid in a dedicated liquid waste container. Do not mix this waste stream with other incompatible wastes, such as strong bases, oxidizers, or flammable solvents.[13]

Step 3: Label the Waste Container Immediately

  • Proper labeling is a regulatory requirement and essential for safety.[7] The label must be securely attached to the container and include the following information:

    • The words "HAZARDOUS WASTE ".[14]

    • The full chemical name: "5-(Aminosulfonyl)-2-chloronicotinic acid ". Avoid abbreviations or formulas.

    • An accurate list of all constituents and their approximate concentrations if it is a mixed waste stream.

    • The relevant hazard characteristics (e.g., "Corrosive," "Toxic").[14]

    • The accumulation start date (the date the first drop of waste was added).[8]

    • The Principal Investigator's name and lab location.[14]

Section 4: On-Site Accumulation and Storage

Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) while awaiting pickup by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[1]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[8]

  • Secondary Containment: All liquid hazardous waste containers must be kept in a secondary containment bin or tray.[13] The secondary container must be chemically resistant and large enough to hold the entire volume of the largest container within it.

  • Container Status: Keep waste containers closed at all times except when adding waste.[1][13]

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[1] Once a container is full, it should be moved to a central storage area or a pickup should be requested promptly.

Section 5: Final Disposal Pathway

The chemical structure of 5-(Aminosulfonyl)-2-chloronicotinic acid dictates its final disposal method.

  • Contact Your EHS Office: The first step is always to contact your institution's EHS office or designated laboratory manager.[15] They will provide specific guidance and arrange for the collection of the waste.

  • Transportation: The waste will be transported by a certified hazardous waste hauler to a licensed Treatment, Storage, and Disposal Facility (TSDF).[5]

  • Recommended Disposal Method: Due to its chlorinated organic nature, the preferred and most environmentally sound disposal method is high-temperature incineration in a permitted hazardous waste incinerator.[5][15] This process destroys the organic molecule, preventing its release into the environment. Landfilling is not a recommended practice for this type of waste.[5]

Section 6: Emergency Procedures for Spills

In the event of a small spill, follow these procedures while wearing appropriate PPE.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Ventilate: If not already working in one, ensure the area is well-ventilated or perform the cleanup within a chemical fume hood.[9]

  • Contain the Spill: For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent to dike and contain the spill.[9]

  • Collect the Waste: Carefully sweep or scoop the absorbed material or the solid powder into a designated hazardous waste container. Avoid actions that create dust.[10][16]

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials (e.g., paper towels) and dispose of them as hazardous waste.[9]

  • Report: Report the spill to your laboratory supervisor and EHS office as required by institutional policy.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 5-(Aminosulfonyl)-2-chloronicotinic acid waste.

G Disposal Workflow for 5-(Aminosulfonyl)-2-chloronicotinic Acid A Waste Generated (Solid or Liquid) B Is waste solid or liquid? A->B C Collect in dedicated SOLID hazardous waste container. B->C Solid D Collect in dedicated LIQUID hazardous waste container. B->D Liquid E Ensure container is compatible, sealed, and in secondary containment (if liquid). C->E D->E F Attach completed Hazardous Waste Label. E->F G Store in designated Satellite Accumulation Area. F->G H Is container full? G->H I Continue collection. H->I No J Contact EHS/Waste Coordinator for pickup. H->J Yes K Waste transported by certified hauler for high-temperature incineration. J->K

Caption: Decision workflow for handling and disposing of 5-(Aminosulfonyl)-2-chloronicotinic acid.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • What Regulations Apply to Chlorin
  • SAFETY DATA SHEET for a related compound.
  • Hazardous Waste - FAA USA Environmental Protection Program. UW-Milwaukee.
  • SAFETY DATA SHEET for a rel
  • Interpretation Document.
  • Hazardous Waste and Disposal. American Chemical Society.
  • procedure for disposing of hazardous waste. MIT.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • 5-Chloronicotinic acid - SAFETY D
  • 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 proper disposal procedures. Benchchem.
  • 5-Amino-2-chlorotoluene-4-sulfonic Acid - SAFETY D
  • The NIH Drain Discharge Guide.
  • SAFETY DATA SHEET for 2-Chloronicotinic acid. Pfaltz & Bauer.
  • SAFETY DATA SHEET for 2-Chloronicotinic Acid. Medline.
  • Management of Hazardous Waste Pharmaceuticals. US EPA.
  • SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). Veterans Affairs.
  • Hazardous Waste Listings. US EPA.
  • EPA Subpart P Regul

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.